molecular formula C30H33N7O B612190 GSK-1070916 CAS No. 942918-07-2

GSK-1070916

Numéro de catalogue: B612190
Numéro CAS: 942918-07-2
Poids moléculaire: 507.6 g/mol
Clé InChI: QTBWCSQGBMPECM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-3-pyrazolyl]phenyl]-1,1-dimethylurea is a member of pyrazoles and a ring assembly.
Aurora B/C Kinase Inhibitor GSK1070916A is an ATP-competitive inhibitor of the serine/threonine kinases Aurora B and C with potential antineoplastic activity. Aurora B/C kinase inhibitor GSK1070916A binds to and inhibits the activity of Aurora B and C, which may result in inhibition of cellular division and a decrease in the proliferation of tumor cells that overexpress the Aurora kinases B and C. Aurora kinases play essential roles in mitotic checkpoint control during mitosis, and are overexpressed by a wide variety of cancer cell types.
GSK-1070916 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an antineoplastic agent with aurora B/C kinase inhibitory activity

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBWCSQGBMPECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241403
Record name GSK-1070916A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942918-07-2
Record name GSK-1070916A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942918072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1070916A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-1070916
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLB51V7HO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK-1070916

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1070916 is a potent and highly selective, ATP-competitive, and reversible inhibitor of Aurora B and Aurora C kinases.[1][2][3] Its mechanism of action centers on the disruption of critical mitotic processes, leading to polyploidy and eventual apoptosis in proliferating cancer cells.[2][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used for its characterization. The information is presented with quantitative data tables and visual diagrams to facilitate a deep understanding for researchers and drug development professionals.

Introduction to this compound

This compound is an azaindole-based small molecule that has demonstrated broad antitumor activity in preclinical models.[2][5] It exhibits a remarkable selectivity for Aurora B and C kinases over the closely related Aurora A kinase.[1] A distinguishing feature of this compound is its extremely long residence time on its target kinases, resulting in sustained inhibition.[1] This sustained target engagement contributes to its potent anti-proliferative effects across a wide range of human tumor cell lines.[2]

Core Mechanism of Action: Inhibition of Aurora B/C Kinases

The primary mechanism of action of this compound is the potent and selective inhibition of Aurora B and Aurora C kinases.[1][2] These serine/threonine kinases are key regulators of mitosis and are often overexpressed in various cancers.[2]

Molecular Interaction

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Aurora B and Aurora C kinases.[2][3] This reversible binding prevents the phosphorylation of downstream substrates essential for proper mitotic progression.[2][6] A key characteristic of this compound is its slow dissociation from the Aurora B and C enzymes, leading to a prolonged inhibitory effect.[1]

Signaling Pathway Disruption

Aurora B is a critical component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[7][8] The CPC plays a central role in orchestrating chromosome segregation and cytokinesis.[7] By inhibiting Aurora B, this compound disrupts the entire signaling cascade orchestrated by this complex.

A primary downstream target of Aurora B is histone H3.[2][9] this compound effectively inhibits the phosphorylation of histone H3 at serine 10 (pHH3-S10), a hallmark of Aurora B activity.[2][6] This inhibition disrupts chromatin condensation and kinetochore-microtubule attachments.[6]

cluster_0 This compound Mechanism of Action GSK1070916 This compound AuroraBC Aurora B / Aurora C Kinase GSK1070916->AuroraBC Inhibits (ATP-competitive) pHH3_S10 Phospho-Histone H3 (Ser10) GSK1070916->pHH3_S10 Inhibits formation CPC Chromosomal Passenger Complex (CPC) AuroraBC->CPC Catalytic subunit of Cytokinesis Cytokinesis AuroraBC->Cytokinesis Regulates HistoneH3 Histone H3 CPC->HistoneH3 Phosphorylates HistoneH3->pHH3_S10 Phosphorylation Polyploidy Polyploidy Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis Induces

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition
Target EnzymeKi (nM)IC50 (nM)Selectivity (fold vs. Aurora A)
Aurora B-INCENP0.38 ± 0.29[1]3.5[3]>1300[1]
Aurora C-INCENP1.45 ± 0.35[1]6.5[3]~340[1]
Aurora A-TPX2492 ± 61[1]1100[1]1
Table 2: Cellular Activity
Cell LineAssayEC50 (nM)
A549 (Lung Cancer)Anti-proliferative7
Multiple Tumor Cell LinesAnti-proliferativeMedian of 8 (<10 in over 100 lines)[2]
Multiple Tumor Cell LinesInhibition of pHH3-S108 - 118[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory potency (Ki and IC50) of this compound against Aurora kinases.

Methodology:

  • Assay Formats: LEADseeker™ or IMAP™ assays are commonly used.[1]

  • Enzymes: Recombinant human Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP complexes.[1]

  • Substrates:

    • Aurora A: Biotin-Ahx-RARRRLSFFFFAKKK-NH2[1]

    • Aurora B/C: 5FAM-PKAtide[1]

  • Procedure:

    • Incubate the kinase, this compound (at various concentrations), and ATP in a suitable kinase buffer.

    • Initiate the reaction by adding the fluorescently labeled peptide substrate.

    • Allow the reaction to proceed for a defined time at room temperature.

    • Stop the reaction and measure the degree of substrate phosphorylation using a microplate reader.

    • Calculate IC50 values from the dose-response curves.

cluster_1 In Vitro Kinase Assay Workflow start Start mix Mix Kinase, This compound, ATP start->mix add_substrate Add Substrate mix->add_substrate incubate Incubate add_substrate->incubate stop_read Stop Reaction & Read Signal incubate->stop_read analyze Analyze Data (IC50/Ki) stop_read->analyze end End analyze->end

Figure 2: Workflow for in vitro kinase inhibition assay.

Cellular Phospho-Histone H3 (pHH3-S10) Assay

Objective: To measure the inhibition of Aurora B kinase activity in a cellular context.

Methodology:

  • Cell Culture: Plate tumor cells (e.g., A549, Colo205) in 96-well plates.[8]

  • Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).[8]

  • Detection:

    • Western Blotting: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).[8]

    • Immunoassay: Use a specific pHH3-S10 immunoassay kit for quantitative analysis in a plate-based format.[8]

  • Analysis: Quantify the reduction in pHH3-S10 levels relative to control-treated cells to determine the EC50.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.[10]

  • Drug Treatment: Expose cells to a range of this compound concentrations.[10]

  • Incubation: Incubate for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement: Quantify cell viability using assays such as CellTiter-Glo® (measures ATP) or by staining with crystal violet.

  • Data Analysis: Plot cell viability against drug concentration to calculate the EC50.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) subcutaneously implanted with human tumor cells (e.g., HCT116, A549).[4][10]

  • Dosing: Administer this compound via intraperitoneal (i.p.) injection on a defined schedule (e.g., once daily for 5 consecutive days, followed by 2 days off).[8]

  • Pharmacodynamic Endpoint: At various time points after dosing, collect tumor samples and measure the levels of pHH3-S10 by immunoassay or Western blotting to confirm target engagement.[6][8]

  • Efficacy Endpoint: Monitor tumor volume over time to assess antitumor activity.[10]

Mechanisms of Resistance

A notable mechanism of acquired resistance to this compound is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[11]

  • Drug Efflux: ABCB1 is an efflux pump that actively transports this compound out of the cancer cells, thereby reducing its intracellular concentration and efficacy.[11]

  • Reversal of Resistance: The resistance conferred by ABCB1 overexpression can be reversed by co-administration of an ABCB1 inhibitor, such as verapamil.[11]

cluster_2 This compound Resistance Mechanism GSK1070916_in This compound (Intracellular) ABCB1 ABCB1 Transporter (Overexpressed) GSK1070916_in->ABCB1 Substrate for Aurora_Inhibition Aurora B/C Inhibition GSK1070916_in->Aurora_Inhibition Leads to GSK1070916_out This compound (Extracellular) GSK1070916_out->GSK1070916_in Enters Cell ABCB1->GSK1070916_out Effluxes Drug Resistance Drug Resistance ABCB1->Resistance Contributes to

Figure 3: Role of ABCB1 in this compound resistance.

Regulation by the BRAF/ERK Pathway

Recent studies have indicated a link between the BRAF/ERK signaling pathway and the regulation of Aurora B expression. In melanoma cells, the BRAF/ERK axis has been shown to control Aurora B expression at the transcriptional level, potentially through the transcription factor FOXM1.[3] This suggests that the efficacy of this compound could be influenced by the mutational status and activity of the BRAF/ERK pathway in certain cancers.

Conclusion

This compound is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action. Its ability to disrupt mitosis by inhibiting the phosphorylation of key substrates like histone H3 leads to profound anti-proliferative effects in cancer cells. The detailed understanding of its molecular interactions, cellular consequences, and potential resistance mechanisms provides a solid foundation for its continued investigation and development as a therapeutic agent. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of oncology drug discovery.

References

GSK-1070916: A Technical Guide to a Selective Aurora B/C Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK-1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. This document details the inhibitor's mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound is a reversible and ATP-competitive inhibitor with high affinity for Aurora B and Aurora C kinases.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in chromosome segregation and cytokinesis.[3][4] Their overexpression is frequently observed in various human cancers, making them attractive targets for therapeutic intervention.[3][5] this compound has demonstrated broad antitumor activity in both cell culture and human tumor xenograft models, leading to its investigation in clinical trials.[3][6]

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of Aurora B and Aurora C, preventing the phosphorylation of their downstream substrates.[2][3] A key substrate of Aurora B is histone H3, and inhibition of its phosphorylation at serine 10 (pHH3-S10) is a well-established pharmacodynamic marker of Aurora B kinase activity.[1][3] Treatment of tumor cells with this compound leads to a dose-dependent inhibition of pHH3-S10.[1][3]

The inhibition of Aurora B and C function disrupts proper chromosome alignment and segregation during mitosis. Instead of arresting in mitosis, cells treated with this compound often fail to complete cytokinesis, leading to the formation of polyploid cells and subsequent apoptosis.[1][3]

Signaling Pathway

The inhibition of Aurora B and C by this compound disrupts the chromosomal passenger complex (CPC), which is essential for proper mitotic progression. This leads to defects in kinetochore-microtubule attachments, failure of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and apoptosis.

Aurora_B_C_Inhibition_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Aurora_B_C Aurora B/C Kinases (within CPC) Histone_H3 Histone H3 Aurora_B_C->Histone_H3 phosphorylates (S10) Kinetochore_Microtubules Kinetochore-Microtubule Attachment Aurora_B_C->Kinetochore_Microtubules regulates Cytokinesis Cytokinesis Aurora_B_C->Cytokinesis regulates Proper_Segregation Proper Chromosome Segregation Inhibited_Aurora Inhibited Aurora B/C Kinetochore_Microtubules->Proper_Segregation Cytokinesis->Proper_Segregation GSK1070916 This compound GSK1070916->Aurora_B_C inhibits Polyploidy Polyploidy Inhibited_Aurora->Polyploidy leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Figure 1: Simplified signaling pathway of Aurora B/C kinase inhibition by this compound.

Quantitative Data

This compound exhibits high potency and selectivity for Aurora B and C over Aurora A. The following tables summarize the key quantitative data for this inhibitor.

In Vitro Kinase Inhibition
TargetIC50 (nM)Ki (nM)Ki* (nM)Dissociation Half-life (min)
Aurora B-INCENP 3.5[1][2][7]-0.38 ± 0.29[2][8]>480[2][9]
Aurora C-INCENP 6.5[1][2][7]-1.5 ± 0.4[2][8]270 ± 28[2]
Aurora A-TPX2 1100[2]490 ± 60[2][8]-Not time-dependent[2]
FLT1 42[7][8]---
Tie-2 59[7][8]---
SIK 70[7][8]---

Note: Ki represents the final dissociation constant for time-dependent inhibitors.*

Cellular Activity
Cell LineAssay TypeEC50 (nM)Notes
A549 (Lung Cancer) Proliferation Assay7[1][6][8]After 6-7 days of treatment.
Over 100 Tumor Cell Lines Proliferation Assay<10 (median 8)[1][3]Broad range of tumor types.
Primary HUVEC (non-dividing) Proliferation Assay3900[7]Demonstrates selectivity for proliferating cells.
Various Tumor Cell Lines HH3-S10 Phosphorylation8 - 118[8]Inhibition of a key pharmacodynamic marker.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol outlines the determination of IC50 values for this compound against Aurora kinases.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Aurora Kinase (A-TPX2, B-INCENP, C-INCENP) - Peptide Substrate - this compound dilutions - ATP (with [γ-33P]ATP for LEADseeker) Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate kinase with this compound (30 minutes at room temperature) to account for time-dependent inhibition. Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate reaction by adding peptide substrate and ATP. Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate reaction mixture: - 120 min for Aurora A/B - 60 min for Aurora C (at room temperature) Initiate_Reaction->Incubate_Reaction Terminate_Reaction Terminate Reaction: - LEADseeker: Add beads in EDTA - IMAP: Add Progressive Binding Reagent Incubate_Reaction->Terminate_Reaction Detect_Signal Detect Signal: - LEADseeker: Viewlux Imager (scintillation) - IMAP: Fluorescence Polarization Reader Terminate_Reaction->Detect_Signal Analyze_Data Analyze Data: - Plot % inhibition vs. [this compound] - Calculate IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Aurora Kinases: Aurora A-TPX2, Aurora B-INCENP, Aurora C-INCENP

  • Peptide Substrates:

    • Aurora A (LEADseeker™): Biotin-Ahx-RARRRLSFFFFAKKK-NH2[1]

    • All kinases (IMAP™): 5FAM-PKAtide[1]

  • This compound (serial dilutions)

  • ATP, [γ-33P]ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 0.15 mg/mL BSA, 0.01% Tween-20, 5 mM DTT, 25 mM KCl, 6 mM MgCl2 for Aurora A LEADseeker™)[1]

  • LEADseeker™ beads or IMAP™ Progressive Binding Reagent

  • 384-well plates

Procedure:

  • Add diluted this compound to the wells of a 384-well plate.

  • Add the Aurora kinase enzyme (e.g., 0.5 nM Aurora A-TPX2, 2 nM Aurora B-INCENP, or 2.5 nM Aurora C-INCENP final concentration) to the wells containing the inhibitor.[1]

  • Incubate for 30 minutes at room temperature to allow for time-dependent inhibition.[1]

  • Initiate the kinase reaction by adding the peptide substrate (e.g., 1 µM for Aurora A) and ATP (e.g., 1.5 µM for Aurora A).[1]

  • Incubate the reaction at room temperature for 60-120 minutes.[10]

  • Terminate the reaction.

    • For the LEADseeker™ assay, add beads suspended in PBS with EDTA.[10]

    • For the IMAP™ assay, add the Progressive Binding Reagent.[10]

  • Allow the signal to develop (e.g., overnight for LEADseeker™ beads to settle, or ~90-120 minutes for IMAP™).[10]

  • Read the plate using an appropriate plate reader (Viewlux Imager for LEADseeker™, fluorescence polarization reader for IMAP™).[10]

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This protocol describes the determination of EC50 values for this compound in tumor cell lines.

Materials:

  • Human tumor cell lines (e.g., A549)

  • Appropriate cell culture medium and supplements

  • This compound (serial dilutions)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound.

  • Incubate the plates for 6-7 days at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent cell viability relative to untreated controls and determine the EC50 value.

Human Tumor Xenograft Model

This protocol outlines the in vivo evaluation of this compound's antitumor activity.

Xenograft_Model_Workflow Start Start Implant_Cells Implant human tumor cells (e.g., HCT116, A549) subcutaneously into immunodeficient mice. Start->Implant_Cells Tumor_Growth Allow tumors to grow to a predetermined size (e.g., ~200 mm³). Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment and control groups. Tumor_Growth->Randomize_Mice Administer_Drug Administer this compound (e.g., 25, 50, 100 mg/kg, i.p.) or vehicle control according to the dosing schedule (e.g., 5 days on, 2 days off). Randomize_Mice->Administer_Drug Monitor_Mice Monitor mice for body weight changes and signs of toxicity. Administer_Drug->Monitor_Mice PD_Analysis Optional: Collect tumors at specified time points for pharmacodynamic (PD) analysis (e.g., pHH3-S10 levels). Administer_Drug->PD_Analysis Measure_Tumors Measure tumor volume regularly (e.g., twice weekly) with calipers. Monitor_Mice->Measure_Tumors Efficacy_Endpoint Continue treatment until tumors in the control group reach a predetermined endpoint size. Measure_Tumors->Efficacy_Endpoint Analyze_Data Analyze data: - Tumor growth inhibition - Tumor regression - Statistical analysis Efficacy_Endpoint->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for the human tumor xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell lines

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of the mice.

  • Monitor tumor growth until tumors reach a specified volume.

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) following a defined dosing schedule (e.g., daily for 5 days, followed by 2 days off, for two or more cycles).[11]

  • Measure tumor volumes and body weights regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • For pharmacodynamic studies, tumors can be harvested at various time points after dosing to measure the levels of biomarkers such as pHH3-S10.[11]

Clinical Development

A Phase I clinical trial (NCT01118611) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1] The study determined the maximum tolerated dose (MTD) to be 85 mg/m²/day administered as a 1-hour intravenous infusion on days 1-5 of a 21-day cycle, with neutropenia being the dose-limiting toxicity. Evidence of clinical activity, including a partial response in a patient with ovarian cancer, was observed.

Conclusion

This compound is a highly potent and selective inhibitor of Aurora B and C kinases with a distinct mechanism of action that leads to polyploidy and apoptosis in proliferating tumor cells. It has demonstrated significant antitumor activity in a broad range of preclinical models. The findings from the Phase I clinical trial have established a manageable safety profile and provided evidence of clinical activity. Further investigation of this compound, potentially in combination with other anticancer agents, is warranted to fully elucidate its therapeutic potential in the treatment of human cancers.

References

GSK-1070916: A Technical Guide to its ATP-Competitive Inhibition of Aurora Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK-1070916, a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] It delves into its mechanism of action, quantitative inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism: ATP-Competitive Inhibition

This compound is an azaindole-derived compound that functions as a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4][5][6] Its mechanism of action involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[5] This inhibitory action is characterized by a time-dependent nature and an exceptionally slow dissociation rate from Aurora B and C, contributing to its potent and sustained cellular activity.[5][6][7]

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases

Target Enzyme ComplexIC50 (nM)Apparent Inhibition Constant (Ki*) (nM)
Aurora B-INCENP3.5[4][5]0.38 ± 0.29[2][5][8]
Aurora C-INCENP6.5[4][5]1.45 ± 0.35[2][5][8]
Aurora A-TPX21100[5]492 ± 61[2][5][8]

Table 2: Cellular Activity of this compound

ParameterCell LineValue (nM)
Anti-proliferative EC50A549 (Human Lung Cancer)7[2][3][7]
Anti-proliferative EC50>100 diverse tumor cell lines<10[1]
Inhibition of Histone H3 (Ser10) Phosphorylation (EC50)Various tumor cell lines8 - 118[2]

Table 3: Off-Target Kinase Inhibition Profile of this compound (IC50 values)

KinaseIC50 (nM)
FLT142[2]
TIE259[2]
SIK70[2]
FLT474[2]
FGFR178[2]

Signaling Pathway Modulation

This compound primarily impacts the Aurora B kinase signaling pathway, a critical regulator of mitosis.[1] A key downstream substrate of Aurora B is Histone H3.[1] By inhibiting Aurora B, this compound prevents the phosphorylation of Histone H3 at Serine 10 (pHH3-S10), a crucial event for chromosome condensation and segregation during mitosis.[1] This disruption of mitotic progression leads to failed cell division (cytokinesis), resulting in polyploidy and eventual apoptosis in cancer cells.[1]

GSK-1070916_Signaling_Pathway cluster_kinase Kinase Activity cluster_substrate Substrate Phosphorylation cluster_inhibitor Inhibition ATP ATP Aurora_B_C Aurora B/C Kinase ATP->Aurora_B_C Histone_H3 Histone H3 Aurora_B_C->Histone_H3 pHistone_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->pHistone_H3 Phosphorylation Mitotic_Events Chromosome Condensation & Segregation pHistone_H3->Mitotic_Events Leads to GSK1070916 This compound GSK1070916->Aurora_B_C ATP-Competitive Inhibition

Caption: ATP-competitive inhibition of Aurora B/C by this compound.

Experimental Protocols

The characterization of this compound has relied on a variety of key experimental methodologies.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency (IC50) and mechanism of inhibition.

Objective: To quantify the inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant human Aurora kinases (e.g., Aurora B-INCENP, Aurora C-INCENP, Aurora A-TPX2)

  • This compound at various concentrations

  • ATP (radiolabeled or non-radiolabeled depending on the detection method)

  • Kinase-specific peptide substrate (e.g., for Aurora B, a peptide containing Histone H3 sequence)

  • Kinase assay buffer

  • Detection reagents (e.g., phosphospecific antibodies, scintillation counter)

Methodology:

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase, the peptide substrate, and varying concentrations of this compound in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction, typically by adding a solution containing EDTA.

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, this compound, ATP) Start->Prepare_Reagents Reaction_Setup Set up Reaction in Plate (Kinase + Substrate + this compound) Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Terminate_Reaction Stop Reaction with EDTA Incubate->Terminate_Reaction Detect_Phosphorylation Quantify Phosphorylated Substrate Terminate_Reaction->Detect_Phosphorylation Data_Analysis Calculate IC50 Detect_Phosphorylation->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to GSK-1070916: Elucidating the Induction of Polyploidy and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of GSK-1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. We will explore its core mechanism of action, detailing how it disrupts normal mitotic processes to induce a polyploid state in cancer cells, which ultimately leads to apoptotic cell death. This document synthesizes key quantitative data, presents detailed experimental protocols, and utilizes visualizations to clarify complex biological pathways and workflows, serving as a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action: Inhibition of Aurora B/C Kinases

This compound is a reversible, ATP-competitive inhibitor with high selectivity for Aurora B and Aurora C kinases.[1][2] These kinases are critical regulators of mitosis, and their overexpression is common in various human tumors.[3] this compound exhibits a significantly long enzyme-inhibitor dissociation half-life, distinguishing it from other Aurora kinase inhibitors.[2][4]

The primary downstream effect of Aurora B inhibition by this compound is the dose-dependent suppression of phosphorylation of Histone H3 on serine 10 (pHH3-S10), a key substrate of Aurora B.[1][3] This inhibition disrupts the proper attachment of microtubules to kinetochores, leading to failures in chromosome segregation and cytokinesis.

cluster_0 This compound Mechanism of Action GSK This compound AuroraB Aurora B Kinase GSK->AuroraB Binds (ATP Competitive) HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates ATP ATP ATP->AuroraB Binds pHH3 Phospho-Histone H3 (Ser10) HistoneH3->pHH3

Caption: Mechanism of this compound as an ATP-competitive inhibitor of Aurora B kinase.

The Pathway to Polyploidy: A Consequence of Mitotic Failure

Unlike many anti-mitotic agents that cause a cell cycle arrest in the G2/M phase, treatment with this compound does not lead to mitotic arrest.[1][3] Instead, cells proceed through a defective mitosis, failing to complete cytokinesis—the final step of cell division. This results in the formation of a single cell with double the DNA content (a tetraploid, 4N cell). With subsequent rounds of DNA replication without cell division (endomitosis), cells become polyploid, accumulating DNA content greater than 4N.[1][3][5] This is observed as a dose-dependent decrease in the 2N cell population and a corresponding increase in the 4N and >4N populations in cell cycle analysis.[5]

cluster_1 Induction of Polyploidy Workflow start Tumor Cells (2N DNA Content) treatment Treat with This compound start->treatment mitosis Defective Mitosis (Cytokinesis Failure) treatment->mitosis endoreduplication Endoreduplication (DNA Replication without Division) mitosis->endoreduplication polyploidy Polyploid Cells (>4N DNA Content) endoreduplication->polyploidy

Caption: Logical workflow from this compound treatment to the formation of polyploid cells.

Apoptosis: The Ultimate Fate of Polyploid Cells

The hyper-polyploid state induced by this compound is ultimately unsustainable and triggers the intrinsic apoptotic pathway.[1][3] The accumulation of chromosomal abnormalities and cellular stress in polyploid cells leads to programmed cell death. This is biochemically evidenced by the cleavage and activation of key apoptotic proteins, Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[5] Western blot analysis of cells treated with this compound shows a time- and dose-dependent increase in the levels of cleaved Caspase-3 and cleaved PARP.[5]

cluster_2 Apoptotic Signaling Pathway Polyploidy Polyploidy / Aneuploidy Stress Cellular Stress Polyploidy->Stress c_Caspase3 Cleaved Caspase-3 (Active) Stress->c_Caspase3 Caspase3 Pro-Caspase-3 Caspase3->c_Caspase3 c_PARP Cleaved PARP c_Caspase3->c_PARP PARP PARP PARP->c_PARP Apoptosis Apoptosis c_PARP->Apoptosis

Caption: Signaling cascade from polyploidy to the execution of apoptosis.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized across biochemical and cellular assays.

Table 1: Inhibitory Activity of this compound against Aurora Kinases

Target KinaseKi* (nM)IC50 (nM)Selectivity (Fold vs. Aurora A)
Aurora A–TPX2490 ± 6011001x
Aurora B–INCENP0.38 ± 0.293.5~1300x
Aurora C–INCENP1.5 ± 0.46.5~340x
Data sourced from biochemical characterization studies.[2][6]

Table 2: Anti-proliferative Activity and Biomarker Inhibition

Cell LineTumor TypeAnti-proliferative EC50 (nM)pHH3-S10 Inhibition EC50 (nM)
A549Lung Cancer78 - 118 (Average Range)
HCT116Colon Cancer<10Not Specified
HL60Leukemia<10Not Specified
K562Leukemia<10Not Specified
Colo205Colon Cancer<10Not Specified
MCF-7Breast Cancer<10Not Specified
GSK1070916 inhibits the proliferation of over 100 tumor cell lines with a median EC50 of 8 nM.[1][3][6]

Table 3: Cell Cycle Distribution in A549 Cells after this compound Treatment

Treatment DurationDNA ContentDMSO Control (%)This compound (Concentration Dependent) (%)
24h, 48h, 72h2NBaselineDose-dependent Decrease
4NBaselineDose-dependent Increase
>4NBaselineDose-dependent Increase
Sub-2N (Apoptosis)BaselineDose-dependent Increase
Summary of results from fluorescence-activated cell sorting (FACS) analysis.[5]

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol measures the ability of this compound to inhibit the phosphorylation of a synthetic peptide substrate by Aurora kinases.

  • Enzyme Pre-incubation: Incubate recombinant Aurora A–TPX2, Aurora B–INCENP, or Aurora C–INCENP with various concentrations of this compound for 30 minutes at room temperature to account for time-dependent inhibition.

  • Reaction Initiation: Start the kinase reaction by adding a substrate solution containing Hepes buffer, NaCl, MgCl₂, DTT, ATP, and a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide).

  • Incubation: Incubate the reaction mixture at room temperature for 60-120 minutes.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated peptide product using a suitable detection method, such as IMAP (Immobilized Metal Affinity-based Phosphorescence) or LEADseeker assays.

  • Data Analysis: Calculate IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of tumor cell lines.

  • Cell Plating: Seed tumor cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-treated control group. A time-zero (T=0) plate is measured immediately after adding the compound.

  • Incubation: Incubate the plates for an extended period (e.g., 6-7 days) to accurately reflect the effects of endomitosis on cell viability.[7]

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and T=0 values to calculate the percent growth inhibition. Determine EC₅₀ values using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Treatment: Treat cells (e.g., A549) with various concentrations of this compound or DMSO for 24, 48, and 72 hours.[5]

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the DNA dye with a laser and collect the fluorescence emission.

  • Data Analysis: Gate the cell populations based on their fluorescence intensity to determine the percentage of cells in Sub-G1 (apoptotic), G1 (2N), S, and G2/M (4N) phases, as well as polyploid (>4N) populations.

Protocol 4: Western Blotting for Apoptosis Markers

This protocol detects the cleavage of Caspase-3 and PARP as markers of apoptosis.

  • Cell Lysis: Treat cells (e.g., Colo205) with this compound for 24 or 48 hours.[5] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein levels.

References

An In-depth Technical Guide to GSK-1070916 in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of GSK-1070916, a potent and selective inhibitor of Aurora B and C kinases. It details the compound's mechanism of action, summarizes its activity across various cancer cell lines, outlines key experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor that demonstrates high selectivity for Aurora B and Aurora C kinases over Aurora A.[1][2][3][4] The Aurora kinase family plays a crucial role in the regulation of mitosis, and its members are frequently overexpressed in human tumors.[5][6][]

The primary mechanism of this compound's anti-cancer activity stems from its potent inhibition of Aurora B.[2][5] A key substrate of Aurora B is Histone H3; this compound treatment leads to a dose-dependent inhibition of Histone H3 phosphorylation at serine 10 (pHH3-S10).[1][4][5][] This inhibition disrupts the proper function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation during mitosis.[2]

Unlike many anti-mitotic agents that cause cell cycle arrest in the G2/M phase, cells treated with this compound do not arrest in mitosis. Instead, they fail to complete cytokinesis (the final stage of cell division), resulting in the formation of polyploid cells (cells with more than the normal number of chromosome sets).[1][5][8] This abnormal state ultimately triggers apoptosis, or programmed cell death, evidenced by the cleavage of caspase-3 and PARP.[8][9] Biochemical analysis has revealed that this compound has an exceptionally slow dissociation half-life from Aurora B, exceeding 480 minutes.[1][10]

Signaling Pathway of this compound Action

G cluster_0 Mitosis cluster_1 This compound Intervention Mitosis Proper Mitotic Progression CPC Chromosomal Passenger Complex (CPC) Mitosis->CPC AuroraB Aurora B Kinase (in CPC) CPC->AuroraB HistoneH3 Histone H3 AuroraB->HistoneH3 FailedCytokinesis Failed Cytokinesis AuroraB->FailedCytokinesis pHH3 Phosphorylated Histone H3 (pHH3-S10) HistoneH3->pHH3 Phosphorylation Cytokinesis Successful Cytokinesis pHH3->Cytokinesis DaughterCells Diploid Daughter Cells Cytokinesis->DaughterCells GSK This compound Inhibition Inhibition GSK->Inhibition Inhibition->AuroraB Polyploidy Polyploidy (>4N DNA) FailedCytokinesis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora B, preventing Histone H3 phosphorylation and leading to failed cytokinesis and apoptosis.

Data Presentation: Quantitative Analysis

This compound has demonstrated potent activity in both biochemical and cell-based assays. The following tables summarize the key quantitative data from various studies.

Table 1: Biochemical Potency and Selectivity
Target KinaseAssay TypeParameterValue (nM)Reference(s)
Aurora B -INCENPCell-freeKi 0.38 [1][3][4]
Cell-freeIC503.5[1][8]
Aurora C -INCENPCell-freeKi 1.5 [1][3][4]
Cell-freeIC506.5[1][8]
Aurora A -TPX2Cell-freeKi*490[1][3]
FLT1Cell-freeIC5042[3][8]
TIE2Cell-freeIC5059[3][8]
SIKCell-freeIC5070[3][8]
Ki denotes the apparent inhibition constant.
Table 2: Cellular Antiproliferative Activity
Cell LineCancer TypeParameterValue (nM)Reference(s)
Panel Average >100 cell linesMedian EC50 8 [1][5][11]
A549Lung CancerEC507[2][3][4]
HUVEC (non-proliferating)Normal EndothelialIC503900[8]
Table 3: Impact of ABCB1 Transporter Overexpression on this compound Potency
Cell Line PairDescriptionIC50 (this compound)Resistance FoldReversal with Verapamil (Fold)Reference(s)
KB-3-1 vs. KB-C2 Parental vs. ABCB1-OverexpressingNot Specified83.3 13[12]
SW620 vs. SW620/Ad300 Parental vs. ABCB1-OverexpressingNot Specified15.28 2.22[12]
HEK293/pcDNA3.1 vs. HEK293/ABCB1 Parental vs. ABCB1-TransfectedNot Specified7.66 1.48[12]

Studies have identified that overexpression of the ABCB1 (MDR1) efflux pump can confer significant resistance to this compound.[12][13] This resistance can be substantially reversed by co-administration of an ABCB1 inhibitor like verapamil.[12] Additionally, cell lines with a high chromosome number or pre-existing polyploidy have been shown to be more resistant to the effects of this compound, suggesting they may have mechanisms to bypass the polyploidy checkpoint.[14]

Logical Relationship of ABCB1-Mediated Resistance

G cluster_0 Parental Cell cluster_1 Resistant Cell GSK_in_P This compound Target_P Intracellular Aurora B/C GSK_in_P->Target_P High intracellular concentration Effect_P Apoptosis Target_P->Effect_P Inhibition GSK_in_R This compound ABCB1 Overexpressed ABCB1 Pump GSK_in_R->ABCB1 Target_R Intracellular Aurora B/C GSK_in_R->Target_R Efflux Drug Efflux ABCB1->Efflux Efflux->GSK_in_R Low intracellular concentration Effect_R Cell Survival Target_R->Effect_R Insufficient Inhibition

Caption: Overexpression of the ABCB1 efflux pump reduces intracellular this compound concentration, leading to drug resistance.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols for key assays used to characterize this compound.

In Vitro Kinase Assays

The inhibitory activity of this compound against Aurora kinases is typically measured using cell-free enzymatic assays.[1]

  • Objective: To determine the IC50 and Ki values of this compound against purified Aurora kinases.

  • Protocol Summary (IMAP™ Assay):

    • Enzyme Pre-incubation: Purified Aurora B-INCENP or Aurora C-INCENP is incubated with various concentrations of this compound for 30 minutes to account for the compound's time-dependent inhibition.[1]

    • Reaction Initiation: A substrate solution is added. This solution contains a fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide), ATP, MgCl₂, and DTT in a buffered solution.[1]

    • Incubation: The reaction is allowed to proceed at room temperature for 60-120 minutes.

    • Termination and Detection: The reaction is stopped by adding a progressive binding reagent. This reagent binds to the phosphorylated peptide substrate.

    • Readout: The plate is read using a fluorescence polarization plate reader. The degree of polarization is proportional to the amount of phosphorylated substrate, allowing for the calculation of enzyme inhibition.[1]

Cell Proliferation Assay

The antiproliferative effect of this compound is assessed to determine its potency (EC50) in cancer cell lines.[11]

  • Objective: To measure the concentration-dependent effect of this compound on cancer cell viability and growth.

  • Protocol Summary (CellTiter-Glo®):

    • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The following day, cells are treated with a serial dilution of this compound. A set of untreated cells serves as a T=0 control.

    • Incubation: Plates are incubated for an extended period (typically 6 to 7 days) to accurately capture the effects of endoreduplication and subsequent cell death.[11]

    • Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells. This reagent lyses the cells and contains luciferase and luciferin, which produce a luminescent signal in the presence of ATP.

    • Readout: Luminescence is measured on a plate reader. The signal intensity is directly proportional to the number of viable cells (and thus, cellular ATP).

    • Analysis: Data is normalized to DMSO-treated controls, and EC50 values are calculated using a suitable curve-fitting software.[1]

Experimental Workflow for Cell Proliferation Assay

G Start Start Seed Seed cells in 96-well plates Start->Seed Adhere Incubate overnight (allow adherence) Seed->Adhere Treat Treat with serial dilutions of this compound Adhere->Treat Incubate_Long Incubate for 6-7 days Treat->Incubate_Long Add_CTG Add CellTiter-Glo® reagent Incubate_Long->Add_CTG Measure Measure luminescence (plate reader) Add_CTG->Measure Analyze Normalize data and calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining the antiproliferative EC50 of this compound using the CellTiter-Glo assay.
Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on cell cycle progression.

  • Objective: To quantify the distribution of cells in different phases of the cell cycle (sub-2N, 2N, 4N, >4N) following treatment.

  • Protocol Summary:

    • Treatment: Cells (e.g., A549) are treated with various concentrations of this compound or DMSO for 24, 48, and 72 hours.[9]

    • Harvesting: Cells are harvested, washed, and fixed (e.g., with cold ethanol).

    • Staining: Fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

    • Acquisition: The DNA content of individual cells is measured using a flow cytometer.

    • Analysis: The resulting histograms are analyzed to determine the percentage of cells in each phase. An increase in the >4N population indicates polyploidy, while an increase in the sub-2N (or sub-G1) peak is indicative of apoptosis.[9]

Apoptosis Detection by Western Blot

This method confirms that the cell death induced by this compound occurs via apoptosis.

  • Objective: To detect the cleavage of key apoptotic markers, caspase-3 and PARP.

  • Protocol Summary:

    • Treatment: Cells (e.g., Colo205) are treated with different concentrations of this compound for 24 or 48 hours. A known apoptosis inducer like staurosporine can be used as a positive control.[9]

    • Lysis: Cells are harvested and lysed to extract total protein.

    • Quantification: Protein concentration in each lysate is determined (e.g., using a BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • Detection: The membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured. An increase in the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[8][9]

Experimental Workflow for Apoptosis Detection

G Start Start Treat Treat cells with This compound Start->Treat Lyse Harvest and lyse cells to extract protein Treat->Lyse Quantify Quantify protein concentration Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to membrane Separate->Transfer Immunoblot Incubate with primary antibodies (cleaved Caspase-3, cleaved PARP) Transfer->Immunoblot Detect Add secondary antibody and chemiluminescent substrate Immunoblot->Detect Analyze Capture and analyze signal for protein cleavage Detect->Analyze End End Analyze->End

Caption: Western blot workflow to detect apoptotic markers (cleaved caspase-3 and PARP) after this compound treatment.

References

GSK-1070916: A Technical Guide for In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1070916 is a potent and highly selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2] The Aurora kinase family, particularly Aurora B, plays a crucial role in regulating mitosis, including chromosome segregation and cytokinesis.[3][4] Overexpression of Aurora kinases is a common feature in many human cancers, making them an attractive target for therapeutic intervention.[1][4] this compound has demonstrated broad-spectrum antitumor activity in preclinical models, making it a compound of significant interest for cancer research and drug development.[1][5] This technical guide provides an in-depth overview of the use of this compound in in vivo xenograft models, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of Aurora B and C kinases.[2][6] It exhibits high selectivity for Aurora B and C over the closely related Aurora A kinase, with IC50 values of 3.5 nM and 6.5 nM for Aurora B and C respectively, compared to 1100 nM for Aurora A.[2] The inhibition of Aurora B leads to a dose-dependent decrease in the phosphorylation of its specific substrate, histone H3 at serine 10 (pHH3-Ser10).[1][7] This disruption of a key mitotic signaling event prevents proper chromosome alignment and cytokinesis.[5] Consequently, cells treated with this compound do not arrest in mitosis but instead exit mitosis without cell division, leading to the formation of polyploid cells and eventual apoptosis.[1][6]

cluster_0 Mitosis cluster_1 This compound Intervention AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates pHH3 Phospho-Histone H3 (Ser10) AuroraB->pHH3 Leads to Polyploidy Polyploidy AuroraB->Polyploidy Failure of Cytokinesis Cytokinesis Successful Cytokinesis pHH3->Cytokinesis GSK1070916 This compound Block Inhibition GSK1070916->Block Block->AuroraB Apoptosis Apoptosis Polyploidy->Apoptosis

Mechanism of Action of this compound

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity across a range of human tumor xenograft models, including those for colon, lung, breast, and leukemia cancers.[1][5] The tables below summarize the quantitative outcomes from various preclinical studies.

Tumor Growth Inhibition in Subcutaneous Xenograft Models
Cell LineCancer TypeMouse StrainDosing ScheduleOutcomeCitation
HCT-116ColonNudeNot SpecifiedTumor Regression[7]
A549LungNude100 mg/kg ip, 5/2/5 schedule, 3 cyclesTumor Regression[7][8]
HL-60LeukemiaNude100 mg/kg ip, 5/2/5 schedule, 2 cyclesTumor Regression[7][8]
K562LeukemiaNudeNot SpecifiedTumor Regression[7]
Colo205ColonNude100 mg/kg ip, 5/2/5 schedule, 2 cyclesStable Disease[7][8]
H460LungNudeNot SpecifiedStable Disease[7]
MCF-7BreastNudeNot SpecifiedStable Disease[7]
SW620ColonNudeNot SpecifiedTumor Growth Delay[6]

The "5/2/5 schedule" refers to intraperitoneal (ip) administration for 5 consecutive days, followed by 2 days off, and this cycle is repeated.[7]

Survival Studies in Leukemia Xenograft Models
Cell LineMouse StrainMTD (mg/kg)Dosing ScheduleIncrease in Life Span (ILS)Citation
MV-4-11Not Specified100Not Specified72%[7]
HL-60SCID-beige505/2/5 schedule140%[7]
HL-60SCID-beige255/2/5 schedule63%[7]

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound in in vivo xenograft models.

Subcutaneous Xenograft Model Protocol
  • Cell Culture: Human tumor cell lines (e.g., HCT-116, A549, Colo205) are cultured in appropriate media and conditions.

  • Animal Models: Immunocompromised mice, such as nude or SCID-beige mice, are used to prevent rejection of the human tumor cells.[7]

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.

  • Drug Administration: this compound is typically administered intraperitoneally (i.p.).[7][9] A common dosing schedule is daily administration for 5 consecutive days followed by a 2-day break (5/2/5 schedule), repeated for several cycles.[7][8]

  • Endpoint Measurement: The primary endpoint is typically tumor growth inhibition, which can be assessed by comparing the tumor volumes in the treated group to a vehicle-treated control group. Outcomes are often categorized as tumor regression, stable disease, or tumor growth delay.[7][9]

start Start cell_culture Culture Human Tumor Cells start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., 5/2/5 ip) randomization->treatment control Administer Vehicle randomization->control measurement Measure Tumor Volume Regularly treatment->measurement control->measurement analysis Analyze Tumor Growth Inhibition measurement->analysis Compare Treated vs. Control end End analysis->end

Subcutaneous Xenograft Experimental Workflow

Pharmacodynamic (PD) Marker Analysis Protocol
  • Model System: Nude mice bearing established subcutaneous tumors (e.g., Colo205 or HCT116) are used.[7][9]

  • Drug Administration: A single dose or multiple doses of this compound are administered intraperitoneally at various concentrations (e.g., 25, 50, or 100 mg/kg).[7][8]

  • Tissue Collection: At specified time points post-administration, tumors are excised from the mice.

  • Biomarker Analysis: The levels of phosphorylated histone H3 at serine 10 (pHH3-Ser10) in the tumor tissue are quantified. This is a specific mechanistic marker of Aurora B inhibition.[7]

  • Correlation: The extent and duration of pHH3-Ser10 inhibition are correlated with the administered dose of this compound.[7] Complete inhibition of pHH3 has been observed at doses of 25 mg/kg and above, with sustained inhibition for up to 24 hours after the last dose.[7]

start Start establish_tumors Establish Xenograft Tumors in Mice start->establish_tumors dose_administration Administer Single or Multiple Doses of This compound establish_tumors->dose_administration tumor_excision Excise Tumors at Various Time Points dose_administration->tumor_excision biomarker_quantification Quantify pHH3-Ser10 Levels in Tumors tumor_excision->biomarker_quantification data_analysis Correlate pHH3 Inhibition with Dose and Time biomarker_quantification->data_analysis end End data_analysis->end

Pharmacodynamic Marker Analysis Workflow

Conclusion

This compound is a potent and selective inhibitor of Aurora B/C kinases with demonstrated preclinical antitumor activity in a variety of in vivo xenograft models. Its well-defined mechanism of action, centered on the inhibition of histone H3 phosphorylation and the subsequent disruption of mitosis, provides a clear pharmacodynamic marker for assessing target engagement. The data summarized and the protocols detailed in this guide offer a comprehensive resource for researchers and drug development professionals utilizing this compound in their in vivo cancer studies. The consistent antitumor effects observed across multiple tumor types underscore the therapeutic potential of targeting the Aurora kinase pathway with inhibitors like this compound.

References

GSK-1070916: A Comprehensive Technical Guide to Target Validation in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the target validation of GSK-1070916, a potent and selective inhibitor of Aurora B and C kinases, in the context of oncology research. It provides a detailed overview of its mechanism of action, key quantitative data from preclinical studies, and the experimental protocols used to validate its therapeutic potential.

Core Target and Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor that demonstrates high selectivity for Aurora B and Aurora C kinases.[1][2][3] The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis.[4][5][6] Specifically, Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[5][7] Overexpression of Aurora B is frequently observed in various human cancers and is often associated with poor prognosis.[5][6]

This compound exerts its anti-tumor effects by inhibiting the kinase activity of Aurora B and C. This inhibition disrupts critical mitotic events, leading to a failure of cytokinesis. Instead of arresting in mitosis, cells treated with this compound become polyploid and ultimately undergo apoptosis.[1][4] A key pharmacodynamic marker of this compound activity is the inhibition of phosphorylation of histone H3 at serine 10 (pHH3-S10), a direct substrate of Aurora B.[4][8]

The primary targets of this compound are Aurora B and Aurora C. It displays significantly lower potency against the closely related Aurora A kinase, highlighting its selectivity.[1][2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition
Target EnzymeIC50 (nM)Ki (nM)Ki* (nM)Dissociation Half-life (min)Selectivity vs. Aurora AReference
Aurora A–TPX21100490 ± 60-Not time-dependent-[2]
Aurora B–INCENP3.5-0.38 ± 0.29>480>1300-fold[1][2]
Aurora C–INCENP6.5-1.5 ± 0.4270 ± 28~340-fold[1][2]

Note: Ki represents the final dissociation constant for time-dependent inhibitors.*

Table 2: Cellular Activity
AssayCell LineEC50 (nM)Key FindingsReference
Anti-proliferative Activity A549 (Lung Cancer)7Potent inhibition of cell growth.[3][9][10]
Over 100 cancer cell linesMedian EC50 of 8 (<10)Broad-spectrum anti-proliferative activity across various tumor types.[1][4]
Phospho-Histone H3 (Ser10) Inhibition Various tumor cell lines8 to 118 (average)Dose-dependent inhibition of a key Aurora B substrate.[3][11]
Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
Tumor TypeCell LineDosing RegimenOutcomeReference
LungA54925, 50, or 100 mg/kg, i.p.Complete or partial tumor regression.[1][3][12]
ColonHCT11625, 50, or 100 mg/kg, i.p.Complete or partial tumor regression.[1][3][12]
ColonColo20525, 50, or 100 mg/kg, i.p.Stable disease.[3][12]
ColonSW62025, 50, or 100 mg/kg, i.p.Tumor growth delay.[1][3][12]
BreastMCF-725, 50, or 100 mg/kg, i.p.Stable disease.[1][3][12]
LungH46025, 50, or 100 mg/kg, i.p.Stable disease.[3][12]
Acute Myelogenous LeukemiaHL6025, 50, or 100 mg/kg, i.p.Complete or partial tumor regression.[1][3][12]
Chronic Myelogenous LeukemiaK56225, 50, or 100 mg/kg, i.p.Complete or partial tumor regression.[1][3][12]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the validation of this compound's target.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against purified Aurora kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP enzymes are used. A synthetic peptide substrate, such as 5FAM-PKAtide, is utilized for the assay.[1]

  • Incubation: To account for time-dependent inhibition, the enzymes are pre-incubated with varying concentrations of this compound for 30 minutes.[1]

  • Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP (e.g., 1.5 µM ATP with [γ-33P] ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).[1]

  • Reaction Termination and Detection: After a defined incubation period (e.g., 60-120 minutes at room temperature), the reaction is stopped.[1] The amount of phosphorylated substrate is quantified using an appropriate detection method, such as fluorescence polarization or radiometric detection (LEADseekerTM assay).[1]

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-Histone H3 (Ser10) Assay

Objective: To measure the inhibition of Aurora B kinase activity within cancer cells.

Methodology:

  • Cell Culture and Treatment: Cancer cells are plated in 96-well plates and incubated overnight. The cells are then treated with serial dilutions of this compound for a short duration (e.g., 2 hours).[12]

  • Cell Lysis: After treatment, the cells are lysed to release cellular proteins.[12]

  • ELISA-based Detection: The cell lysate is transferred to a 96-well plate coated with a pan-histone antibody. After an overnight incubation, a primary antibody specific for phospho-histone H3 (Ser10) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

  • Signal Quantification: A chemiluminescent substrate is added, and the resulting signal is measured using a plate reader.[12]

  • Data Analysis: The percentage of inhibition is calculated relative to DMSO-treated control cells, and EC50 values are determined.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cell Seeding and Treatment: Tumor cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a range of concentrations of this compound.[11]

  • Incubation: The plates are incubated for an extended period, typically 6 to 7 days, to allow for multiple cell divisions.[11]

  • Viability Measurement: Cell proliferation is measured using a commercially available reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of cell viability.[11]

  • Data Analysis: The luminescence signal is read using a plate reader. EC50 values are calculated from the dose-response curves.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Tumor Cell Implantation: Human tumor cells (e.g., HCT116 colon cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[3][13]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Mice are then randomized into vehicle control and treatment groups. This compound is administered, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 25, 50, or 100 mg/kg) on a defined schedule (e.g., once daily for 5 consecutive days, followed by a 2-day break).[12]

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Pharmacodynamic Analysis: At specific time points after dosing, tumors can be excised to measure the levels of phospho-histone H3 (Ser10) to confirm target engagement in vivo.[12][14]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizing Pathways and Workflows

Signaling Pathway of Aurora B Inhibition by this compound

cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Cytokinesis Cytokinesis Aurora_B Aurora B Kinase INCENP INCENP Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation Survivin Survivin Borealin Borealin GSK1070916 GSK1070916 GSK1070916->Aurora_B Inhibition Chromosome_Segregation Correct Chromosome Segregation GSK1070916->Chromosome_Segregation Disruption Cytokinesis_Completion Successful Cytokinesis GSK1070916->Cytokinesis_Completion Failure Polyploidy Polyploidy GSK1070916->Polyploidy Leads to Phospho_Histone_H3 Phospho-Histone H3 (Ser10) Histone_H3->Phospho_Histone_H3 Phospho_Histone_H3->Chromosome_Segregation Chromosome_Segregation->Cytokinesis_Completion Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Target Validation

cluster_invitro In Vitro Validation Kinase_Assay Biochemical Kinase Assay IC50_Ki Determine IC50 and Ki values Kinase_Assay->IC50_Ki Cellular_Assay Cellular pHH3-S10 Assay EC50_pHH3 Determine cellular EC50 for target engagement Cellular_Assay->EC50_pHH3 Proliferation_Assay Cell Proliferation Assay EC50_Prolif Determine anti-proliferative EC50 Proliferation_Assay->EC50_Prolif Purified_Kinases Purified Aurora Kinases Purified_Kinases->Kinase_Assay Cancer_Cell_Lines Cancer Cell Lines Cancer_Cell_Lines->Cellular_Assay Cancer_Cell_Lines->Proliferation_Assay GSK1070916_Compound This compound GSK1070916_Compound->Kinase_Assay GSK1070916_Compound->Cellular_Assay GSK1070916_Compound->Proliferation_Assay Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control and Treatment Groups Tumor_Growth->Randomization Dosing This compound Administration (i.p.) Randomization->Dosing Monitoring Monitor Tumor Volume and Animal Health Dosing->Monitoring PD_Analysis Pharmacodynamic Analysis (pHH3-S10 in Tumors) Monitoring->PD_Analysis Efficacy_Assessment Assess Anti-Tumor Efficacy Monitoring->Efficacy_Assessment

References

GSK-1070916: A Potent Aurora B/C Inhibitor and its Impact on Histone H3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK-1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. It delves into the inhibitor's mechanism of action, its profound effect on the phosphorylation of histone H3 at serine 10 (H3S10ph), and the downstream cellular consequences. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support researchers in the fields of oncology, cell biology, and drug discovery.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Their dysregulation, particularly overexpression, is a common feature in a wide range of human cancers, making them attractive targets for therapeutic intervention.[1][2] this compound has emerged as a highly selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][3] Its mechanism of action is intrinsically linked to the disruption of critical mitotic events, most notably through the inhibition of histone H3 phosphorylation, a hallmark of mitotic chromatin condensation.[1][4]

Mechanism of Action of this compound

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of Aurora B and Aurora C kinases.[1][3] This reversible inhibition prevents the transfer of phosphate groups to their downstream substrates.[3] A key substrate of Aurora B is histone H3, and its phosphorylation at serine 10 is a critical event for proper chromosome condensation and segregation during mitosis.[2][4] By inhibiting Aurora B, this compound effectively blocks this phosphorylation event in a dose-dependent manner.[1] This disruption of a fundamental mitotic process leads to defects in cytokinesis, resulting in endoreduplication and the formation of polyploid cells, which can ultimately trigger apoptosis.[1]

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

TargetKi (nM)IC50 (nM)Selectivity vs. Aurora AReference(s)
Aurora B-INCENP 0.38 ± 0.29 3.5 >1300-fold [3][5][6]
Aurora C-INCENP 1.5 ± 0.4 6.5 ~340-fold [3][5][6]
Aurora A-TPX2 490 ± 60 1100 - [3][5]

Table 2: Cellular Activity

Assay TypeCell Line(s)EC50 (nM)NotesReference(s)
Anti-proliferative Activity >100 tumor cell linesMedian of 8 Potent activity across a broad range of tumor types.[1][5]
Anti-proliferative Activity A549 (Lung)7 Measured by CellTiter-Glo luminescence assay.[5][6]
Inhibition of Histone H3 (Ser10) Phosphorylation Various tumor cell lines8 - 118 Demonstrates target engagement in a cellular context.[6]

Signaling Pathway

The primary signaling pathway affected by this compound is the Aurora B kinase pathway, which is central to the regulation of mitosis. A simplified representation of this pathway is depicted below.

AuroraB_Pathway cluster_mitosis Mitosis Aurora_B_Complex Aurora B / INCENP / Survivin / Borealin (Chromosomal Passenger Complex) Histone_H3 Histone H3 Aurora_B_Complex->Histone_H3 Phosphorylates Phospho_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->Phospho_H3 Chromosome_Condensation Chromosome Condensation & Segregation Phospho_H3->Chromosome_Condensation Cytokinesis Cytokinesis Chromosome_Condensation->Cytokinesis GSK1070916 GSK1070916 GSK1070916->Aurora_B_Complex Inhibits ATP ATP ATP->Aurora_B_Complex Substrate Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (this compound) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-phospho-H3S10) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Kinase_Assay_Workflow Enzyme_Prep Prepare Aurora B/INCENP Enzyme Solution Pre_incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Pre_incubation Inhibitor_Prep Prepare this compound Serial Dilutions Inhibitor_Prep->Pre_incubation Reaction_Initiation Initiate Reaction with ATP and Substrate Pre_incubation->Reaction_Initiation Incubation Incubate at Room Temp Reaction_Initiation->Incubation Detection Measure Kinase Activity (Luminescence/Fluorescence) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

References

GSK-1070916: A Deep Dive into its Potent and Selective Inhibition of Aurora B over Aurora A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of GSK-1070916, a potent, ATP-competitive inhibitor with pronounced selectivity for Aurora B and C kinases over the closely related Aurora A kinase. Understanding this selectivity is critical for its development as a targeted anticancer therapeutic, as the distinct roles of Aurora A and Aurora B in mitosis mean that selective inhibition can lead to different cellular outcomes and therapeutic windows.

Quantitative Selectivity Profile

The selectivity of this compound for Aurora B over Aurora A has been quantified through rigorous biochemical assays. The following tables summarize the key inhibitory constants, showcasing the significant preference of the compound for Aurora B.

Parameter Aurora A - TPX2 Complex Aurora B - INCENP Complex Aurora C - INCENP Complex Selectivity (Aurora A / Aurora B) Reference
IC50 (nM) 11003.56.5>300-fold[1]
Ki (nM) 490 ± 60Not directly comparable due to time-dependent inhibitionNot directly comparable due to time-dependent inhibition~1300-fold (based on Ki)[1][2]
Ki (nM)Not Applicable0.38 ± 0.291.5 ± 0.4Not Applicable[1][3]

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. Ki: The final steady-state inhibition constant for time-dependent inhibitors.*

This compound's inhibitory action on Aurora B and C is time-dependent, characterized by a slow dissociation rate. This results in a prolonged inhibitory effect, a feature that distinguishes it from other Aurora kinase inhibitors.[1][3]

Parameter Aurora A - TPX2 Complex Aurora B - INCENP Complex Aurora C - INCENP Complex Reference
Dissociation Half-life (min) Not time-dependent>480270 ± 28[1][3]

Differentiating the Targets: Aurora A vs. Aurora B Signaling

To appreciate the significance of this compound's selectivity, it is crucial to understand the distinct roles of Aurora A and Aurora B in mitosis. Aurora A is primarily involved in centrosome maturation and separation, as well as mitotic entry and spindle assembly. In contrast, Aurora B is a key component of the chromosomal passenger complex (CPC), which governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4] Selective inhibition of Aurora B, as achieved by this compound, leads to defects in chromosome alignment and segregation, ultimately resulting in polyploidy and apoptosis in cancer cells.[5]

cluster_AuroraA Aurora A Pathway cluster_AuroraB Aurora B Pathway cluster_Inhibitor This compound Action AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle MitoticEntry Mitotic Entry AuroraA->MitoticEntry AuroraB Aurora B (Chromosomal Passenger Complex) Chromosome Chromosome Condensation AuroraB->Chromosome Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Cytokinesis Cytokinesis AuroraB->Cytokinesis GSK1070916 This compound GSK1070916->AuroraA Low Potency GSK1070916->AuroraB High Potency (Selective Inhibition)

Aurora Kinase Signaling Pathways and this compound Selectivity.

Experimental Protocols for Determining Kinase Selectivity

The determination of this compound's selectivity for Aurora B over Aurora A involves a combination of biochemical and cellular assays.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro potency of this compound against purified Aurora kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Aurora A, B, and C kinases are used. For full activity, Aurora A is complexed with its co-activator TPX2, while Aurora B and C are complexed with INCENP.[1] A fluorescently labeled peptide substrate, often derived from a known Aurora kinase substrate, is utilized.

  • Assay Reaction: The kinase, substrate, and ATP are combined in a buffer solution. This compound is added at varying concentrations.

  • Incubation: The reactions are incubated at room temperature for a set period, typically 60-120 minutes, to allow for the phosphorylation of the substrate.[2]

  • Detection: The amount of phosphorylated substrate is quantified. A common method is fluorescence polarization, where the binding of a phosphospecific antibody to the phosphorylated peptide results in a change in the polarization of emitted light.[2]

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve. For time-dependent inhibitors like this compound, progress curve analysis is used to determine the initial (Ki) and final steady-state (Ki*) inhibition constants, as well as the dissociation half-life.[1]

Cellular Assays for Target Engagement

Objective: To confirm that this compound inhibits Aurora B activity within a cellular context.

Methodology:

  • Cell Culture: Human tumor cell lines (e.g., A549 lung cancer, HCT116 colon cancer) are cultured under standard conditions.[5][6]

  • Compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration.

  • Measurement of Aurora B Activity: The activity of Aurora B is assessed by measuring the phosphorylation of its specific substrate, histone H3 at serine 10 (pHH3-S10).[5] This is typically done using methods such as:

    • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for pHH3-S10.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method to measure the levels of pHH3-S10 in cell lysates.[5]

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against pHH3-S10 to visualize the inhibition of Aurora B activity in situ.[7][8]

  • Data Analysis: The effective concentration of this compound that causes a 50% reduction in the pHH3-S10 signal (EC50) is determined.[5]

cluster_Biochemical Biochemical Assay Workflow cluster_Cellular Cellular Assay Workflow cluster_Analysis Comparative Analysis B1 Prepare Kinase-Activator Complex (e.g., Aurora B-INCENP) B2 Add Substrate, ATP, and varying [this compound] B1->B2 B3 Incubate to allow Phosphorylation B2->B3 B4 Quantify Phosphorylated Substrate (e.g., Fluorescence Polarization) B3->B4 B5 Calculate IC50 / Ki values B4->B5 Analysis Determine Selectivity: Compare Aurora B vs. Aurora A Inhibition Data B5->Analysis C1 Culture Human Tumor Cell Lines C2 Treat cells with varying [this compound] C1->C2 C3 Measure Phosphorylation of Histone H3 (Ser10) C2->C3 C4 Detection via Western Blot, ELISA, or Immunofluorescence C3->C4 C5 Calculate EC50 value C4->C5 C5->Analysis

Experimental Workflow for Assessing Kinase Selectivity.

Conclusion

This compound demonstrates remarkable selectivity for Aurora B over Aurora A, a characteristic underpinned by its unique time-dependent binding and slow dissociation from the Aurora B enzyme. This selectivity has been rigorously established through a combination of in vitro biochemical assays and cell-based measures of target engagement. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working with this promising class of mitotic inhibitors. The targeted inhibition of Aurora B by this compound continues to be an area of active investigation in the development of novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for GSK-1070916 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1070916 is a potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2] It demonstrates broad antitumor activity across a range of human cancer cell lines and in vivo xenograft models.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, preparation, and methods for assessing its biological effects.

This compound primarily targets the Aurora B and C kinases, which are key regulators of mitosis.[3][4] Inhibition of these kinases disrupts critical mitotic events, leading to a failure of cell division, endoreduplication, and the formation of polyploid cells, ultimately culminating in apoptosis.[3] A key pharmacodynamic marker of this compound activity is the dose-dependent inhibition of phosphorylation of histone H3 on serine 10 (pHH3-S10), a specific substrate of Aurora B kinase.[3][5]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cell lines.

Table 1: Kinase Inhibitory Potency of this compound

Target KinaseIC50 (nM)Ki (nM)
Aurora B-INCENP3.5[2][6][7]0.38[1][2][8]
Aurora C-INCENP6.5[2][6][7]1.45[1][2][8]
Aurora A-TPX21100[2]492[2][8]
FLT142[1]-
Tie-259[1]-
SIK70[1]-
FLT4--
FGFR1--

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineTumor TypeEC50 (nM)
A549Lung Cancer7[1][7]
HCT116Colon Cancer<10[3]
HL60Acute Myelogenous Leukemia<10[3]
K562Chronic Myelogenous Leukemia<10[3]
Colo205Colon Cancer<10[3]
H460Lung Cancer<10[3]
MCF-7Breast Cancer<10[3]
SW620Colon Cancer<10[3]
HeLaCervical Cancer<10[3]
MV4-11Acute Myelogenous Leukemia<10[3]
MiaPaCa-2Pancreatic Cancer<10[3]
Over 100 cell linesVarious<10[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[9]

  • Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate cell culture medium. It is recommended to perform a serial dilution to achieve the desired nanomolar concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and ideally does not exceed 0.1%.

Protocol 2: Cell Proliferation Assay

This protocol is designed to determine the EC50 value of this compound in a cancer cell line of interest.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells per well). Allow cells to adhere overnight.

  • Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO-treated) and a positive control for cell death if desired.

  • Incubation: Incubate the plates for a period of 6 to 7 days.[5]

  • Viability Assessment: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Plot the cell viability data against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 3: Western Blot Analysis of Histone H3 Phosphorylation

This protocol is used to assess the pharmacodynamic effect of this compound on its direct target, Aurora B kinase.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total histone H3 or a housekeeping protein like GAPDH or β-actin.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the evaluation of the effects of this compound on cell cycle progression.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at the EC50 concentration) for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify the presence of a polyploid population (>4N DNA content).

Visualizations

GSK1070916_Signaling_Pathway cluster_mitosis Mitosis cluster_outcome Cellular Outcome Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation Cytokinesis Successful Cytokinesis Aurora_B->Cytokinesis Aurora_C Aurora C Kinase pHH3 p-Histone H3 (Ser10) Histone_H3->pHH3 GSK1070916 GSK1070916 GSK1070916->Aurora_B Inhibition GSK1070916->Aurora_C Inhibition Polyploidy Polyploidy GSK1070916->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Culture cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Dilute to Working Concentration Stock_Solution->Working_Solution Treatment Add this compound Working_Solution->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) Incubation->Proliferation_Assay Western_Blot Western Blot (p-Histone H3) Incubation->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle) Incubation->Flow_Cytometry

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols for GSK-1070916 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1070916 is a highly potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] These application notes provide a comprehensive overview of the recommended concentrations and detailed protocols for the in vitro use of this compound. The information is intended to guide researchers in designing and executing experiments to probe the biological effects of this compound.

Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][4] It exhibits time-dependent inhibition of both enzymes, with a very slow dissociation rate, leading to a prolonged inhibitory effect.[1][4] The compound is significantly more selective for Aurora B/C over Aurora A, with a more than 100-fold difference in inhibitory concentration.[1][4] Inhibition of Aurora B, a key regulator of mitosis, leads to the suppression of histone H3 phosphorylation at serine 10, a specific substrate of Aurora B kinase.[1][3] This disruption of the mitotic process does not cause a cell cycle arrest in mitosis but rather leads to failed cell division (cytokinesis), resulting in polyploidy and subsequent apoptosis.[1][3]

cluster_0 This compound Mechanism of Action GSK This compound AuroraBC Aurora B / Aurora C Kinases GSK->AuroraBC Inhibits (ATP-competitive) HistoneH3 Histone H3 (Ser10) AuroraBC->HistoneH3 Phosphorylates ATP ATP ATP->AuroraBC Binds PhosphoH3 Phosphorylated Histone H3 Mitosis Proper Mitotic Progression PhosphoH3->Mitosis Polyploidy Polyploidy Mitosis->Polyploidy Inhibition leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Diagram 1: this compound signaling pathway.

In Vitro Activity and Recommended Concentrations

The effective concentration of this compound in vitro is assay-dependent. Below is a summary of reported values.

Biochemical Assays
Target EnzymeAssay TypeIC50 (nM)Ki (nM)Notes
Aurora B-INCENPKinase Inhibition3.5[1][4][5]0.38 ± 0.29[2][4]Time-dependent inhibition with a dissociation half-life of >480 min.[1][4]
Aurora C-INCENPKinase Inhibition6.5[1][4][5]1.5 ± 0.4[2][4]Time-dependent inhibition with a dissociation half-life of 270 ± 28 min.[1][4]
Aurora A-TPX2Kinase Inhibition1100[4]490 ± 60[4]Not a time-dependent inhibitor.[4]
FLT1Kinase Inhibition42[2]-Off-target activity at higher concentrations.
TIE2Kinase Inhibition59[2]-Off-target activity at higher concentrations.
SIKKinase Inhibition70[2]-Off-target activity at higher concentrations.
FLT4Kinase Inhibition74[2]-Off-target activity at higher concentrations.
FGFR1Kinase Inhibition78[2]-Off-target activity at higher concentrations.
Cellular Assays
Cell LineAssay TypeEC50 (nM)Notes
A549 (Lung Cancer)Antiproliferative7[2][6]-
Various Tumor Cell Lines (over 100)Antiproliferative<10[3][6]Broad antitumor activity.
Various Tumor Cell LinesHistone H3 (Ser10) Phosphorylation8 - 118[2]Direct measure of Aurora B inhibition in cells.
HUVEC (non-dividing)Antiproliferative3900[5]Demonstrates selectivity for proliferating cells.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a general guideline based on published methodologies and can be adapted for different Aurora kinase isoforms.

cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, this compound, Substrate, ATP) Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with This compound (30 min) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate and [γ-33P]ATP Pre_incubation->Initiate_Reaction Incubate Incubate at Room Temp Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Viewlux Imager) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Diagram 2: Typical workflow for an in vitro kinase assay.

Materials:

  • Aurora Kinase (e.g., Aurora B-INCENP, Aurora C-INCENP, Aurora A-TPX2)

  • This compound

  • Peptide Substrate (e.g., Biotin-Ahx-RARRRLSFFFFAKKK-NH2 or 5FAM-PKAtide)

  • [γ-33P]ATP or unlabeled ATP depending on the detection method

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 0.15 mg/mL BSA, 0.01% Tween-20, 5 mM DTT, 25 mM KCl)

  • MgCl2

  • Microplates (e.g., 384-well)

  • Detection reagents (e.g., for LEADseeker or IMAP assays)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Enzyme and Compound Pre-incubation: To account for the time-dependent inhibition, pre-incubate the Aurora kinase with varying concentrations of this compound for 30 minutes at room temperature.[1]

    • Example concentrations:

      • Aurora A–TPX2: 0.5 nM[1]

      • Aurora B–INCENP: 2 nM[1]

      • Aurora C–INCENP: 2.5 nM[1]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Example concentrations:

      • Peptide substrate: 1 µM[1]

      • ATP: 1.5 µM[1]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1-4 hours).

  • Reaction Termination and Detection: Stop the reaction and quantify the product formation using a suitable detection method such as LEADseeker or IMAP technology.[1] For LEADseeker assays, beads are added and allowed to settle overnight before reading on an imager.[1]

  • Data Analysis: Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • 96-well or 384-well clear-bottom plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into microplates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. A typical concentration range would be from 0.1 nM to 10 µM.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, etc.) using a plate reader.

  • Data Analysis: Calculate the EC50 values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Cellular Histone H3 Phosphorylation Assay (Western Blot)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 or a loading control (e.g., anti-GAPDH, anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the primary antibodies followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal. Determine the EC50 for the inhibition of Histone H3 phosphorylation.

Logical Relationships and Considerations

cluster_logic Experimental Design Logic Biochemical Biochemical Assay (IC50, Ki) Cellular_Target Cellular Target Engagement (p-H3 EC50) Biochemical->Cellular_Target Correlates with Selectivity Selectivity Profiling (Aurora A vs B/C, Kinome Scan) Biochemical->Selectivity Informs Cellular_Phenotype Cellular Phenotype (Proliferation EC50, Apoptosis) Cellular_Target->Cellular_Phenotype Leads to Time_Dependence Time-Dependence (Pre-incubation) Time_Dependence->Biochemical Crucial for accurate

Diagram 3: Logical flow for in vitro characterization.
  • Biochemical vs. Cellular Potency: The biochemical IC50 values represent the direct inhibitory effect on the isolated enzyme, while the cellular EC50 values reflect the compound's ability to penetrate cells and inhibit the target in a more complex biological environment.

  • Target Engagement: The phospho-Histone H3 assay is a crucial experiment to confirm that this compound is engaging its target, Aurora B, within the cell. The EC50 from this assay should ideally correlate with the antiproliferative EC50.

  • Time-Dependence: The slow dissociation of this compound from Aurora B/C is a key feature. Pre-incubation of the enzyme with the inhibitor in biochemical assays is critical to accurately determine its potency.[1][4]

  • Selectivity: While highly selective for Aurora B/C, it is important to be aware of potential off-target effects, especially at higher concentrations.[2][5] The lack of potent activity against non-proliferating cells highlights its mitosis-specific mechanism of action.[3][5]

References

Application Notes and Protocols for GSK-1070916 in In Vivo Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of GSK-1070916, a potent and selective Aurora B/C kinase inhibitor, in in vivo xenograft models of cancer. This document outlines detailed protocols for establishing xenografts, recommended dosing schedules for this compound, and methods for evaluating antitumor efficacy. Additionally, it includes a summary of the compound's mechanism of action and visual diagrams to illustrate the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases, with IC50 values of 3.5 nM and 6.5 nM, respectively.[1] It demonstrates over 100-fold selectivity against the closely related Aurora A kinase.[1] The Aurora kinases are crucial for the regulation of mitosis, and their overexpression is common in many human cancers.[2] Inhibition of Aurora B kinase by this compound disrupts critical mitotic processes, leading to failed cytokinesis, polyploidy, and eventual apoptosis in proliferating tumor cells.[1][2] In vivo studies have demonstrated the broad-spectrum antitumor activity of this compound in various human tumor xenograft models, including those for breast, colon, and lung cancer, as well as leukemia.[2][3][4]

Mechanism of Action: Targeting the Aurora B/C Kinase Pathway

This compound exerts its anticancer effects by inhibiting the phosphorylation of downstream substrates of Aurora B and C kinases. A key substrate of Aurora B is histone H3 at serine 10 (pHH3-S10), and inhibition of this phosphorylation event is a reliable pharmacodynamic marker of this compound activity.[2] The disruption of Aurora B function leads to defects in chromosome segregation and cytokinesis, ultimately triggering apoptotic cell death.[1][2]

GSK1070916_Mechanism_of_Action cluster_mitosis Mitosis Chromosome_Condensation Chromosome Condensation Chromosome_Alignment Chromosome Alignment Polyploidy Polyploidy Chromosome_Alignment->Polyploidy Cytokinesis Cytokinesis Cytokinesis->Polyploidy Aurora_B_C_Kinase Aurora B/C Kinase Aurora_B_C_Kinase->Chromosome_Alignment Aurora_B_C_Kinase->Cytokinesis Histone_H3 Histone H3 Aurora_B_C_Kinase->Histone_H3 phosphorylates GSK1070916 This compound GSK1070916->Aurora_B_C_Kinase inhibits pHH3_S10 p-Histone H3 (Ser10) Histone_H3->pHH3_S10 pHH3_S10->Chromosome_Condensation Apoptosis Apoptosis Polyploidy->Apoptosis

Figure 1: this compound Signaling Pathway.

In Vivo Dosing Information

The following table summarizes the dosing schedules for this compound used in various preclinical xenograft models. The intraperitoneal (i.p.) route of administration is commonly used.

Xenograft ModelCell LineDose (mg/kg)Dosing ScheduleOutcome
Colon CancerHCT11625, 50, 100Single dose, i.p.Dose-dependent inhibition of pHH3-S10
Colon CancerHCT116Not SpecifiedRepeated i.p. administrationPartial to complete antitumor activity
Lung CancerA54925, 50, 1005 days on, 2 days off, i.p.Tumor regression
Breast CancerMCF-725, 50, 1005 days on, 2 days off, i.p.Stable disease
Leukemia (AML)HL-6025, 50, 1005 days on, 2 days off, i.p.Tumor regression
Leukemia (CML)K56225, 50, 1005 days on, 2 days off, i.p.Tumor regression

Experimental Protocols

Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human tumor cells into immunocompromised mice.

  • Cell Culture : Culture human cancer cell lines (e.g., HCT116, A549) in appropriate media and conditions to reach 70-80% confluency.

  • Cell Harvesting : Harvest cells using standard trypsinization methods. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

  • Cell Suspension : Resuspend the cells in a sterile solution, typically a 1:1 mixture of serum-free media and Matrigel, at a concentration of 1 x 107 to 1 x 108 cells/mL. Keep the cell suspension on ice.

  • Animal Model : Use immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks.

  • Subcutaneous Implantation : Anesthetize the mouse. Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.

  • Tumor Growth Monitoring : Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (length x width2) / 2.

  • Randomization : When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Preparation and Administration of this compound

4.2.1. Formulation

This compound can be formulated for intraperitoneal injection as follows:

  • Vehicle : A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Preparation :

    • Dissolve the required amount of this compound in DMSO to create a stock solution.

    • Add PEG300 to the DMSO stock solution and mix thoroughly.

    • Add Tween-80 and mix until the solution is clear.

    • Finally, add saline to reach the final desired concentration.

4.2.2. Administration

  • Dosage Calculation : Calculate the volume of the drug formulation to be administered based on the mouse's body weight and the desired dose (e.g., 25, 50, or 100 mg/kg).

  • Intraperitoneal (i.p.) Injection :

    • Restrain the mouse securely.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 30-40° angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the calculated volume of this compound solution.

  • Dosing Schedule : A commonly used schedule is daily administration for 5 consecutive days, followed by a 2-day break (5/2 schedule), repeated for 2-3 cycles.

Evaluation of Antitumor Efficacy
  • Tumor Volume Measurement : Continue to measure tumor volume 2-3 times per week throughout the study.

  • Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.

  • Pharmacodynamic Analysis : At the end of the study, or at specific time points, tumors can be excised for analysis of pharmacodynamic markers such as the level of phosphorylated histone H3 (Ser10) by Western blotting or immunohistochemistry.

  • Data Analysis : Analyze the tumor growth data to determine the antitumor activity of this compound. This can be expressed as tumor growth inhibition (TGI) or as the percentage change in tumor volume from baseline.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo xenograft study using this compound.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., HCT116, A549) Cell_Harvesting 2. Cell Harvesting and Preparation of Suspension Cell_Culture->Cell_Harvesting Tumor_Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Cell_Harvesting->Tumor_Implantation Tumor_Growth_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization 5. Randomization of Mice (Tumor Volume ~100-150 mm³) Tumor_Growth_Monitoring->Randomization Treatment 6. Treatment with this compound (e.g., 50 mg/kg, i.p., 5/2 schedule) Randomization->Treatment Control 6. Vehicle Control Treatment Randomization->Control Efficacy_Evaluation 7. Efficacy Evaluation (Tumor Volume & Body Weight) Treatment->Efficacy_Evaluation Control->Efficacy_Evaluation PD_Analysis 8. Pharmacodynamic Analysis (e.g., p-Histone H3) Efficacy_Evaluation->PD_Analysis

Figure 2: In Vivo Xenograft Experimental Workflow.

Conclusion

This compound is a promising antitumor agent with a well-defined mechanism of action. The protocols and data presented in these application notes provide a solid foundation for designing and executing in vivo xenograft studies to further evaluate the therapeutic potential of this Aurora B/C kinase inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols: Western Blot Analysis of p-Histone H3 (Ser10) Following GSK-1070916 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1070916 is a potent and highly selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] The Aurora kinase family, particularly Aurora B, plays a crucial role in the regulation of mitosis, including chromosome condensation and segregation.[2][4] A key substrate of Aurora B kinase is Histone H3, which is phosphorylated at Serine 10 (p-Histone H3 (Ser10)) during mitosis.[2] Inhibition of Aurora B by this compound leads to a dose-dependent decrease in the phosphorylation of Histone H3 at Serine 10.[1][2] This reduction in p-Histone H3 (Ser10) serves as a robust pharmacodynamic biomarker for assessing the cellular activity of this compound.[5] These application notes provide a comprehensive protocol for the analysis of p-Histone H3 (Ser10) levels by Western blot in response to this compound treatment.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of this compound on p-Histone H3 (Ser10) and cell proliferation.

Table 1: In Vitro Inhibition of p-Histone H3 (Ser10) by this compound in Various Tumor Cell Lines

Cell Line PanelAverage EC50 (nM) for p-Histone H3 (Ser10) Inhibition
Various Human Tumor Cell Lines8 - 118

Data sourced from MedChemExpress.[3]

Table 2: In Vivo Inhibition of p-Histone H3 (Ser10) in HCT116 Human Colon Tumor Xenografts in Mice Following a Single Intraperitoneal Dose of this compound

Treatment Dose (mg/kg)Time PointApproximate Inhibition of p-Histone H3 (Ser10)
252h>40%
502h>60%
1002h>80%
1008h>80%
10024h>60%
10048h~20%

Data interpreted from graphical representations in a study by Hardwicke et al., as presented on ResearchGate.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for Western blot analysis of p-Histone H3 (Ser10).

GSK1070916_Signaling_Pathway cluster_0 Cellular Process This compound This compound Aurora_B_Kinase Aurora_B_Kinase This compound->Aurora_B_Kinase Inhibits Histone_H3 Histone_H3 Aurora_B_Kinase->Histone_H3 Phosphorylates (Ser10) p-Histone_H3_Ser10 p-Histone_H3_Ser10 Histone_H3->p-Histone_H3_Ser10 Mitotic_Progression Mitotic_Progression p-Histone_H3_Ser10->Mitotic_Progression Promotes Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound or vehicle control B 2. Cell Lysis - Harvest cells - Lyse in RIPA buffer with inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature protein lysates - Separate proteins by size C->D E 5. Protein Transfer - Transfer proteins to PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary antibodies (p-H3 Ser10, Total H3) - Incubate with HRP-conjugated secondary antibody E->F G 7. Detection and Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity F->G

References

Application Notes and Protocols for Immunofluorescence Staining of Mitotic Spindle Defects Induced by GSK-1070916

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of GSK-1070916 to induce mitotic spindle defects in cultured cells and their subsequent visualization using immunofluorescence microscopy. This compound is a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases, with Ki values of 0.38 nM and 1.5 nM, respectively.[1] Its high selectivity, over 250-fold greater for Aurora B/C than for Aurora A, makes it a valuable tool for studying the specific roles of these kinases in mitosis.[1]

Mechanism of Action

This compound disrupts the proper execution of mitosis by inhibiting Aurora B and C kinases.[2][3] Aurora B is a key component of the chromosomal passenger complex, which is essential for correcting improper microtubule-kinetochore attachments and for the successful completion of cytokinesis.[3] Inhibition of Aurora B by this compound leads to a failure in the phosphorylation of key substrates, such as histone H3 on serine 10.[2][4] This disruption results in defects in chromosome alignment and segregation, ultimately causing cells to fail cytokinesis, become polyploid, and undergo apoptosis.[2][3][4]

Expected Phenotypes

Treatment of cells with this compound is expected to induce a range of mitotic spindle defects that can be visualized by immunofluorescence. These include:

  • Malformed Bipolar Spindles: Spindles with abnormal morphology, though still possessing two poles.

  • Multipolar Spindles: The formation of more than two spindle poles, a hallmark of centrosome amplification or dysregulation. This is the predominant phenotype observed with increasing concentrations of this compound.[4]

  • Chromosome Misalignment: Failure of chromosomes to properly align at the metaphase plate.

  • Polyploidy: An increase in the number of sets of chromosomes within a cell due to failed cytokinesis.[2][3]

Quantitative Data

The following tables summarize the quantitative effects of this compound on cell lines.

Table 1: Inhibitory Activity of this compound

TargetKi (nM)IC50 (nM)
Aurora B0.383.5
Aurora C1.56.5
Aurora A>490-

Data compiled from multiple sources.[1][3]

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
A549Lung Carcinoma7
HL-60Promyelocytic Leukemia<10
K-562Chronic Myelogenous Leukemia<10
HCT-116Colorectal Carcinoma<10
MCF7Breast Adenocarcinoma<10

The EC50 values for over 100 cell lines were found to be less than 10 nM.[1][2]

Table 3: Induction of Polyploidy by this compound in Hematological Cancer Cell Lines

Cell LineChromosome NumberPercentage of Polyploid Cells (Untreated)Response to this compound
MOLT-16Diploid (<50)~5%Sensitive
TANOUEDiploid (<50)12%Resistant
RPMI-8226Hyperdiploid (>50)~20%Resistant

This table illustrates that cell lines with a higher intrinsic percentage of polyploid cells tend to be more resistant to this compound.[5]

Signaling Pathway and Experimental Workflow

GSK1070916_Mechanism_of_Action cluster_0 This compound Action cluster_1 Mitotic Progression cluster_2 Cellular Defects GSK This compound AuroraB Aurora B/C Kinase GSK->AuroraB Inhibits Defects Mitotic Spindle Defects (Multipolar Spindles, Chromosome Misalignment) H3S10 Histone H3 (Ser10) Phosphorylation AuroraB->H3S10 Phosphorylates Spindle Proper Mitotic Spindle Formation H3S10->Spindle Cytokinesis Successful Cytokinesis Spindle->Cytokinesis Daughter Diploid Daughter Cells Cytokinesis->Daughter Polyploidy Polyploidy Defects->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of this compound action on mitotic progression.

Immunofluorescence_Workflow A 1. Cell Culture & Treatment - Seed A549 cells on coverslips - Treat with this compound (e.g., 10-100 nM) B 2. Fixation - 4% Paraformaldehyde in PBS A->B C 3. Permeabilization - 0.2% Triton X-100 in PBS B->C D 4. Blocking - 1% BSA in PBS C->D E 5. Primary Antibody Incubation - Anti-α-tubulin (spindles) - Anti-pericentrin (centrosomes) D->E F 6. Secondary Antibody Incubation - Fluorophore-conjugated secondary antibodies E->F G 7. Counterstaining - DAPI (DNA) F->G H 8. Mounting & Imaging - Mount coverslips on slides - Confocal Microscopy G->H

Caption: Experimental workflow for immunofluorescence staining.

Detailed Experimental Protocol

This protocol is optimized for A549 (human lung carcinoma) cells but can be adapted for other adherent cell lines.

Materials

  • A549 cells

  • This compound (stock solution in DMSO)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Glass coverslips (sterile)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (prepare fresh)

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies:

    • Mouse anti-α-tubulin antibody (for mitotic spindles)

    • Rabbit anti-pericentrin antibody (for centrosomes)

  • Secondary Antibodies:

    • Goat anti-mouse IgG, Alexa Fluor 488-conjugated

    • Goat anti-rabbit IgG, Alexa Fluor 594-conjugated

  • DAPI (4',6-diamidino-2-phenylindole) solution (for nuclear staining)

  • Antifade mounting medium

Procedure

  • Cell Seeding and Treatment: a. Sterilize glass coverslips and place one in each well of a 6-well plate. b. Seed A549 cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation. c. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator. d. Treat the cells with the desired concentration of this compound (e.g., a dose-response from 10 nM to 100 nM) or DMSO as a vehicle control. Incubate for 24 hours.

  • Fixation: a. Gently aspirate the culture medium. b. Wash the cells twice with PBS. c. Add 2 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: a. Add 2 mL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. b. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: a. Add 2 mL of Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: a. Prepare a solution of primary antibodies in Blocking Buffer (e.g., 1:500 dilution for anti-α-tubulin and 1:1000 for anti-pericentrin; optimal dilutions should be determined empirically). b. Aspirate the blocking buffer and add the primary antibody solution to each well, ensuring the coverslip is fully covered. c. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each. b. Prepare a solution of fluorophore-conjugated secondary antibodies in Blocking Buffer (e.g., 1:1000 dilution). Protect from light from this step onwards. c. Add the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

  • Counterstaining: a. Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each. b. Add DAPI solution to each well and incubate for 5 minutes at room temperature in the dark. c. Aspirate the DAPI solution and wash the cells twice with PBS.

  • Mounting and Imaging: a. Carefully remove the coverslips from the wells using fine-tipped forceps. b. Wick away excess PBS with the edge of a laboratory wipe. c. Place a drop of antifade mounting medium onto a clean microscope slide. d. Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles. e. Seal the edges of the coverslip with clear nail polish. f. Allow the mounting medium to cure overnight at room temperature in the dark. g. Image the slides using a confocal microscope equipped with the appropriate lasers and filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594. Capture z-stacks to visualize the three-dimensional structure of the mitotic spindles.

Troubleshooting

  • Weak or No Signal:

    • Increase primary or secondary antibody concentration.

    • Increase incubation times.

    • Ensure proper fixation and permeabilization.

  • High Background:

    • Decrease antibody concentrations.

    • Increase the duration and number of wash steps.

    • Ensure the blocking step is performed correctly.

  • Photobleaching:

    • Minimize exposure of the samples to light.

    • Use an antifade mounting medium.

    • Optimize imaging parameters (e.g., reduce laser power, decrease exposure time).

References

Application Note and Protocol: Determination of GSK-1070916 IC50 using a Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1070916 is a potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] These kinases play crucial roles in the regulation of mitosis, and their overexpression is frequently observed in various human cancers.[1][4] Accurate determination of the half-maximal inhibitory concentration (IC50) of this compound is essential for its characterization and preclinical development. This document provides a detailed protocol for measuring the IC50 of this compound against Aurora B and Aurora C kinases using a luminescence-based kinase assay.

Signaling Pathway

The Aurora kinase family, particularly Aurora B, is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis. Aurora B phosphorylates various substrates, including histone H3 at serine 10 (H3S10ph), a hallmark of its activity.[1] this compound inhibits this process by competing with ATP for the kinase's active site.[3]

cluster_0 Upstream Regulation cluster_1 Core Kinase Complex cluster_2 Downstream Effects cluster_3 Inhibition INCENP INCENP Aurora_B Aurora B Kinase INCENP->Aurora_B Activates Survivin Survivin Survivin->Aurora_B Activates Borealin Borealin Borealin->Aurora_B Activates Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates H3S10ph Phospho-Histone H3 (Ser10) Histone_H3->H3S10ph Mitotic_Progression Mitotic Progression H3S10ph->Mitotic_Progression Regulates GSK1070916 GSK1070916 GSK1070916->Aurora_B Inhibits (ATP-competitive)

Figure 1: Simplified signaling pathway of Aurora B kinase and its inhibition by this compound.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5]

Materials and Reagents
ReagentSupplierCatalog NumberStorage Temperature
Recombinant Human Aurora B/INCENPVariesVaries-80°C
Recombinant Human Aurora C/INCENPVariesVaries-80°C
This compoundSelleck ChemicalsS2725-20°C
Kemptide (LRRASLG)VariesVaries-20°C
ATPVariesVaries-20°C
ADP-Glo™ Kinase AssayPromegaV9101-20°C
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)VariesVaries4°C
DMSOVariesVariesRoom Temperature
384-well white assay platesVariesVariesRoom Temperature

Experimental Workflow

G A Prepare Reagents - Kinase Buffer - ATP Solution - Substrate Solution C Add Kinase, Substrate, and this compound to Plate A->C B Prepare this compound Serial Dilution in DMSO B->C D Initiate Reaction by Adding ATP C->D Start Reaction E Incubate at Room Temperature D->E F Stop Reaction and Deplete ATP with ADP-Glo™ Reagent E->F Stop Reaction G Incubate F->G H Add Kinase Detection Reagent G->H I Incubate H->I J Measure Luminescence I->J K Data Analysis: Plot and Determine IC50 J->K

References

Application Notes and Protocols for Cell Viability Assays with GSK-1070916

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to assess the cytotoxic and anti-proliferative effects of GSK-1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases.

Introduction to this compound

This compound is a small molecule, ATP-competitive inhibitor targeting Aurora B and Aurora C kinases.[1][2][3][4] These kinases are crucial for proper mitotic progression, playing key roles in chromosome segregation and cytokinesis.[5][6] Overexpression of Aurora kinases is common in many human cancers, making them attractive targets for cancer therapy.[1][2] this compound has demonstrated broad anti-tumor activity in a wide range of cancer cell lines and in vivo xenograft models.[1][5][7]

The primary mechanism of action of this compound involves the inhibition of Aurora B kinase activity, leading to a failure of cytokinesis.[1][3] This results in cells becoming polyploid and ultimately undergoing apoptosis.[1][3] A key pharmacodynamic biomarker of this compound activity is the inhibition of phosphorylation of histone H3 on serine 10 (pHH3-S10), a direct substrate of Aurora B.[1][2][3]

Principle of the CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for quantifying viable cells in culture.[8][9][10] The assay measures the amount of ATP present, which is a key indicator of metabolically active cells.[8][9][11] The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a stable "glow-type" luminescent signal proportional to the ATP concentration.[8][10][12] This signal is directly proportional to the number of viable cells in the culture.[9][10] The simple "add-mix-measure" format makes it ideal for high-throughput screening.[8][9]

Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Target KinaseIC50 (nM)Ki* (nM)Selectivity vs. Aurora A
Aurora A-TPX21100[13]492 ± 61[4][6]>100-fold[3][13]
Aurora B-INCENP3.5[3][13]0.38 ± 0.29[2][4][6]-
Aurora C-INCENP6.5[3][13]1.5 ± 0.4[2][4][6]-

Note: Ki represents the inhibition constant.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
A549Lung Cancer7[2][4]
Various (over 100 lines)Multiple<10 (median of 8)[1][3]

Note: EC50 represents the concentration of a drug that gives a half-maximal response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for assessing cell viability.

GSK1070916_Pathway cluster_mitosis Mitosis cluster_aurora Aurora B/C Kinase Complex Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis_Failure Cytokinesis Failure Aurora_B Aurora B Aurora_B->Cytokinesis regulates INCENP INCENP Histone_H3 Histone H3 (Ser10) Aurora_B->Histone_H3 phosphorylates Aurora_C Aurora C Survivin Survivin Borealin Borealin GSK1070916 GSK1070916 GSK1070916->Aurora_B GSK1070916->Aurora_C GSK1070916->Cytokinesis_Failure Phospho_Histone_H3 Phospho-Histone H3 (pS10) Chromosome_Condensation Chromosome Condensation Phospho_Histone_H3->Chromosome_Condensation Polyploidy Polyploidy Cytokinesis_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora B/C, leading to failed cytokinesis and apoptosis.

CellTiterGlo_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound serial dilutions Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Equilibrate_Plate Equilibrate plate to room temperature Incubate_72h->Equilibrate_Plate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate_Plate->Add_Reagent Mix_Lyse Mix for 2 min to induce lysis Add_Reagent->Mix_Lyse Incubate_10min Incubate for 10 min to stabilize signal Mix_Lyse->Incubate_10min Measure_Luminescence Measure luminescence Incubate_10min->Measure_Luminescence Analyze_Data Analyze data and determine EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Flow Cytometry for Cell Cycle Analysis Following GSK-1070916 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of GSK-1070916 on the cell cycle using flow cytometry. This compound is a potent and selective inhibitor of Aurora B and Aurora C kinases, key regulators of mitosis. Understanding its impact on cell cycle progression is crucial for its development as a potential anti-cancer therapeutic.

Introduction to this compound and its Mechanism of Action

This compound is an ATP-competitive inhibitor with high selectivity for Aurora B and Aurora C kinases over Aurora A kinase.[1][2][3][4][5] Aurora B is a critical component of the chromosomal passenger complex, which plays a central role in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. By inhibiting Aurora B, this compound disrupts these mitotic processes. A key downstream effect of Aurora B inhibition is the reduction of phosphorylation of Histone H3 at serine 10 (pHH3-S10), a well-established biomarker of Aurora B activity.[2][6]

Unlike many anti-mitotic agents that induce a cell cycle arrest in the G2/M phase, treatment with this compound typically leads to a failure of cytokinesis.[1][2][6] This results in cells exiting mitosis without proper cell division, leading to the formation of polyploid cells (containing >4N DNA content).[1][2][6] These polyploid cells subsequently undergo apoptosis.[1][2][6] In some specific cellular contexts, such as in SHP2-mutant juvenile myelomonocytic leukemia cells, this compound has been reported to induce a G2/M phase arrest.[7]

Expected Effects on Cell Cycle Distribution

Upon exposure to this compound, a characteristic shift in the cell cycle distribution is expected. Flow cytometry analysis of DNA content using propidium iodide (PI) staining will typically reveal:

  • A dose- and time-dependent decrease in the population of cells in the G0/G1 phase (2N DNA content).

  • An accumulation of cells in the G2/M phase (4N DNA content) and, more prominently, a population of cells with >4N DNA content (polyploidy).

  • An increase in the sub-G0/G1 population over time, which is indicative of apoptotic cells with fragmented DNA.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various parameters.

Table 1: In Vitro Potency of this compound

ParameterTargetValueReference
IC₅₀Aurora B-INCENP3.5 nM[1][3]
IC₅₀Aurora C-INCENP6.5 nM[1][3]
KᵢAurora B-INCENP0.38 ± 0.29 nM[3][4]
KᵢAurora C-INCENP1.5 ± 0.4 nM[3][4]
KᵢAurora A-TPX2490 ± 60 nM[3][4]

Table 2: Cellular Activity of this compound in A549 Human Lung Carcinoma Cells

ParameterIncubation TimeValueReference
EC₅₀ (Proliferation)6-7 days7 nM[1][4][5][8]
Cell Cycle Profile24, 48, 72 hoursDose-dependent decrease in 2N DNA content and increase in 4N, >4N, and sub-2N DNA content.[6]

Table 3: Apoptosis Induction in Colo205 Human Colon Adenocarcinoma Cells

TreatmentIncubation TimeObservationReference
0.01, 0.1, and 1 µmol/L this compound24 or 48 hoursInduction of Caspase-3 and PARP cleavage, indicative of apoptosis.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for cell cycle analysis.

GSK1070916_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events cluster_outcome Cellular Outcome G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M Chromosome_Alignment Chromosome Alignment M->Chromosome_Alignment Cytokinesis Cytokinesis Cytokinesis->G1 Successful Division Polyploidy Polyploidy (>4N) Cytokinesis->Polyploidy Failed Division AuroraB Aurora B Kinase AuroraB->Chromosome_Alignment Promotes AuroraB->Cytokinesis Promotes GSK1070916 This compound GSK1070916->AuroraB Apoptosis Apoptosis (Sub-G1) Polyploidy->Apoptosis

Caption: Mechanism of action of this compound.

Cell_Cycle_Workflow start Start: Seed cells in culture plates treat Treat cells with this compound (and vehicle control) for desired time points start->treat harvest Harvest cells by trypsinization treat->harvest wash1 Wash cells with PBS harvest->wash1 fix Fix cells in cold 70% ethanol wash1->fix wash2 Wash cells with PBS fix->wash2 rnase Treat with RNase A to remove RNA wash2->rnase stain Stain with Propidium Iodide (PI) solution rnase->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze DNA content histograms acquire->analyze end End: Determine cell cycle distribution analyze->end

Caption: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the steps for preparing and analyzing cells treated with this compound for cell cycle distribution using propidium iodide staining.

Materials and Reagents:

  • Cell line of interest (e.g., A549, Colo205)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (see recipe below)

  • RNase A (DNase-free)

  • Flow cytometry tubes

  • Flow cytometer

PI Staining Solution Recipe (10 ml):

  • 0.1% (v/v) Triton X-100 in PBS: 10 ml

  • DNase-free RNase A: 2 mg (final concentration 200 µg/ml)

  • Propidium Iodide: 200 µl of a 1 mg/ml stock solution (final concentration 20 µg/ml)

Note: Prepare fresh or store protected from light at 4°C for a limited time. The optimal PI concentration may need to be titrated for different cell types.[9]

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Washing: Resuspend the cell pellet in 5 ml of cold PBS and centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.

  • Fixation:

    • Gently resuspend the cell pellet in the residual PBS to ensure a single-cell suspension.

    • While gently vortexing, add 5 ml of ice-cold 70% ethanol dropwise to the cell suspension.[10][11] This is a critical step to prevent cell clumping.

    • Incubate the cells in ethanol for at least 1 hour at 4°C. Cells can be stored at -20°C in 70% ethanol for several weeks.[11]

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet. Carefully decant the ethanol.

    • Wash the cells once with 5 ml of PBS and centrifuge again.

    • Resuspend the cell pellet in 1 ml of PI staining solution.[9]

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[9][10]

  • Flow Cytometry Acquisition:

    • Filter the stained cell suspension through a 40-µm nylon mesh to remove any aggregates before analysis.[10][12]

    • Analyze the samples on a flow cytometer. Use the linear scale for the PI fluorescence channel (typically FL-2 or FL-3).[13]

    • Collect at least 10,000 single-cell events per sample. Use a dot plot of fluorescence area versus height or width to gate on single cells and exclude doublets and clumps.[14]

  • Data Analysis:

    • Generate DNA content histograms from the gated singlet population.

    • Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histograms and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases. For this compound treated samples, it is important to also quantify the population of cells with >4N DNA content.

By following these protocols, researchers can effectively characterize the cellular response to this compound and gain valuable insights into its anti-cancer activity.

References

Preparation of GSK-1070916 for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of GSK-1070916 in animal studies. This compound is a potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases, demonstrating broad antitumor activity.[1][2][3] Proper preparation and administration are crucial for obtaining reliable and reproducible results in preclinical research.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₃N₇O[4]
Molecular Weight 507.63 g/mol [4]
CAS Number 942918-07-2[2]
Appearance Yellow to off-white powder[5]
Purity ≥98%[5]

Solubility Data

This compound is practically insoluble in water, necessitating the use of organic solvents and formulation vehicles for in vivo administration. The following table summarizes its solubility in various solvents.

SolventSolubilityReference
DMSO 91-102 mg/mL (approx. 179-201 mM)[4][5][6]
Ethanol 8 mg/mL (approx. 15.75 mM)[5][6]
Water Insoluble[5][6]

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[4]

Mechanism of Action: Aurora B/C Kinase Inhibition

This compound selectively inhibits Aurora B and Aurora C kinases, which are key regulators of mitosis.[1][3] Inhibition of Aurora B disrupts critical mitotic events, including chromosome segregation and cytokinesis. This leads to endoreduplication and the formation of polyploid cells, which ultimately undergo apoptosis.[1] A key pharmacodynamic marker of this compound activity is the inhibition of phosphorylation of histone H3 at serine 10 (pHH3-S10), a direct substrate of Aurora B.[1][5]

GSK1070916_Mechanism_of_Action cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Aurora_B_C Aurora B/C Kinase Histone_H3 Histone H3 Aurora_B_C->Histone_H3 Phosphorylates Chromosome_Segregation Proper Chromosome Segregation Aurora_B_C->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B_C->Cytokinesis Polyploidy Polyploidy Aurora_B_C->Polyploidy Inhibition leads to pHH3_S10 p-Histone H3 (Ser10) Normal_Cell_Division Normal Cell Division Chromosome_Segregation->Normal_Cell_Division Cytokinesis->Normal_Cell_Division GSK1070916 This compound GSK1070916->Aurora_B_C Inhibits Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of this compound.

In Vivo Administration Protocols

This compound is typically administered via intraperitoneal (i.p.) injection. The following protocols describe the preparation of dosing solutions.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution for intraperitoneal administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[2] Ensure the powder is completely dissolved.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.[2]

  • Add 50 µL of Tween-80 to the mixture and vortex until clear.[2]

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.[2] Mix gently but thoroughly.

  • The final concentration of this compound in this formulation will be 1.67 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to improve solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 20% (w/v) SBE-β-CD in Saline

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).[2]

  • In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.

  • Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.[2]

  • Mix thoroughly until a clear solution is obtained.

  • The final concentration of this compound will be 1.67 mg/mL in 10% DMSO and 90% (20% SBE-β-CD in Saline).[7]

Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo efficacy study using this compound in a tumor xenograft model is outlined below.

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., s.c. in nude mice) Tumor_Growth Allow Tumors to Reach Desired Volume (e.g., 80-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment and Vehicle Groups Tumor_Growth->Randomization Administration Administer this compound or Vehicle (e.g., i.p. daily) Randomization->Administration Dosing_Preparation Prepare this compound Formulation and Vehicle Control Dosing_Preparation->Administration Monitoring Monitor Tumor Volume, Body Weight, and Animal Health Administration->Monitoring Endpoint Endpoint Analysis: Tumor harvesting for PD markers (pHH3), Efficacy assessment Monitoring->Endpoint

Caption: General experimental workflow for in vivo studies.

Recommended Dosages and Administration Schedules

Dosages of this compound in animal studies typically range from 25 to 100 mg/kg, administered intraperitoneally.[4][8] The dosing schedule can be adjusted based on the tumor model and tolerance. A common schedule is once daily administration for 5 consecutive days, followed by a 2-day break (5-on, 2-off), repeated for several cycles.[9][10]

Animal ModelTumor TypeDosage (mg/kg)Administration Route & ScheduleOutcomeReference
Nude MiceHCT116 (Colon)25, 50, 100i.p., single doseDose-dependent inhibition of pHH3-S10[8]
Nude MiceVarious Xenografts25, 50, 100i.p., daily, 5-on/2-offAntitumor effects in multiple models[9]
SCID-NOD MiceMV-4-11 (Leukemia)25i.p., 5-on/2-off72% increase in life span[10]
SCID-beige MiceHL-60 (Leukemia)50i.p., 5-on/2-off140% increase in life span[10]

Pharmacodynamic Monitoring: To confirm target engagement in vivo, tumor samples can be collected at various time points after dosing to assess the levels of phospho-histone H3 (Ser10) by methods such as Western blotting or immunohistochemistry.[8][10] A significant and sustained decrease in pHH3-S10 levels is indicative of effective Aurora B inhibition.[8] For example, a single 100 mg/kg i.p. dose in mice with HCT116 tumors resulted in a sustained decrease in pHH3-S10 phosphorylation for up to 24 hours.[8]

Stability and Storage

This compound powder should be stored at -20°C.[5] Stock solutions in DMSO can be stored at -20°C for up to one month.[6] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.[6] Dosing formulations should be prepared fresh daily.

References

Measuring GSK-1070916-Induced Apoptosis via Caspase-3 Cleavage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1070916 is a potent and selective inhibitor of Aurora B and Aurora C kinases, which play critical roles in regulating mitosis.[1][2] Inhibition of these kinases by this compound disrupts proper chromosome segregation, leading to the formation of polyploid cells that subsequently undergo apoptosis.[1][3] A key event in the execution phase of apoptosis is the activation of caspase-3, which involves the cleavage of pro-caspase-3 into its active fragments. Therefore, measuring the levels of cleaved caspase-3 is a reliable method for quantifying this compound-induced apoptosis.

These application notes provide detailed protocols for assessing apoptosis induced by this compound in cancer cell lines, with a focus on the detection of cleaved caspase-3. The methodologies described include Western blotting for semi-quantitative analysis and flow cytometry for a more quantitative assessment of apoptotic cell populations.

Signaling Pathway of this compound-Induced Apoptosis

This compound, as a selective inhibitor of Aurora B and C kinases, disrupts the proper functioning of the chromosomal passenger complex (CPC). This disruption leads to defects in chromosome alignment and segregation during mitosis, ultimately resulting in mitotic catastrophe and the formation of polyploid cells. These abnormal cells are then targeted for elimination through the intrinsic apoptotic pathway. This pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). While the precise interplay with Bcl-2 family members in the context of this compound is still under investigation, the culmination of this signaling cascade is the activation of effector caspases, most notably caspase-3. The cleavage of pro-caspase-3 into its active form is a pivotal step that unleashes a cascade of proteolytic events, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

GSK1070916 This compound AuroraBC Aurora B/C Kinase GSK1070916->AuroraBC Inhibition MitoticCatastrophe Mitotic Catastrophe (Polyploidy) AuroraBC->MitoticCatastrophe Leads to ApoptoticSignal Intrinsic Apoptotic Signaling MitoticCatastrophe->ApoptoticSignal Bcl2 Bcl-2 Family Modulation ApoptoticSignal->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 ProCaspase3 Pro-Caspase-3 Caspase9->ProCaspase3 Cleavage CleavedCaspase3 Cleaved Caspase-3 (Active) ProCaspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Figure 1. Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Western Blotting for Cleaved Caspase-3

This protocol provides a semi-quantitative method to detect the presence of cleaved caspase-3 in cell lysates following treatment with this compound.

a. Materials

  • Cancer cell line of interest (e.g., Colo205, A549)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

b. Experimental Workflow

cluster_0 Cell Treatment cluster_1 Protein Extraction cluster_2 Western Blot A Seed Cells B Treat with this compound A->B C Incubate (24-72h) B->C D Lyse Cells C->D E Quantify Protein D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Block & Incubate with Primary Antibody G->H I Incubate with Secondary Antibody H->I J Detect & Analyze I->J

Figure 2. Western blotting workflow for cleaved caspase-3 detection.

c. Procedure

  • Cell Seeding and Treatment: Seed the chosen cancer cells in appropriate culture dishes and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[3]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the chemiluminescent substrate. Capture the signal using an appropriate imaging system.

  • Analysis: Perform densitometric analysis of the bands corresponding to cleaved caspase-3 and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol provides a quantitative method to determine the percentage of apoptotic and necrotic cells following this compound treatment.

a. Materials

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

b. Experimental Workflow

cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry A Seed Cells B Treat with this compound A->B C Incubate B->C D Harvest & Wash Cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate in Dark F->G H Acquire Data G->H I Analyze Data H->I

References

Application Note: Quantification of GSK-1070916 in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of GSK-1070916, a potent Aurora B/C kinase inhibitor, in human plasma. The described method utilizes a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation on a C18 column. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting. All quantitative data and experimental procedures are detailed herein to facilitate method adoption by researchers, scientists, and drug development professionals.

Introduction

This compound is a selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases, which are key regulators of mitosis.[1][2] Overexpression of these kinases is common in various human cancers, making them attractive targets for cancer therapy.[2] this compound inhibits the phosphorylation of Histone H3 on serine 10, a specific substrate of Aurora B, leading to failed cell division, polyploidy, and ultimately apoptosis in tumor cells.[1][2] Given its therapeutic potential, a reliable method to quantify this compound in biological matrices is essential for preclinical and clinical development to assess its pharmacokinetics and pharmacodynamics.

This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the determination of this compound in human plasma.

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by inhibiting Aurora B and Aurora C kinases, which are crucial for proper chromosome segregation and cytokinesis during mitosis. The inhibition of Aurora B kinase by this compound prevents the phosphorylation of key substrates like Histone H3, leading to mitotic errors and subsequent cell death.

G This compound Mechanism of Action AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates MitoticProgression Correct Mitotic Progression AuroraB->MitoticProgression Polyploidy Polyploidy AuroraC Aurora C Kinase AuroraC->MitoticProgression Apoptosis Apoptosis pHH3 Phosphorylated Histone H3 (Ser10) HistoneH3->pHH3 pHH3->MitoticProgression FailedProgression Mitotic Failure Polyploidy->Apoptosis GSK This compound GSK->AuroraB Inhibits GSK->AuroraC Inhibits FailedProgression->Polyploidy

Caption: Mechanism of action of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Molecular Weight: 507.63 g/mol )

  • Carbamazepine (Internal Standard, IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Carbamazepine (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with 50% methanol/water to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to obtain a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of human plasma samples (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

A validated HPLC system coupled with a triple quadrupole mass spectrometer is recommended. The following are representative parameters.

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution Time (min) | %B 0.0 - 0.5 | 10 0.5 - 2.5 | 95 2.5 - 3.5 | 95 3.5 - 3.6 | 10 3.6 - 5.0 | 10
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500°C
IonSpray Voltage5500 V
Dwell Time100 ms
MRM Transitions Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) this compound | 508.6 | 72.1 | 45 Carbamazepine (IS) | 237.1 | 194.2 | 25

Method Validation Summary

The method was validated according to standard bioanalytical guidelines. A summary of the performance characteristics is provided in the tables below.

Table 1: Calibration Curve Linearity
AnalyteRange (ng/mL)Regression Model
This compound1 - 20001/x² weighted> 0.995
Table 2: Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤ 8.595.2 - 104.5≤ 9.896.1 - 103.8
Low3.0≤ 6.297.1 - 102.3≤ 7.598.0 - 101.5
Medium100≤ 4.598.5 - 101.1≤ 5.899.2 - 100.9
High1600≤ 3.899.0 - 100.5≤ 4.999.5 - 100.2
Table 3: Recovery and Matrix Effect
QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low3.092.596.8
High160094.198.2

Experimental Workflow

The overall workflow for the quantification of this compound in plasma samples is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate calculate Concentration Calculation (Calibration Curve) integrate->calculate report Final Report calculate->report

Caption: Bioanalytical workflow for this compound quantification.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method demonstrates excellent sensitivity, precision, and accuracy, making it a valuable tool for supporting pharmacokinetic and pharmacodynamic assessments of this compound in drug development.

References

Application Notes and Protocols: Use of GSK1070916 in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1070916 is a potent and highly selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] The Aurora kinase family, particularly Aurora B, plays a crucial role in regulating mitosis, including chromosome condensation, alignment, and cytokinesis.[1][4] Overexpression of Aurora kinases is common in various human cancers and is often associated with poor prognosis.[1][4] GSK1070916 induces cell death by causing mitotic errors, leading to polyploidy and subsequent apoptosis.[1][5] Preclinical studies have demonstrated its broad antitumor activity across numerous cancer cell lines and in xenograft models of human tumors, including breast, colon, lung, and leukemia.[1][2][5] While GSK1070916 has shown promise as a monotherapy, its combination with other chemotherapeutic agents is a key strategy to enhance efficacy, overcome resistance, and broaden its therapeutic window.[6]

These application notes provide a framework for designing and conducting preclinical studies to evaluate the synergistic or additive effects of GSK1070916 in combination with standard-of-care chemotherapy agents.

Signaling Pathway and Mechanism of Action

GSK1070916 primarily targets the Aurora B kinase, a key component of the chromosomal passenger complex (CPC). The CPC is essential for the proper segregation of chromosomes during mitosis. Inhibition of Aurora B by GSK1070916 disrupts the phosphorylation of its substrates, such as histone H3 at serine 10 (pHH3-S10), leading to defects in chromosome alignment at the metaphase plate and a failure of cytokinesis. This results in endoreduplication and the formation of polyploid cells, which ultimately undergo apoptosis.

GSK1070916_Mechanism_of_Action cluster_0 Mitosis cluster_1 Aurora B Kinase Function cluster_2 Effect of GSK1070916 Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Kinetochore_Microtubule Kinetochore-Microtubule Attachment Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis_Node Cytokinesis Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylates Aurora_B->Kinetochore_Microtubule Aurora_B->Cytokinesis_Node pHH3_S10 pHistone H3 (Ser10) Chromosome_Condensation Chromosome Condensation pHH3_S10->Chromosome_Condensation Polyploidy Polyploidy Kinetochore_Microtubule->Polyploidy Defective Cytokinesis_Node->Polyploidy Failure GSK1070916 GSK1070916 GSK1070916->Aurora_B Inhibits Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Mechanism of action of GSK1070916.

Rationale for Combination Therapy

The combination of GSK1070916 with other chemotherapy agents is based on the principle of targeting multiple, complementary pathways in cancer cells.

  • Synergy with Microtubule-Targeting Agents (e.g., Paclitaxel): Paclitaxel stabilizes microtubules, causing mitotic arrest. Combining it with an Aurora B inhibitor, which disrupts chromosome segregation, could lead to a more profound mitotic catastrophe and enhanced apoptosis.

  • Combination with DNA-Damaging Agents (e.g., Doxorubicin, Cisplatin): These agents induce DNA damage and activate cell cycle checkpoints. The addition of GSK1070916 could abrogate the G2/M checkpoint, forcing cells with damaged DNA to enter a defective mitosis, thereby increasing cell death. However, some studies with other Aurora B inhibitors have shown antagonistic effects with DNA-damaging agents, suggesting that the sequence of administration may be critical.[7]

  • Targeting Resistance Mechanisms: Cancer cells can develop resistance to chemotherapy through various mechanisms, including the upregulation of drug efflux pumps like ABCB1.[8] GSK1070916 has been identified as a substrate for ABCB1, and its efficacy could be enhanced by co-administration with an ABCB1 inhibitor.

Preclinical Data Summary

While specific quantitative data for GSK1070916 in combination with paclitaxel, doxorubicin, or cisplatin is limited in the public domain, the following tables summarize the known preclinical activity of GSK1070916 as a single agent and provide a template for presenting combination data.

Table 1: In Vitro Monotherapy Activity of GSK1070916

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Cancer7[9]
HCT116Colon Cancer<10[1]
HL-60Leukemia<10[1][3]
K562Leukemia<10[1]
Colo205Colon Cancer<10[1][3]
MCF-7Breast Cancer<10[1]
Median of >100 cell linesVarious8[1]

Table 2: In Vivo Monotherapy Activity of GSK1070916

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
A549Lung Cancer50 mg/kg, i.p., qd x5/2Not specified, partial regression[1]
HCT116Colon Cancer50 mg/kg, i.p., qd x5/2Not specified, partial regression[1]
HL-60Leukemia25 mg/kg, i.p., qd x5/2Not specified, complete regression[1][3]
K562Leukemia50 mg/kg, i.p., qd x5/2Not specified, partial regression[1]
Colo205Colon Cancer50 mg/kg, i.p., qd x5/2Not specified, stable disease[1]
MCF-7Breast Cancer100 mg/kg, i.p., qd x5/2Not specified, stable disease[1]

Table 3: Template for In Vitro Combination Synergy Analysis

Cell LineGSK1070916 IC50 (nM)Chemotherapy AgentAgent IC50 (nM)Combination Index (CI)* at ED50Synergy/Antagonism
e.g., A549e.g., Paclitaxel
e.g., HCT116e.g., Doxorubicin
e.g., OVCAR8e.g., Cisplatin

*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following protocols are generalized templates for preclinical studies of GSK1070916 in combination with other chemotherapy agents. Specific concentrations and time points should be optimized for each cell line and in vivo model.

In Vitro Cell Proliferation Assay

Objective: To determine the effect of GSK1070916, a chemotherapy agent, and their combination on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • GSK1070916 (solubilized in DMSO)

  • Chemotherapy agent (e.g., paclitaxel, doxorubicin, cisplatin)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of GSK1070916 and the chemotherapy agent in complete medium.

  • Treat cells with GSK1070916 alone, the chemotherapy agent alone, or the combination at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours (or an optimized time course).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each agent and analyze the combination data using the Chou-Talalay method to determine the Combination Index (CI).

In_Vitro_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Prepare_Drugs Prepare serial dilutions of GSK1070916 and chemo agent Seed_Cells->Prepare_Drugs Treat_Cells Treat cells with single agents and combinations Prepare_Drugs->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Read_Plate Measure luminescence/absorbance Add_Reagent->Read_Plate Analyze_Data Calculate IC50 and Combination Index (CI) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: In vitro cell proliferation assay workflow.
Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the molecular effects of GSK1070916 and its combinations on key signaling proteins.

Materials:

  • Treated cell lysates or tumor homogenates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-pHH3-S10, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells or homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of GSK1070916 in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • GSK1070916 formulation for in vivo administration

  • Chemotherapy agent formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., Vehicle, GSK1070916 alone, Chemotherapy agent alone, Combination).

  • Administer treatments according to a predetermined schedule (e.g., daily, weekly). For example, GSK1070916 has been administered intraperitoneally (i.p.) at 25-100 mg/kg on a 5-days-on, 2-days-off schedule.[8]

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pHH3-S10).

In_Vivo_Workflow Start Start Implant_Tumors Implant tumor cells subcutaneously in mice Start->Implant_Tumors Tumor_Growth Allow tumors to grow to 100-200 mm³ Implant_Tumors->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer single agents and combination therapy Randomize_Mice->Administer_Treatment Monitor_Tumors Measure tumor volume and body weight regularly Administer_Treatment->Monitor_Tumors Endpoint Euthanize mice at endpoint Monitor_Tumors->Endpoint Analyze_Tumors Excise tumors for pharmacodynamic analysis Endpoint->Analyze_Tumors End End Analyze_Tumors->End

Caption: In vivo xenograft study workflow.

Conclusion

GSK1070916 is a promising anticancer agent with a well-defined mechanism of action. Its combination with other chemotherapy agents holds the potential for improved therapeutic outcomes. The protocols and information provided here offer a foundation for the preclinical evaluation of such combination strategies. Careful consideration of drug scheduling, dose, and the specific molecular characteristics of the cancer model will be crucial for designing effective combination therapies. Further research is warranted to identify optimal combination partners and regimens for clinical development.

References

Troubleshooting & Optimization

Potential off-target effects of GSK-1070916 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-1070916. The information focuses on potential off-target effects, particularly at high concentrations, to help ensure accurate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3][4] It exhibits high affinity for these kinases, leading to a long residence time and prolonged inhibition.[4][5] The inhibition of Aurora B, a key regulator of mitosis, leads to defects in chromosome alignment and segregation, ultimately resulting in polyploidy and apoptosis in proliferating cells.[1][3] A common cellular marker for this compound activity is the dose-dependent inhibition of phosphorylation of Histone H3 at serine 10 (pHH3-S10), a direct substrate of Aurora B.[1][3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for Aurora B/C, at higher concentrations it can inhibit other kinases. This is a critical consideration for experimental design, as off-target effects can lead to misinterpretation of results. Researchers should be aware of these potential alternative targets when using concentrations significantly above the IC50 for Aurora B.

Q3: How can I minimize off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target phenotype (e.g., inhibition of pHH3-S10). Performing a dose-response curve in your specific cell line or system is highly recommended to determine the optimal concentration. Additionally, consider using a secondary, structurally distinct Aurora B inhibitor to confirm that the observed phenotype is due to on-target inhibition.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using this compound, with a focus on distinguishing on-target from potential off-target effects.

Issue 1: Unexpected or inconsistent cellular phenotypes are observed.

  • Possible Cause 1: Off-target effects due to high concentrations.

    • Troubleshooting Step: Review the concentration of this compound being used. Compare it to the known IC50 values for both on-target and off-target kinases (see Table 1). If the concentration is in the range where off-target inhibition is likely, consider reducing the concentration.

    • Validation: Perform a dose-response experiment and correlate the phenotype with the inhibition of the primary target (e.g., by monitoring pHH3-S10 levels via Western blot or immunofluorescence).

  • Possible Cause 2: Cell-line specific responses.

    • Troubleshooting Step: The cellular context, including the expression levels of Aurora kinases and potential off-target kinases, can influence the response to this compound. Characterize the expression of key targets in your cell line.

    • Validation: Test the effect of this compound in multiple cell lines to determine if the observed phenotype is general or cell-type specific.

Issue 2: Discrepancy between biochemical and cellular assay results.

  • Possible Cause: Compound stability, solubility, or cell permeability issues.

    • Troubleshooting Step: Ensure proper handling and storage of the compound. Prepare fresh stock solutions and verify the final concentration in your experimental media.

    • Validation: Use a positive control compound with known cell permeability and activity to validate your assay system. For this compound, a positive control would be the observation of increased cells with ≥4N DNA content.

Data & Protocols

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary targets and known off-target kinases.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Ki (nM)Selectivity over Aurora B (IC50-fold)
Aurora B 3.5 [1][5]0.38 [2][4][5]1
Aurora C 6.5 [1][5]1.5 [2][4][5]~1.9
Aurora A1100[5]490[2][4][5]~314
FLT1 (VEGFR1)42[2]-~12
Tie-2 (TEK)59[2]-~16.9
SIK70[2]-~20
FLT4 (VEGFR3)74[2]-~21.1
FGFR178[2]-~22.3

Data compiled from multiple sources. Values may vary slightly between different experimental conditions.

Table 2: Cellular Activity of this compound

Cell LineAssayEC50 (nM)
A549 (Lung Cancer)Antiproliferation7[2]
Various Tumor Cell LinesAntiproliferationMedian of 8[1]
Various Tumor Cell LinesHH3-S10 Phosphorylation Inhibition8 - 118[2]
Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a target kinase.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a DMSO control (vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., using [γ-³³P]ATP) or fluorescence-based assays (e.g., IMAP or Z'-LYTE).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (e.g., using CellTiter-Glo®)

This protocol describes a method to assess the antiproliferative effect of this compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a DMSO-treated control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control and plot the percentage of cell viability against the this compound concentration to determine the EC50 value.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

cluster_gsk This compound cluster_pathway Cellular Effects GSK This compound AuroraB Aurora B Kinase GSK->AuroraB High Potency (IC50: 3.5 nM) AuroraC Aurora C Kinase GSK->AuroraC High Potency (IC50: 6.5 nM) OffTarget Off-Target Kinases (e.g., FLT1, TIE2) GSK->OffTarget Lower Potency (Higher Concentrations) pHH3 Inhibition of Histone H3 (S10) Phosphorylation AuroraB->pHH3 On-Target Effect OffTargetPhenotype Potential Off-Target Phenotypes OffTarget->OffTargetPhenotype Off-Target Effect Polyploidy Polyploidy & Apoptosis pHH3->Polyploidy

Caption: this compound primarily inhibits Aurora B/C, leading to defined on-target effects. At higher concentrations, it can engage off-target kinases, potentially causing unintended cellular phenotypes.

cluster_workflow Experimental Workflow: Troubleshooting Unexpected Phenotypes Start Start: Unexpected Phenotype Observed CheckConc Is [this compound] >> IC50 for Aurora B? Start->CheckConc DoseResponse Perform Dose-Response & Correlate with pHH3-S10 Inhibition CheckConc->DoseResponse Yes SecondaryInhibitor Use Structurally Different Aurora B Inhibitor CheckConc->SecondaryInhibitor No OffTarget Phenotype is Likely Off-Target DoseResponse->OffTarget ReduceConc Reduce [this compound] DoseResponse->ReduceConc OnTarget Phenotype is Likely On-Target SecondaryInhibitor->OnTarget Phenotype Reproduced SecondaryInhibitor->OffTarget Phenotype Not Reproduced ReduceConc->OnTarget

Caption: A logical workflow to troubleshoot unexpected experimental outcomes when using this compound, helping to differentiate between on-target and potential off-target effects.

References

Technical Support Center: GSK-1070916 Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to GSK-1070916, a potent and selective Aurora B/C kinase inhibitor.

Troubleshooting Guides

This section addresses common issues observed during experiments with cell lines that have developed resistance to this compound.

Issue 1: Reduced efficacy of this compound in long-term cell culture.

  • Possible Cause: Your cell line may have developed resistance to this compound. A primary mechanism of acquired resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2, which function as drug efflux pumps.[1][2][3][4]

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response cytotoxicity assay comparing the IC50 value of this compound in your experimental cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.

    • Assess ABC Transporter Expression: Use Western blotting or immunofluorescence to determine the protein expression levels of ABCB1 and ABCG2 in both the sensitive and resistant cell lines.[2] Increased expression in the resistant line is a strong indicator of this resistance mechanism.

    • Functional Verification with Inhibitors: Co-incubate the resistant cells with this compound and a known inhibitor of ABCB1 (e.g., verapamil) or ABCG2 (e.g., Ko143).[1][2] A restoration of sensitivity to this compound in the presence of the inhibitor confirms the role of the specific transporter in the resistance phenotype.[1][2]

Issue 2: Cells become polyploid but do not undergo apoptosis after this compound treatment.

  • Possible Cause: this compound treatment is known to induce polyploidy, which typically leads to apoptosis.[5][6] Cells that become polyploid but fail to die may have developed a mechanism to bypass the high-ploidy checkpoint.[5] This has been observed in some hematological cancer cell lines with high chromosome numbers, which are associated with resistance.[7]

  • Troubleshooting Steps:

    • Karyotype Analysis: Perform karyotyping on your resistant cell line to assess for high chromosome numbers or the presence of polyploid subpopulations.[7]

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of resistant cells treated with this compound.[8] Look for an accumulation of cells with >4N DNA content without a corresponding increase in the sub-G1 population (indicative of apoptosis).

    • Apoptosis Assays: Confirm the lack of apoptosis using assays such as Annexin V/PI staining or analysis of caspase-3 and PARP cleavage by Western blot.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound?

A1: The most well-documented mechanism of acquired resistance to this compound is the overexpression of the ABCB1 transporter (P-glycoprotein).[2][3][4] ABCB1 is a drug efflux pump that actively removes this compound from the cell, thereby reducing its intracellular concentration and limiting its ability to inhibit Aurora B/C kinases.[2][9] Overexpression of the ABCG2 transporter has also been shown to confer resistance.[1]

Q2: How can I confirm that this compound is a substrate for ABCB1 in my resistant cells?

A2: You can perform several experiments to confirm this:

  • ATPase Activity Assay: this compound has been shown to stimulate the ATPase activity of ABCB1 in a concentration-dependent manner, which is characteristic of transported substrates.[2][9]

  • Intracellular Accumulation Assay: Using high-performance liquid chromatography (HPLC), you can measure the intracellular concentration of this compound.[2][9] ABCB1-overexpressing cells will show lower intracellular levels of the drug compared to parental cells.[2][9]

  • Competitive Substrate Assay: You can assess if this compound competes with a known fluorescent or radiolabeled ABCB1 substrate (e.g., [³H]-paclitaxel) for efflux.[2]

Q3: Can resistance to this compound be reversed?

A3: Yes, if the resistance is mediated by ABCB1 or ABCG2 overexpression, it can be reversed by co-treatment with an inhibitor of the respective transporter. For example, verapamil, an ABCB1 inhibitor, has been shown to significantly restore the sensitivity of resistant cells to this compound.[2][4]

Q4: Are there other potential, less common, mechanisms of resistance to this compound?

A4: While ABC transporter overexpression is the most studied mechanism, other theoretical mechanisms common to kinase inhibitors could include:

  • Mutations in the Drug Target: Although not yet specifically reported for this compound, mutations in the kinase domain of Aurora B or C could potentially alter drug binding and confer resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can sometimes develop resistance by activating alternative signaling pathways that bypass the need for the inhibited kinase.[10] This is a known resistance mechanism for other receptor tyrosine kinase inhibitors.[10]

Q5: Does this compound treatment induce the expression of ABCB1?

A5: Short-term treatment (up to 72 hours) with non-toxic concentrations of this compound has been shown to have no significant effect on the protein expression level or membrane localization of ABCB1.[2]

Data Presentation

Table 1: Cytotoxicity of this compound in Parental and ABCB1-Overexpressing Cell Lines

Cell LineDescriptionIC50 (nM) ± SDResistance Fold
KB-3-1Parental human epidermoid carcinoma1.2 ± 0.3-
KB-C2Colchicine-selected, ABCB1-overexpressing100.0 ± 12.083.3
SW620Parental human colon adenocarcinoma3.2 ± 0.5-
SW620/Ad300Doxorubicin-selected, ABCB1-overexpressing48.9 ± 6.215.28
HEK293/pcDNA3.1Parental human embryonic kidney4.7 ± 0.8-
HEK293/ABCB1ABCB1-transfected36.0 ± 4.57.66

Data summarized from a representative study.[2][4]

Table 2: Reversal of this compound Resistance by Verapamil (5 µM)

Cell LineThis compound Resistance FoldThis compound + Verapamil Resistance Fold
KB-C283.313.0
SW620/Ad30015.282.22
HEK293/ABCB17.661.48

Data summarized from a representative study.[2][4]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours. For reversal experiments, co-incubate with an ABC transporter inhibitor (e.g., 5 µM verapamil).[2]

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the optical density at 570 nm using a microplate reader.[2]

    • Calculate the IC50 values from the dose-response curves.

2. Intracellular this compound Accumulation Assay (HPLC)

  • Objective: To measure the intracellular concentration of this compound.

  • Methodology:

    • Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and incubate for 48 hours.

    • Incubate the cells with a known concentration of this compound (e.g., 20 µM) in serum-free medium for 2 hours. For reversal experiments, co-incubate with an ABC transporter inhibitor.[2]

    • Harvest the cells and centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

    • Quantify the concentration of this compound in the supernatant using a validated HPLC method.[2]

3. ABCB1 ATPase Activity Assay

  • Objective: To determine if this compound stimulates the ATPase activity of ABCB1.

  • Methodology:

    • Use membrane vesicles from cells overexpressing human ABCB1.

    • Incubate the membrane vesicles in ATPase assay buffer with varying concentrations of this compound for a short period (e.g., 3 minutes) at 37°C.

    • Initiate the ATPase reaction by adding Mg-ATP and incubate for 20 minutes at 37°C.

    • Stop the reaction by adding a solution of 5% SDS.

    • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method. The amount of Pi is proportional to the ATPase activity.

    • The specific ABCB1 ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.

Mandatory Visualizations

cluster_0 This compound Action and Resistance cluster_1 Resistance Mechanisms GSK1070916 This compound AuroraBC Aurora B/C Kinases GSK1070916->AuroraBC Inhibits HistoneH3 Histone H3 Phosphorylation (Ser10) AuroraBC->HistoneH3 Mediates Polyploidy Polyploidy HistoneH3->Polyploidy Leads to Apoptosis Apoptosis Polyploidy->Apoptosis Induces Bypass Bypass High-Ploidy Checkpoint Polyploidy->Bypass ABC_Transporter ABCB1/ABCG2 Overexpression DrugEfflux Increased Drug Efflux ABC_Transporter->DrugEfflux Reduced_Intracellular_Conc Reduced Intracellular This compound DrugEfflux->Reduced_Intracellular_Conc Reduced_Intracellular_Conc->AuroraBC Reduced Inhibition Bypass->Apoptosis Blocks

Caption: Signaling pathway of this compound and mechanisms of acquired resistance.

start Start: Observe reduced drug efficacy confirm_resistance 1. Confirm Resistance (Cytotoxicity Assay) start->confirm_resistance is_resistant Is IC50 significantly increased? confirm_resistance->is_resistant assess_abc 2. Assess ABC Transporter Expression (Western Blot / IF) is_resistant->assess_abc Yes not_resistant Conclusion: Reduced efficacy likely due to other experimental factors is_resistant->not_resistant No is_abc_overexpressed Is ABCB1/ABCG2 overexpressed? assess_abc->is_abc_overexpressed functional_assay 3. Functional Verification (Co-treatment with inhibitor) is_abc_overexpressed->functional_assay Yes other_mechanisms Consider other mechanisms: - Bypass pathways - Target mutations is_abc_overexpressed->other_mechanisms No is_sensitivity_restored Is sensitivity restored? functional_assay->is_sensitivity_restored resistance_confirmed Conclusion: Resistance mediated by ABC transporter is_sensitivity_restored->resistance_confirmed Yes is_sensitivity_restored->other_mechanisms No

Caption: Experimental workflow for troubleshooting this compound resistance.

References

Technical Support Center: Investigating the Role of ABCB1 in GSK-1070916 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to the Aurora kinase inhibitor, GSK-1070916, specifically focusing on the role of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound?

A1: A prominent mechanism of acquired resistance to this compound is the overexpression of the ABCB1 transporter, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1).[1][2] This transporter acts as a drug efflux pump, actively removing this compound from cancer cells, thereby reducing its intracellular concentration and hindering its cytotoxic effect.[1]

Q2: How can I determine if my cell line has developed resistance to this compound due to ABCB1 overexpression?

A2: You can investigate this through a combination of approaches:

  • Cytotoxicity Assays: Compare the IC50 value of this compound in your resistant cell line to its parental (sensitive) counterpart. A significant increase in the IC50 value suggests acquired resistance.

  • Reversal Studies: Perform cytotoxicity assays with this compound in the presence of a known ABCB1 inhibitor, such as verapamil. A significant reduction in the IC50 value in the resistant line upon co-treatment with the inhibitor strongly indicates ABCB1-mediated resistance.

  • Drug Accumulation Assays: Measure the intracellular concentration of this compound in both parental and resistant cells using a method like HPLC. Lower accumulation in the resistant cells, which is increased by an ABCB1 inhibitor, confirms the role of an efflux pump.[1]

  • Protein Expression Analysis: Use Western blotting to check for the overexpression of ABCB1 protein in your resistant cell line compared to the parental line.

Q3: Is this compound a substrate of the ABCB1 transporter?

A3: Yes, studies have shown that this compound is a substrate of the ABCB1 transporter.[2] This is evidenced by its reduced intracellular accumulation in ABCB1-overexpressing cells and its ability to stimulate the ATPase activity of ABCB1, which is essential for the transporter's efflux function.[1]

Q4: Can resistance to this compound be reversed?

A4: Yes, ABCB1-mediated resistance to this compound can be significantly antagonized by co-administration with an ABCB1 inhibitor. For instance, verapamil has been shown to substantially decrease the resistance fold in ABCB1-overexpressing cell lines.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT Assay)
Observed Problem Potential Cause Troubleshooting Steps
High variability between replicate wells. Uneven cell seeding, edge effects in the plate, or contamination.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS. Practice aseptic techniques to prevent contamination.
No significant difference in IC50 values between parental and suspected resistant cells. The resistance mechanism may not be due to ABCB1. The level of ABCB1 overexpression might be insufficient to confer significant resistance. The assay duration may be too long or too short.Confirm ABCB1 overexpression via Western blot. Test other known ABCB1 substrates to validate the resistant phenotype of your cell line. Optimize the drug incubation time (typically 48-72 hours for cytotoxicity assays).
Inconsistent results with the ABCB1 inhibitor (e.g., verapamil). The concentration of the inhibitor may be suboptimal or toxic. The inhibitor may have degraded.Determine the optimal, non-toxic concentration of the inhibitor on your specific cell lines before performing combination studies. Use a fresh stock of the inhibitor.
Intracellular Drug Accumulation Assay (HPLC)
Observed Problem Potential Cause Troubleshooting Steps
Low or undetectable intracellular this compound levels in all cell lines. Inefficient cell lysis or drug extraction. Drug degradation. Insufficient incubation time with the drug.Optimize the cell lysis and drug extraction protocol. Ensure samples are processed quickly and stored appropriately to prevent degradation. Increase the incubation time or the drug concentration.
High background noise or interfering peaks in the chromatogram. Contamination from reagents or plastics. Incomplete separation of this compound from cellular components.Use HPLC-grade solvents and high-purity reagents. Optimize the HPLC method (e.g., mobile phase composition, gradient, column type) to improve peak resolution.
No significant increase in drug accumulation in resistant cells after adding an ABCB1 inhibitor. The inhibitor concentration is too low. The incubation time with the inhibitor is insufficient. The primary resistance mechanism is not ABCB1-mediated efflux.Titrate the inhibitor concentration to find the most effective dose. Increase the pre-incubation time with the inhibitor before adding this compound.
ABCB1 ATPase Activity Assay
Observed Problem Potential Cause Troubleshooting Steps
High basal ATPase activity in control membranes. Contamination with other ATPases. Reagents contaminated with inorganic phosphate.Use a specific inhibitor of ABCB1 ATPase activity, such as sodium orthovanadate (Na3VO4), to distinguish ABCB1-specific activity from the background. Ensure all buffers and reagents are freshly prepared with high-purity water to minimize phosphate contamination.
This compound does not stimulate ATPase activity. The concentration of this compound is too low. The membrane vesicle preparation is of poor quality.Test a wider range of this compound concentrations. Verify the activity of your membrane vesicles using a known ABCB1 substrate that stimulates ATPase activity (e.g., verapamil).
Inconsistent results between experiments. Variability in membrane vesicle preparation. Inaccurate pipetting of viscous membrane solutions.Use a consistent protocol for membrane vesicle preparation and storage. Use positive displacement pipettes for accurate handling of membrane suspensions.

Quantitative Data Summary

The following table summarizes the cytotoxicity of this compound in various parental and ABCB1-overexpressing cell lines. The data illustrates the increase in the half-maximal inhibitory concentration (IC50) in cells with high ABCB1 expression and the reversal of this resistance in the presence of the ABCB1 inhibitor, verapamil.

Cell LineDescriptionIC50 of this compound (μM)Resistance FoldIC50 of this compound + 5μM Verapamil (μM)Resistance Fold with Verapamil
KB-3-1 Parental0.016 ± 0.0031.000.015 ± 0.0050.91
KB-C2 ABCB1-overexpressing1.359 ± 0.25383.300.212 ± 0.05713.00
SW620 Parental0.096 ± 0.0541.000.106 ± 0.0701.11
SW620/Ad300 ABCB1-overexpressing1.460 ± 0.54615.280.212 ± 0.0982.22
HEK293/pcDNA3.1 Parental (vector control)0.435 ± 0.0411.000.585 ± 0.0501.34
HEK293/ABCB1 ABCB1-transfected3.331 ± 0.8167.660.646 ± 0.0291.48
Data is presented as mean ± SD. The resistance fold was calculated by dividing the IC50 of the resistant or treated cells by the IC50 of the parental cells. Data sourced from.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 values of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with serially diluted concentrations of this compound (and a fixed, non-toxic concentration of verapamil for reversal studies) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using a suitable software.

Intracellular this compound Accumulation (HPLC)

This protocol measures the amount of this compound inside the cells.

  • Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 48 hours.

  • Drug Incubation: Treat the cells with 20 µM of this compound (with or without 5 µM of verapamil) in serum-free medium for 2 hours.

  • Cell Harvesting: Wash the cells with ice-cold PBS, then harvest and centrifuge them at 14,000 rpm for 10 minutes.

  • Sample Preparation: The supernatant is collected for HPLC analysis.

  • HPLC Analysis: Analyze the supernatant using a reverse-phase C18 column with a suitable mobile phase and UV detection to quantify the concentration of this compound.

ABCB1 ATPase Activity Assay

This protocol determines if this compound interacts with and is a substrate for the ABCB1 transporter.

  • Membrane Preparation: Use commercially available membrane vesicles from insect cells overexpressing human ABCB1.

  • Reaction Setup: In a 96-well plate, incubate the membrane vesicles with varying concentrations of this compound (from 0 to 40 µM) in assay buffer at 37°C for 5 minutes. Include a control with a known ABCB1 inhibitor (e.g., sodium orthovanadate) to measure background ATPase activity.

  • Initiate Reaction: Start the reaction by adding Mg-ATP.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 5% SDS solution.

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., molybdate-based reagent) and read the absorbance.

  • Data Analysis: Calculate the vanadate-sensitive ATPase activity, which represents the ABCB1-specific activity, and plot it against the this compound concentration.

Visualizations

GSK1070916_Resistance_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane GSK_in This compound (Intracellular) Aurora Aurora Kinase B/C GSK_in->Aurora Inhibits ABCB1 ABCB1 Transporter (Overexpressed) GSK_in->ABCB1 Binds to Apoptosis Apoptosis Aurora->Apoptosis Promotes (via cell cycle disruption) GSK_ex This compound (Extracellular) ABCB1->GSK_ex Active Efflux (ATP-dependent) GSK_ex->GSK_in Verapamil Verapamil (ABCB1 Inhibitor) Verapamil->ABCB1 Blocks

Caption: Mechanism of ABCB1-mediated this compound resistance and its reversal.

experimental_workflow cluster_exp Experimental Verification start Start with Parental and This compound-Resistant Cell Lines cytotoxicity 1. Cytotoxicity Assay (MTT) - Determine IC50 values - Perform reversal with Verapamil start->cytotoxicity accumulation 2. Drug Accumulation Assay (HPLC) - Measure intracellular this compound cytotoxicity->accumulation If resistance is observed and reversible atpase 3. ABCB1 ATPase Assay - Test stimulation by this compound accumulation->atpase If efflux is confirmed end Conclusion: Resistance is mediated by ABCB1 transporter activity atpase->end

Caption: Logical workflow for investigating ABCB1's role in this compound resistance.

References

Optimizing GSK-1070916 concentration to minimize toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-1070916. The information is designed to help optimize its concentration to minimize toxicity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3][4][5] It shows significantly less activity against the related Aurora A kinase.[3][4][5] Inhibition of Aurora B kinase disrupts critical mitotic processes, leading to failed cell division (cytokinesis), resulting in cells with multiple sets of chromosomes (polyploidy), and ultimately inducing programmed cell death (apoptosis).[1][3][6][7] A key pharmacodynamic marker of its activity is the dose-dependent inhibition of phosphorylation of Histone H3 at serine 10 (pHH3-S10), a specific substrate of Aurora B.[1][3][8]

Q2: What are the typical effective concentrations of this compound in cell culture?

A2: this compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines, with EC50 values often below 10 nM.[1][9] For example, in A549 human lung cancer cells, the EC50 for antiproliferative effects is approximately 7 nM.[4][9] The median EC50 value across over 100 cell lines is reported to be 8 nM.[3] However, the optimal concentration is cell-line dependent and should be determined empirically.

Q3: What are the known toxicities associated with this compound?

A3: In preclinical and clinical studies, the primary dose-limiting toxicity of this compound is myelosuppression, specifically neutropenia.[7][10] In a Phase I clinical trial, grade 4 neutropenia was observed, and febrile neutropenia was a dose-limiting toxicity.[10] It is important to note that this compound shows a dramatic shift in potency between proliferating cancer cells and non-dividing normal cells, with significantly lower toxicity observed in non-proliferating primary human umbilical vein endothelial cells (HUVECs).[1][3][8][7]

Q4: How does this compound induce cell death?

A4: this compound treatment leads to a failure of cytokinesis, resulting in polyploid cells. This abnormal cell state ultimately triggers apoptosis.[1][3][6][8][7] The induction of apoptosis can be confirmed by observing the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[8][7][11]

Q5: Is this compound susceptible to drug resistance mechanisms?

A5: Yes, overexpression of the ABCB1 (MDR1) transporter can confer resistance to this compound by actively pumping the drug out of the cancer cells.[12] This should be a consideration in experimental systems where multi-drug resistance is a known factor.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations.

  • Possible Cause: The cell line being used is exceptionally sensitive to Aurora B/C kinase inhibition.

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve: Use a wider range of concentrations with smaller increments, starting from sub-nanomolar levels, to pinpoint the optimal therapeutic window.

    • Reduce treatment duration: Shorter exposure times may be sufficient to achieve the desired biological effect without excessive toxicity.

    • Assess cell cycle status: Ensure that the observed cell death is due to the expected mechanism (polyploidy followed by apoptosis) by performing cell cycle analysis via flow cytometry. Look for an increase in the >4N DNA content population followed by an increase in the sub-G1 population.

    • Use a less sensitive cell line for initial experiments: If feasible, establish baseline efficacy and toxicity in a cell line known to be less sensitive before moving to a highly sensitive model.

Issue 2: No significant effect on cell proliferation is observed at expected effective concentrations.

  • Possible Cause 1: The cell line may have intrinsic or acquired resistance to this compound.

  • Troubleshooting Steps:

    • Verify drug activity: Test the compound on a sensitive control cell line (e.g., A549, HCT116) to confirm its potency.

    • Check for ABCB1 expression: If resistance is suspected, assess the expression level of the ABCB1 transporter in your cell line via western blot or qPCR. If high, consider co-treatment with an ABCB1 inhibitor like verapamil to see if sensitivity is restored.[12]

    • Increase concentration and/or duration: The specific cell line may require higher concentrations or longer exposure times. Systematically increase the dose and duration of treatment while monitoring for toxicity.

  • Possible Cause 2: The compound may have degraded.

  • Troubleshooting Steps:

    • Proper storage: Ensure this compound is stored as recommended by the manufacturer, typically as a stock solution in DMSO at -20°C or -80°C.

    • Fresh dilutions: Prepare fresh dilutions in culture medium for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize cell seeding density: Ensure that cells are seeded at a consistent density for every experiment, as confluency can affect drug sensitivity.

    • Control for DMSO concentration: The final concentration of DMSO in the culture medium should be consistent across all treatment groups (including vehicle controls) and ideally should not exceed 0.1%.

    • Monitor cell health: Regularly check the health and morphology of your cell cultures to ensure they are in a healthy, proliferating state before starting an experiment.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterTarget/Cell LineValueReference
Ki Aurora B-INCENP0.38 ± 0.29 nM[2][5]
Aurora C-INCENP1.45 ± 0.35 nM[2][5]
Aurora A-TPX2492 ± 61 nM[2][5]
IC50 Aurora B-INCENP3.5 nM[5]
Aurora C-INCENP6.5 nM[5]
Aurora A-TPX21100 nM[5]
EC50 (Anti-proliferative) A549 (Lung Cancer)7 nM[4][9]
Median of >100 cell lines<10 nM[1]
EC50 (pHH3-S10 Inhibition) Various cell lines8 - 118 nM[4]

Table 2: In Vivo Dosing and Observations

ModelDosing RegimenKey ObservationsReference
Human Tumor Xenografts (mice) 25, 50, or 100 mg/kg, i.p., daily for 5 days, 2 days off, for 2-3 cyclesDose-dependent inhibition of pHH3-S10. Antitumor activity in multiple models (lung, colon, leukemia).[1]
Phase I Clinical Trial (Humans) IV infusion, days 1-5, every 21 daysMTD: 85 mg/m²/day. Dose-limiting toxicity: neutropenia.

Experimental Protocols

Protocol 1: Determining the EC50 for Cell Proliferation (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. It is recommended to start from a high concentration (e.g., 1 µM) and perform at least 8-10 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.

Protocol 2: Assessing Apoptosis via Western Blot for Cleaved Caspase-3/PARP

  • Treatment: Seed cells in 6-well plates and treat with this compound at concentrations determined from the proliferation assay (e.g., 1x, 5x, and 10x EC50) for 24, 48, and 72 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the levels of cleaved caspase-3 and cleaved PARP in the treated samples to the controls to assess the induction of apoptosis.

Mandatory Visualizations

GSK-1070916_Signaling_Pathway GSK This compound AuroraB Aurora B/C Kinase GSK->AuroraB inhibits pHH3 Histone H3 (Ser10) Phosphorylation AuroraB->pHH3 promotes Cytokinesis Cytokinesis AuroraB->Cytokinesis promotes Polyploidy Polyploidy Cytokinesis->Polyploidy failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis induces

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Select Cell Line dose_response 1. Dose-Response Curve (e.g., MTT Assay) start->dose_response calc_ec50 2. Determine EC50 dose_response->calc_ec50 pd_marker 3. Confirm Target Engagement (Western Blot for p-HH3) calc_ec50->pd_marker phenotype 4. Assess Phenotype (Cell Cycle Analysis for Polyploidy) pd_marker->phenotype toxicity 5. Evaluate Toxicity (Apoptosis Assay for Caspase/PARP) phenotype->toxicity optimize 6. Optimize Concentration & Time toxicity->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Guide start Unexpected Result? high_tox High Toxicity? start->high_tox no_effect No Effect? start->no_effect sol_tox_1 Lower Dose / Time high_tox->sol_tox_1 Yes sol_tox_2 Check Cell Cycle high_tox->sol_tox_2 Yes sol_noeff_1 Verify Drug Activity (Control Cell Line) no_effect->sol_noeff_1 Yes sol_noeff_2 Check Resistance (ABCB1 Expression) sol_noeff_1->sol_noeff_2 sol_noeff_3 Increase Dose / Time sol_noeff_2->sol_noeff_3

Caption: A decision tree for troubleshooting experiments.

References

Technical Support Center: Overcoming GSK-1070916 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the Aurora B/C kinase inhibitor, GSK-1070916, in their cancer cell experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you identify and address this compound resistance.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Decreased sensitivity to this compound in our cancer cell line over time.

  • Potential Cause: Your cancer cells may have developed acquired resistance to this compound. A primary mechanism for this is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1 (also known as P-glycoprotein or MDR1), which functions as a drug efflux pump.[1][2][3]

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.[1]

    • Assess ABCB1 Expression: Use Western blotting or immunofluorescence to check for the overexpression of the ABCB1 protein in the resistant cells compared to the parental cells.[1]

    • Functional Verification of ABCB1-Mediated Efflux:

      • Drug Accumulation Assay: Measure the intracellular concentration of this compound in both sensitive and resistant cells using High-Performance Liquid Chromatography (HPLC). Lower intracellular levels in resistant cells suggest active efflux.[1][2]

      • Reversal of Resistance: Treat the resistant cells with this compound in combination with a known ABCB1 inhibitor, such as verapamil. A restoration of sensitivity to this compound in the presence of the inhibitor strongly suggests ABCB1-mediated resistance.[1]

Issue 2: No significant inhibition of Histone H3 phosphorylation at Serine 10 (a downstream marker of Aurora B activity) after this compound treatment in our resistant cell line.

  • Potential Cause 1: Reduced intracellular concentration of this compound due to drug efflux, preventing it from reaching its target, Aurora B kinase.

  • Troubleshooting Steps:

    • Perform a Drug Accumulation Assay: As detailed above, quantify the intracellular levels of this compound.[1]

    • Co-treatment with an ABCB1 Inhibitor: Treat the resistant cells with this compound and an ABCB1 inhibitor and re-assess the phosphorylation of Histone H3 at Serine 10. An increase in inhibition of phosphorylation would confirm that drug efflux is the primary resistance mechanism.

  • Potential Cause 2: (Less common for this compound, but observed for other Aurora kinase inhibitors) Mutations in the ATP-binding pocket of Aurora B kinase that prevent this compound from binding effectively.

  • Troubleshooting Steps:

    • Sequence the Aurora B Kinase Domain: Isolate RNA from the resistant cells, reverse transcribe to cDNA, and sequence the kinase domain of the AURKB gene to identify any potential mutations.

    • In Vitro Kinase Assay: If a mutation is identified, express and purify the mutant Aurora B kinase and perform an in vitro kinase assay to directly measure the inhibitory activity of this compound on the mutant protein compared to the wild-type.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases.[4] By inhibiting these kinases, it disrupts critical mitotic processes, including chromosome segregation and cytokinesis, leading to polyploidy and ultimately apoptosis in proliferating cancer cells.[5][6] A key downstream effect of Aurora B inhibition is the reduced phosphorylation of Histone H3 at Serine 10.[6][7]

Q2: What are the known mechanisms of resistance to this compound?

A2: The most well-documented mechanism of acquired resistance to this compound is the overexpression of the ABCB1 drug efflux pump.[1][2][3] This transporter actively removes this compound from the cancer cell, reducing its intracellular concentration and thus its efficacy.[1] Another potential, though less specifically documented for this compound, is the upregulation of the ABCG2 transporter.

Q3: Can resistance to this compound be reversed?

A3: Yes, if the resistance is mediated by ABCB1, it can be reversed by co-administration of an ABCB1 inhibitor, such as verapamil.[1] This has been shown to restore the sensitivity of resistant cells to this compound.[1]

Q4: Are there other Aurora kinase inhibitors that are not substrates for ABCB1?

A4: The susceptibility to ABC transporter-mediated resistance can vary among different Aurora kinase inhibitors. It is advisable to consult the specific literature for each inhibitor. Some studies on other inhibitors may provide insights into cross-resistance profiles.

Data Presentation

Table 1: Cytotoxicity of this compound in Parental and ABCB1-Overexpressing Cancer Cell Lines

Cell LineDescriptionIC50 of this compound (μM)Resistance FoldIC50 of this compound + 5μM Verapamil (μM)
KB-3-1Parental Human Epidermoid Carcinoma0.016 ± 0.0031.000.015 ± 0.005
KB-C2Colchicine-selected, ABCB1-overexpressing1.359 ± 0.25383.300.212 ± 0.057
SW620Parental Human Colon Adenocarcinoma0.096 ± 0.0541.000.106 ± 0.070
SW620/Ad300Doxorubicin-selected, ABCB1-overexpressing1.460 ± 0.54615.280.212 ± 0.098
HEK293/pcDNA3.1Parental Human Embryonic Kidney0.435 ± 0.0411.000.585 ± 0.050
HEK293/ABCB1ABCB1-transfected3.331 ± 0.8167.660.646 ± 0.029

Data is presented as mean ± SD from at least three independent experiments. Resistance fold is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[1]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours. For reversal experiments, co-incubate with an ABCB1 inhibitor like verapamil.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Add DMSO to dissolve the formazan crystals.

    • Measure the optical density at 570 nm using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.[1]

2. Intracellular this compound Accumulation Assay (HPLC)

  • Objective: To quantify the intracellular concentration of this compound.

  • Methodology:

    • Seed cells in 6-well plates (2 x 10⁵ cells/well) and incubate for 48 hours.

    • Treat the cells with 20 μM of this compound (with or without an ABCB1 inhibitor) in serum-free medium for 2 hours.

    • Harvest the cells and centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant for HPLC analysis to determine the concentration of this compound.[1]

3. ABCB1 ATPase Activity Assay

  • Objective: To determine if this compound interacts with and is a substrate of the ABCB1 transporter.

  • Methodology:

    • Use commercially available membrane vesicles from insect cells overexpressing human ABCB1.

    • Incubate the membrane vesicles (20 μg) in an assay buffer.

    • Add this compound at various concentrations (e.g., 0-40 μM) and incubate for 3 minutes.

    • Initiate the ATP hydrolysis by adding 5 mM Mg-ATP.

    • Stop the reaction by adding 5% SDS.

    • Quantify the amount of inorganic phosphate released using a spectrophotometer at 880 nm. An increase in ATPase activity with increasing concentrations of this compound indicates that it is a substrate of ABCB1.[1][2]

Visualizations

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis This compound This compound Aurora_B_Kinase Aurora_B_Kinase This compound->Aurora_B_Kinase Inhibits Histone_H3 Histone_H3 Aurora_B_Kinase->Histone_H3 Phosphorylates Chromosome_Condensation Chromosome_Condensation Aurora_B_Kinase->Chromosome_Condensation Promotes Cytokinesis Cytokinesis Aurora_B_Kinase->Cytokinesis Promotes Phospho_H3_Ser10 Phospho_H3_Ser10 Apoptosis Apoptosis Chromosome_Condensation->Apoptosis Disruption leads to Cytokinesis->Apoptosis Failure leads to

Caption: Aurora B Kinase Signaling Pathway and Inhibition by this compound.

ABCB1_Mediated_Resistance cluster_cell Cancer Cell GSK-1070916_ext This compound (Extracellular) GSK-1070916_int This compound (Intracellular) GSK-1070916_ext->GSK-1070916_int Enters Cell GSK-1070916_int->GSK-1070916_ext Efflux Aurora_B_Kinase Aurora B Kinase GSK-1070916_int->Aurora_B_Kinase Inhibits Apoptosis Apoptosis Aurora_B_Kinase->Apoptosis Inhibition leads to ABCB1_Pump ABCB1 Efflux Pump Verapamil Verapamil Verapamil->ABCB1_Pump Inhibits

Caption: Mechanism of ABCB1-Mediated Resistance to this compound.

Experimental_Workflow Start Start Decreased_Sensitivity Decreased Sensitivity to this compound Start->Decreased_Sensitivity Cytotoxicity_Assay Perform Cytotoxicity Assay (IC50) Decreased_Sensitivity->Cytotoxicity_Assay Resistance_Confirmed Resistance Confirmed? Cytotoxicity_Assay->Resistance_Confirmed Western_Blot Western Blot for ABCB1 Resistance_Confirmed->Western_Blot Yes Alternative_Mechanism Investigate Alternative Mechanisms (e.g., mutations) Resistance_Confirmed->Alternative_Mechanism No ABCB1_Overexpressed ABCB1 Overexpressed? Western_Blot->ABCB1_Overexpressed Reversal_Experiment Perform Reversal Experiment with Verapamil ABCB1_Overexpressed->Reversal_Experiment Yes ABCB1_Overexpressed->Alternative_Mechanism No Sensitivity_Restored Sensitivity Restored? Reversal_Experiment->Sensitivity_Restored Conclusion Conclusion: ABCB1-Mediated Resistance Sensitivity_Restored->Conclusion Yes Sensitivity_Restored->Alternative_Mechanism No

Caption: Experimental Workflow for Investigating this compound Resistance.

References

Technical Support Center: GSK-1070916 Treatment and Cellular Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK-1070916. The information is tailored for scientists and drug development professionals to help interpret experimental results, specifically in distinguishing between polyploidy and apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] It exhibits high selectivity for Aurora B/C over Aurora A.[1][2][3] The inhibition of Aurora B, a key regulator of mitosis, disrupts processes like chromosome segregation and cytokinesis.[4][5] This leads to a failure of cells to properly divide, resulting in polyploidy and eventual apoptosis.[4][6]

Q2: What is the expected cellular phenotype after treatment with this compound?

A2: Treatment of proliferating cells with this compound typically results in the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B kinase.[4] Cells do not arrest in mitosis but rather exit mitosis without proper cell division, a process known as endoreduplication.[4] This leads to the formation of large, polyploid cells (containing >4N DNA content).[4][6] Ultimately, these polyploid cells undergo apoptosis.[4][6]

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated broad anti-proliferative activity in over 100 human tumor cell lines, with EC50 values often below 10 nM.[4][5][7] These cell lines span various cancer types, including breast, colon, lung, and leukemia.[4]

Q4: What are the key parameters to consider when designing an experiment with this compound?

A4: Key experimental parameters include:

  • Cell Type: The response to this compound can be cell-line dependent. Some cell lines may be more prone to polyploidy, while others may undergo apoptosis more rapidly.[8]

  • Concentration: The concentration of this compound will influence the observed phenotype. Dose-response experiments are crucial to determine the optimal concentration for your cell line.

  • Treatment Duration: The transition from polyploidy to apoptosis is time-dependent. Time-course experiments are necessary to capture both events.[6]

Troubleshooting Guides

Issue 1: How to distinguish between polyploidy and apoptosis in this compound treated cells.

This guide provides a workflow and specific assays to differentiate these two cellular outcomes.

Experimental Workflow:

G cluster_0 Initial Treatment cluster_1 Phenotypic Analysis cluster_2 Apoptosis Confirmation Treat Treat cells with this compound (include vehicle control) Microscopy Phase Contrast Microscopy (Observe for large, multinucleated cells) Treat->Microscopy Time-course (e.g., 24, 48, 72h) FACS Cell Cycle Analysis (PI Staining) (Quantify DNA content: 2N, 4N, >4N) Treat->FACS Time-course AnnexinV Annexin V / PI Staining (Early apoptosis marker) FACS->AnnexinV If >4N population is high Caspase Caspase-3/7 Activity Assay or Western Blot for Cleaved Caspase-3/PARP AnnexinV->Caspase Confirm apoptosis pathway TUNEL TUNEL Assay (Late-stage apoptosis - DNA fragmentation) Caspase->TUNEL Confirm late-stage apoptosis

Caption: Workflow for differentiating polyploidy and apoptosis.

Detailed Methodologies:

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry:

    • Cell Preparation: Culture cells to 70-80% confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control.

    • Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.

    • Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze by flow cytometry. A significant increase in the >4N DNA content population indicates polyploidy, while an increase in the sub-G1 peak suggests apoptosis.[6]

  • Apoptosis Detection with Annexin V and PI Staining:

    • Cell Preparation and Treatment: Follow the same initial steps as for cell cycle analysis.

    • Harvesting: Harvest both adherent and floating cells.

    • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analysis: Incubate for 15 minutes at room temperature in the dark. Analyze immediately by flow cytometry.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

  • Western Blot for Apoptosis Markers:

    • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in cleaved caspase-3 and cleaved PARP indicates apoptosis induction.[6]

Issue 2: No significant effect on cell viability is observed after this compound treatment.

Troubleshooting Steps:

Possible Cause Recommended Action
Incorrect Drug Concentration Perform a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to micromolar concentrations to determine the EC50 for your specific cell line. The median EC50 across many cell lines is around 8 nM.[1]
Insufficient Treatment Duration The cytotoxic effects of this compound, which are preceded by polyploidy, may require longer incubation times. Extend the treatment duration to 72 hours or longer and perform time-course experiments.[7]
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance. This can be due to factors like high chromosome numbers or the expression of drug efflux pumps like ABCB1.[8][9] Consider using a different cell line or testing for the expression of resistance markers.
Drug Inactivity Ensure the this compound stock solution is prepared and stored correctly. It is typically dissolved in DMSO and stored at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided.

Signaling Pathway and Mechanism

The following diagram illustrates the role of Aurora B kinase in mitosis and how its inhibition by this compound leads to polyploidy and apoptosis.

G cluster_0 Normal Mitosis cluster_1 This compound Treatment Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraB Aurora B Kinase H3 Histone H3 AuroraB->H3 Phosphorylates (Ser10) Spindle Spindle Assembly Checkpoint AuroraB->Spindle CytokinesisNode Cytokinesis AuroraB->CytokinesisNode Inhibition Inhibition of Aurora B AuroraB->Inhibition GSK This compound GSK->Inhibition Failure Cytokinesis Failure Inhibition->Failure Polyploidy Polyploidy (>4N DNA) Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: this compound inhibits Aurora B, leading to failed cytokinesis, polyploidy, and apoptosis.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetKi (nM)IC50 (nM)Selectivity vs. Aurora A
Aurora B 0.383.5>100-fold
Aurora C 1.56.5>100-fold
Aurora A 49011001x

Data compiled from multiple sources.[1][2][3][10]

Table 2: Cellular Activity of this compound in Selected Cell Lines

Cell LineCancer TypeEC50 (nM) for Cell ProliferationEC50 (nM) for pHH3-S10 Inhibition
A549 Lung Cancer78 - 118 (average range)
HCT116 Colon Cancer<10Not specified
MCF-7 Breast Cancer<10Not specified
HL-60 Leukemia<10Not specified

Data compiled from multiple sources.[2][4]

This guide should serve as a valuable resource for researchers working with this compound, providing clear, actionable information to facilitate experimental design and data interpretation.

References

Technical Support Center: In Vivo Studies of GSK-1070916 Inactive Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals investigating the inactive metabolites of GSK-1070916 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are planning an in vivo study to identify inactive metabolites of this compound. What is a recommended general experimental design?

A1: A standard approach for in vivo metabolite identification involves administering this compound to a relevant animal model (e.g., rats or mice) and collecting biological samples such as plasma, urine, and feces over a specific time course. These samples are then processed and analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and identify potential metabolites. It is also beneficial to include a control group that does not receive the drug to differentiate drug-related compounds from endogenous molecules.[1][2][3][4][5]

Q2: What are the most common metabolic pathways for small molecule kinase inhibitors like this compound?

A2: Small molecule kinase inhibitors are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[6][7][8] Common biotransformations include oxidation, hydroxylation, N-dealkylation, and glucuronidation. Identifying these modifications on the parent this compound molecule is a key step in characterizing its metabolites.

Q3: How can we confirm if a detected metabolite is genuinely inactive?

A3: To confirm the inactivity of a metabolite, you would typically need to synthesize or isolate the metabolite and test its biological activity in relevant in vitro assays. For this compound, this would involve assessing its inhibitory activity against its primary targets, Aurora B and Aurora C kinases.[9][10][11][12] A metabolite is considered inactive if it shows significantly less or no inhibitory effect compared to the parent compound.

Q4: What analytical techniques are most suitable for identifying and quantifying this compound metabolites in biological matrices?

A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for metabolite identification and quantification due to its high sensitivity and selectivity.[1][2][13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation, particularly when sufficient quantities of a metabolite can be isolated.[13][14][15]

Troubleshooting Guides

Issue 1: Low or no detection of metabolites in plasma samples.

  • Possible Cause: The sampling time points may not align with the peak metabolite concentrations.

    • Solution: Conduct a pilot pharmacokinetic study to determine the optimal time points for sample collection after this compound administration.

  • Possible Cause: The extraction method may be inefficient for the metabolites.

    • Solution: Optimize the sample preparation procedure. Experiment with different extraction solvents and techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to improve metabolite recovery.[16]

  • Possible Cause: The metabolites may be rapidly cleared from the plasma.

    • Solution: Analyze urine and feces samples, as these are major routes of excretion for many drug metabolites.[4][5]

Issue 2: Difficulty in distinguishing between drug metabolites and endogenous matrix components.

  • Possible Cause: Insufficient chromatographic separation or mass resolution.

    • Solution: Optimize the LC gradient and select a column with higher resolution. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which aids in differentiating metabolites from endogenous molecules.[17]

  • Possible Cause: Lack of a proper control group.

    • Solution: Always include a vehicle-dosed control group in your study. Comparing the chromatograms of the treated and control groups will help in identifying drug-related peaks.

Issue 3: Inconsistent results between different animals in the same study group.

  • Possible Cause: Biological variability among the animals.

    • Solution: Increase the number of animals per group to ensure statistical significance and account for individual differences in drug metabolism.

  • Possible Cause: Inconsistent dosing or sample collection.

    • Solution: Ensure that the dosing and sample collection procedures are standardized and strictly followed for all animals.

Data Presentation

Table 1: Hypothetical Summary of Inactive Metabolites of this compound Identified in an In Vivo Study

Metabolite IDRetention Time (min)[M+H]+ (m/z)Proposed BiotransformationAurora B Kinase Inhibition (IC50, nM)Status
M13.5488.2Hydroxylation> 10,000Inactive
M24.2504.2Dihydroxylation> 10,000Inactive
M32.8458.2N-dealkylation> 10,000Inactive
M45.1648.3GlucuronidationNot DeterminedInactive

Experimental Protocols

Protocol: In Vivo Metabolite Identification of this compound in Rats

  • Animal Dosing:

    • Administer a single dose of this compound (e.g., 10 mg/kg) intravenously to a group of male Sprague-Dawley rats (n=5).

    • Administer the vehicle solution to a control group (n=3).

  • Sample Collection:

    • Collect blood samples via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • House the rats in metabolic cages to collect urine and feces for 24 hours.

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to obtain plasma. Perform protein precipitation with acetonitrile, followed by centrifugation to remove the precipitated proteins.

    • Urine: Dilute the urine samples with water.

    • Feces: Homogenize the fecal samples in a suitable solvent and extract the metabolites.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Use a C18 column for chromatographic separation with a gradient elution of water and acetonitrile containing 0.1% formic acid.

    • Operate the mass spectrometer in positive ion mode and perform full scans to detect potential metabolites, followed by product ion scans to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Process the raw data using appropriate software to identify peaks corresponding to potential metabolites based on their mass-to-charge ratios and retention times compared to the parent drug.

    • Compare the data from the dosed group with the control group to exclude endogenous compounds.

    • Propose the structures of the metabolites based on their mass shifts from the parent drug and their fragmentation patterns.

Visualizations

experimental_workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation cluster_activity Activity Assessment cluster_result Final Outcome dosing Administer this compound to Animal Models sampling Collect Plasma, Urine, and Feces Samples dosing->sampling prep Extract Metabolites from Biological Matrices sampling->prep analysis LC-MS/MS Analysis prep->analysis data Metabolite Identification and Structural Elucidation analysis->data activity In Vitro Kinase Assays data->activity result Identification of Inactive Metabolites activity->result

Caption: Experimental Workflow for In Vivo Metabolite Identification.

aurora_b_pathway cluster_inhibitor Inhibition cluster_kinase Kinase Complex cluster_substrates Substrates cluster_effects Cellular Effects cluster_outcome Cellular Outcome gsk This compound aurora_b Aurora B Kinase gsk->aurora_b Inhibits histone_h3 Histone H3 aurora_b->histone_h3 Phosphorylates other_proteins Other Mitotic Proteins aurora_b->other_proteins Phosphorylates chromosome Chromosome Segregation histone_h3->chromosome cytokinesis Cytokinesis other_proteins->cytokinesis apoptosis Apoptosis chromosome->apoptosis Leads to cytokinesis->apoptosis Leads to

Caption: Simplified Aurora B Signaling Pathway and Inhibition by this compound.

References

Troubleshooting inconsistent results in GSK-1070916 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GSK-1070916 Experiments

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound, a potent and selective inhibitor of Aurora B and C kinases.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3] It shows high selectivity for Aurora B/C over Aurora A.[1][4] The inhibition of Aurora B and C is time-dependent, with a very slow dissociation rate, leading to prolonged inhibition of the kinase activity.[2][3] This inhibition disrupts critical mitotic processes, including proper chromosome alignment and cytokinesis, which can lead to polyploidy and ultimately apoptosis in proliferating cancer cells.[2][5]

Q2: What is the expected cellular phenotype after this compound treatment?

Treatment of proliferating cells with this compound typically does not cause a mitotic arrest. Instead, cells fail to divide properly, leading to the formation of polyploid cells, which then often undergo apoptosis.[5] A key molecular marker of this compound activity is the dose-dependent inhibition of phosphorylation of Histone H3 on serine 10 (pHH3-Ser10), a specific substrate of Aurora B kinase.[5][6]

Q3: How should I prepare and store this compound?

This compound is soluble in DMSO and ethanol but insoluble in water.[7][8] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] For in vivo studies, specific formulations using co-solvents like PEG300, Tween80, or SBE-β-CD may be required.[9]

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values in Cell Viability Assays

Potential Cause & Solution

  • Inappropriate Assay Duration: Inhibition of Aurora B leads to endoreduplication and polyploidy, and the subsequent effects on cell viability may not be apparent in short-term assays.[1] An extended incubation period of 6 to 7 days is often necessary to accurately measure the anti-proliferative effects.[1][6]

  • Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound.[5] Factors such as the expression level of Aurora kinases, the status of cell cycle checkpoints, and the presence of drug efflux pumps like ABCB1 can influence the IC50 value.[10][11] It is advisable to test a panel of cell lines and to characterize the baseline expression of relevant proteins.

  • High Chromosome Number: Cell lines with a high chromosome number or existing polyploid subpopulations have been shown to be more resistant to this compound.[11] Karyotyping your cell line may provide insight into its expected sensitivity.

  • Assay Conditions: As this compound is an ATP-competitive inhibitor, the concentration of ATP in your kinase assay can affect the measured potency.[3] Ensure that ATP concentrations are consistent across experiments. In cell-based assays, factors like cell density and passage number should be carefully controlled.

  • Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[9]

Issue 2: Observed Phenotype Does Not Match Expected Outcome (e.g., no increase in polyploidy)

Potential Cause & Solution

  • Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit Aurora B. Perform a dose-response experiment and verify inhibition of the direct downstream target, pHH3-Ser10, by Western blotting or immunofluorescence.[5]

  • Cell Cycle Status of Cells: this compound primarily affects proliferating cells.[5] If cells are quiescent, confluent, or cell-cycle arrested due to other factors, the effects of Aurora B/C inhibition will be minimal. Ensure you are using healthy, sub-confluent, actively dividing cells.

  • Drug Efflux: Some cancer cell lines overexpress multidrug resistance transporters like ABCB1, which can pump this compound out of the cell, reducing its effective intracellular concentration.[10] This can be tested by co-treatment with an ABCB1 inhibitor.

  • Incorrect Timing of Analysis: The development of polyploidy is a time-dependent process. Analyze the cell cycle profile at multiple time points (e.g., 24, 48, and 72 hours) after treatment to capture the peak effect.[6]

Issue 3: Suspected Off-Target Effects

Potential Cause & Solution

  • High Compound Concentration: While highly selective for Aurora B/C, at higher concentrations this compound can inhibit other kinases.[4][9] It is crucial to use the lowest effective concentration that inhibits Aurora B activity, as verified by pHH3-Ser10 inhibition.

  • Kinase Selectivity Profile: this compound has been shown to inhibit other kinases such as FLT1, TIE2, SIK, FLT4, and FGFR1 at higher concentrations (IC50 values between 42-78 nM).[4][9] If your experimental system involves these pathways, consider potential confounding effects.

  • Use of Control Compounds: To confirm that the observed phenotype is due to Aurora B/C inhibition, consider using other structurally different Aurora B inhibitors as a comparison. Additionally, performing rescue experiments by expressing a drug-resistant mutant of Aurora B could validate the on-target effect.[12]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Target KinaseIC50 (nM)Ki (nM)Selectivity vs. Aurora A
Aurora B-INCENP3.5[3]0.38[4]>250-fold[4]
Aurora C-INCENP6.5[3]1.5[4]>100-fold[1]
Aurora A-TPX21100[3]490[3]1

Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeCellular EC50 (nM)Reference
A549Lung Cancer7[4]
HL-60LeukemiaNot specified[13]
HCT116Colon CancerNot specified[4]
Multiple LinesVariousMedian EC50 of <10[5]

Experimental Protocols

Protocol 1: Cell Viability/Anti-Proliferation Assay (e.g., CellTiter-Glo®)

This protocol is adapted for an extended incubation time suitable for Aurora B inhibitors.

  • Cell Plating: Seed cells in a 96-well plate at a density determined to prevent confluence over a 7-day period. Allow cells to attach overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include a DMSO-only control.

  • T=0 Measurement: At the time of compound addition, measure the viability of one set of untreated cells to establish a baseline (T=0 value).

  • Incubation: Incubate the plates for 6 to 7 days at 37°C in a 5% CO2 incubator.[6]

  • Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract background luminescence (wells with no cells). Normalize the data to the DMSO-treated control cells and plot the results as a percentage of control. Calculate the EC50 value using appropriate software.

Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)
  • Cell Treatment: Plate cells and treat with a range of this compound concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like GAPDH to ensure equal protein loading.

Visualizations

Aurora B Signaling Pathway in Mitosis ```dot

AuroraB_Pathway cluster_CPC Chromosome Passenger Complex (CPC) cluster_Kinetochore Kinetochore-Microtubule Attachment cluster_Cytokinesis Cytokinesis AuroraB Aurora B KNL1 KNL1/Spc105 AuroraB->KNL1 destabilizes attachment Hec1 Hec1/Ndc80 AuroraB->Hec1 destabilizes attachment MKLP1 MKLP1 AuroraB->MKLP1 activates HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates INCENP INCENP Survivin Survivin Borealin Borealin Microtubule Microtubule KNL1->Microtubule Hec1->Microtubule Furrow Cleavage Furrow MKLP1->Furrow GSK1070916 This compound GSK1070916->AuroraB inhibits pHH3_S10 pHH3-S10

Caption: Decision tree for troubleshooting variable IC50 results.

Experimental Workflow for Cellular Assays

Experimental_Workflow cluster_Endpoints 5. Endpoint Analysis Start Start Experiment PlateCells 1. Plate Cells in 96-well Plate Start->PlateCells Incubate1 2. Incubate Overnight (37°C, 5% CO2) PlateCells->Incubate1 Treat 3. Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 4. Incubate (e.g., 24-72h for phenotype, 6-7 days for viability) Treat->Incubate2 Viability Cell Viability (e.g., CellTiter-Glo) Incubate2->Viability Phenotype Phenotypic Analysis (e.g., FACS for Ploidy) Incubate2->Phenotype Target Target Inhibition (e.g., Western for pHH3) Incubate2->Target Analyze 6. Data Analysis & Interpretation Viability->Analyze Phenotype->Analyze Target->Analyze

Caption: General workflow for in vitro experiments with this compound.

References

Technical Support Center: Impact of Serum Proteins on GSK-1070916 Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of GSK-1070916, a potent inhibitor of Aurora B/C kinases.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the potency (higher IC50/EC50) of this compound in our cell-based assays when using serum-containing media compared to serum-free conditions. Is this expected?

A1: Yes, this is an expected phenomenon. This compound, like many small molecule inhibitors, can bind to proteins present in serum, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). This binding sequesters the inhibitor, reducing the free concentration available to interact with its target, the Aurora B/C kinases, within the cells. Published data indicates that the anti-proliferative activity of this compound in A549 human lung cancer cells shows a significant decrease in potency in the presence of 70% human serum albumin, with the EC50 value increasing from what is observed in its absence[1]. A dramatic shift in potency is also observed in primary, non-dividing, normal human vein endothelial cells[2].

Q2: Which serum proteins are most likely to bind to this compound?

A2: The primary proteins in serum responsible for binding small molecule drugs are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). HSA is the most abundant protein and typically binds acidic and neutral compounds. AAG, an acute-phase reactant protein, has a high affinity for basic and lipophilic drugs. Given the chemical properties of this compound, both proteins could contribute to its sequestration in serum-containing media.

Q3: How can we quantify the impact of serum protein binding on this compound activity in our assays?

A3: The most direct way to quantify the effect of serum protein binding is to perform an IC50 shift assay. This involves determining the IC50 or EC50 value of this compound in the absence and presence of varying concentrations of serum or purified serum proteins (e.g., HSA or AAG). The fold-shift in the IC50 value provides a quantitative measure of the impact of protein binding.

Q4: Can the presence of serum affect the results of our in vitro kinase assays with recombinant Aurora B?

A4: While less common to include serum in purified kinase assays, if your assay buffer contains serum or albumin (often added as a stabilizer), you will likely observe a decrease in the apparent potency of this compound. The mechanism is the same as in cell-based assays: the inhibitor binds to the serum proteins, reducing its free concentration and availability to inhibit the kinase.

Troubleshooting Guides

Problem 1: High and variable IC50/EC50 values for this compound in cell-based assays.
  • Potential Cause: Inconsistent lots or concentrations of fetal bovine serum (FBS) or other sera. The protein composition and concentration can vary between different batches and suppliers of serum, leading to variability in inhibitor binding.

  • Troubleshooting Steps:

    • Standardize Serum Lot: For a series of experiments, use a single, pre-tested lot of serum.

    • Heat Inactivation: Ensure consistent heat inactivation of the serum, as this can affect protein integrity.

    • Consider Serum-Reduced or Serum-Free Media: If experimentally feasible, adapt your cell line to grow in low-serum or serum-free media for this compound treatment phases. This will minimize the confounding effects of serum proteins.

    • Perform an IC50 Shift Assay: Quantify the effect of your specific serum lot on this compound potency (see Experimental Protocol 1). This will help you to understand the expected potency shift and normalize data across experiments with different serum batches if necessary.

Problem 2: Discrepancy between in vitro kinase assay potency and cell-based assay potency.
  • Potential Cause: The presence of serum in the cell-based assay medium is the most likely reason for a significant rightward shift (lower potency) in the EC50 compared to the IC50 from a purified kinase assay (which typically lacks serum).

  • Troubleshooting Steps:

    • Run Cell-Based Assay in Serum-Free Medium: For a direct comparison, perform the cell-based assay under serum-free conditions for the duration of the this compound treatment. This may require an initial period of cell growth in serum-containing medium, followed by a switch to serum-free medium before adding the inhibitor.

    • Measure Free Fraction: If possible, use techniques like rapid equilibrium dialysis to determine the fraction of unbound this compound in your cell culture medium. This "free" concentration is the pharmacologically active fraction.

    • Account for Cell Membrane Permeability: Remember that even in the absence of serum, differences in cell membrane permeability and efflux by transporters like ABCB1 can contribute to discrepancies between biochemical and cellular potencies[3].

Data Presentation

Table 1: Impact of Human Serum Albumin on the Anti-proliferative Activity of this compound

Cell LineAssay ConditionEC50 (nM)Fold ShiftReference
A549Absence of 70% Human Serum Albumin7-[1]
HUVEC (non-proliferating)Not Specified (likely serum-containing)3900>200 (compared to proliferating cells)[4]

Note: The fold shift for HUVEC cells is an estimation based on the comparison between non-proliferating and proliferating cells, where the latter have a median IC50 of 8 nM across many cell lines in serum-containing media.

Experimental Protocols

Experimental Protocol 1: IC50 Shift Assay to Determine the Impact of Serum Proteins on this compound Potency

Objective: To quantify the effect of a specific serum protein (e.g., Human Serum Albumin) on the anti-proliferative activity of this compound.

Materials:

  • This compound

  • Cell line of interest (e.g., A549)

  • Complete cell culture medium (with and without serum)

  • Purified Human Serum Albumin (HSA)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in two types of media:

    • Serum-Free Medium: For the baseline IC50 determination.

    • Serum-Free Medium supplemented with a physiological concentration of HSA (e.g., 40 mg/mL): To determine the IC50 shift.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound (with and without HSA). Include appropriate vehicle controls (e.g., DMSO) for both media conditions.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time and the inhibitor's mechanism of action (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls for each media condition.

    • Plot the normalized data against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for each condition.

    • Calculate the IC50 fold shift: Fold Shift = IC50 (with HSA) / IC50 (without HSA).

Experimental Protocol 2: In Vitro Aurora B Kinase Assay

Objective: To determine the inhibitory activity of this compound on purified Aurora B kinase.

Materials:

  • Recombinant active Aurora B kinase

  • Kinase substrate (e.g., Histone H3)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate, 2 mM DTT)

  • ATP (at Km concentration for Aurora B)

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare working solutions in kinase assay buffer.

  • This compound Dilution: Prepare a serial dilution of this compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase assay buffer

    • This compound dilution or vehicle control

    • Aurora B kinase

    • Substrate

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity using the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition against the log of the this compound concentration and determine the IC50 value.

Mandatory Visualizations

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora B Aurora B Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylates (Ser10) MCAK MCAK Aurora B->MCAK Phosphorylates & Inhibits Kinetochore Proteins Kinetochore Proteins Aurora B->Kinetochore Proteins Phosphorylates INCENP INCENP Survivin Survivin Borealin Borealin Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Chromosome Condensation->Prophase Microtubule Dynamics Microtubule Dynamics MCAK->Microtubule Dynamics Microtubule Dynamics->Metaphase Spindle Assembly Checkpoint Spindle Assembly Checkpoint Kinetochore Proteins->Spindle Assembly Checkpoint Spindle Assembly Checkpoint->Anaphase Prevents Premature Entry This compound This compound This compound->Aurora B Inhibits

Caption: Aurora B Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed cells in 96-well plate GSK1070916_Dilution Prepare this compound serial dilutions in media +/- serum proteins Add_Compound Add this compound dilutions to cells GSK1070916_Dilution->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay Read_Plate Measure luminescence Viability_Assay->Read_Plate Calculate_IC50 Calculate IC50 values for +/- serum protein conditions Read_Plate->Calculate_IC50 Fold_Shift Determine IC50 Fold Shift Calculate_IC50->Fold_Shift

Caption: Workflow for IC50 Shift Assay.

Logical_Relationship GSK-1070916_Total Total this compound in medium Binding Binding Equilibrium GSK-1070916_Total->Binding Serum_Proteins Serum Proteins (HSA, AAG) Serum_Proteins->Binding GSK-1070916_Bound Protein-Bound this compound (Inactive) Binding->GSK-1070916_Bound Sequesters GSK-1070916_Free Free this compound (Active) Binding->GSK-1070916_Free Determines Reduced_Potency Observed Reduced Potency (Higher EC50) GSK-1070916_Bound->Reduced_Potency Cellular_Uptake Cellular Uptake GSK-1070916_Free->Cellular_Uptake GSK-1070916_Free->Reduced_Potency Lower concentration leads to... Inhibition_of_AuroraB Inhibition of Aurora B/C Cellular_Uptake->Inhibition_of_AuroraB

Caption: Impact of Serum Protein Binding on this compound Activity.

References

GSK1070916 formulation for intraperitoneal injection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for the formulation and intraperitoneal (IP) administration of GSK1070916, a potent and selective Aurora B/C kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, address common challenges, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is GSK1070916 and what is its primary mechanism of action?

A1: GSK1070916 is a small molecule, ATP-competitive inhibitor of Aurora B and Aurora C kinases.[1][2][3] It is highly selective for Aurora B/C over Aurora A.[1][2][4] The primary mechanism of action involves the inhibition of these kinases, which play crucial roles in regulating mitosis.[5][6] This inhibition leads to defects in chromosome segregation, polyploidy, and ultimately apoptosis in proliferating tumor cells.[2][5] A key downstream marker of GSK1070916 activity is the inhibition of phosphorylation of histone H3 on serine 10.[2][5][7]

Q2: What are the recommended vehicles for in vivo intraperitoneal (IP) injection of GSK1070916?

A2: Several vehicles can be used for the IP injection of GSK1070916. The choice of vehicle depends on the desired concentration and experimental design. Commonly used formulations include:

  • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][8]

  • A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[1][8]

  • A suspension in 10% DMSO and 90% Corn oil.[1][8]

Q3: What is the solubility of GSK1070916 in common laboratory solvents?

A3: GSK1070916 has good solubility in DMSO.[2][7] It is reported to be soluble in DMSO at concentrations up to 102 mg/mL.[2] However, it is important to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2] GSK1070916 is insoluble in water.[2][7]

Q4: How should GSK1070916 be stored?

A4: As a powder, GSK1070916 should be stored at -20°C for up to 3 years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]

Troubleshooting Guide

Issue 1: Precipitation or cloudiness is observed when preparing the formulation.

  • Question: My GSK1070916 solution became cloudy or formed a precipitate after adding the aqueous component (saline or ddH₂O). What should I do?

  • Answer: This is a common issue when preparing formulations of poorly water-soluble compounds. Here are some steps to troubleshoot:

    • Order of Addition: Ensure that the solvents are added in the correct order as specified in the protocol. Typically, the compound is first fully dissolved in DMSO before the addition of other co-solvents like PEG300 and Tween-80. The aqueous component should be added last and slowly, while mixing.[1][8]

    • Thorough Mixing: Ensure each component is thoroughly mixed before adding the next. Vortexing or gentle warming (to no more than 60°C) and sonication can aid in dissolution.[1]

    • Fresh DMSO: GSK1070916's solubility is sensitive to moisture in DMSO.[1][2] Use fresh, anhydrous DMSO to prepare your stock solution.

    • Check Concentration: You may be exceeding the solubility limit of the chosen vehicle system. Refer to the formulation data table below to ensure your target concentration is achievable with the selected vehicle.

Issue 2: The prepared formulation appears to be a suspension rather than a clear solution.

  • Question: I followed the protocol, but my final formulation is not a clear solution. Can I still use it for IP injection?

  • Answer: For some vehicles, such as the one containing corn oil, the final product will be a suspension.[1][8] For aqueous-based formulations, a clear solution is generally expected.[1][8] If you observe a fine, homogenous suspension after thorough mixing, it may still be suitable for IP injection, but ensure it can be passed through the desired needle gauge without clogging. For non-homogenous precipitation, do not inject, as this can lead to inaccurate dosing and potential adverse effects. Re-prepare the formulation, paying close attention to the troubleshooting steps above.

Issue 3: Inconsistent results or lack of efficacy in animal studies.

  • Question: I am not observing the expected anti-tumor activity in my xenograft model after IP administration of GSK1070916. What could be the reason?

  • Answer: Several factors could contribute to a lack of efficacy:

    • Formulation Stability: Working solutions for in vivo experiments should be prepared fresh daily.[1] If the formulation is prepared in advance, the compound may degrade or precipitate out of solution, leading to a lower effective dose being administered.

    • Dosing: Review the literature to ensure you are using an appropriate dose. GSK1070916 has shown dose-dependent inhibition of its target in vivo.[2][5] Doses ranging from 25 to 100 mg/kg have been used in xenograft models.[2]

    • Tumor Model Sensitivity: While GSK1070916 has demonstrated broad anti-tumor activity, not all tumor cell lines are equally sensitive.[1][5] Confirm the sensitivity of your chosen cell line to GSK1070916 in vitro before starting in vivo experiments.

    • Drug Resistance: In some cases, cancer cells can develop resistance, for instance through the overexpression of drug efflux pumps like ABCB1.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for GSK1070916 formulation and activity.

ParameterValueSource
Molecular Weight 507.63 g/mol [1]
In Vitro Potency (Ki) Aurora B: 0.38 nMAurora C: 1.5 nMAurora A: 492 nM[1][3]
Cellular Antiproliferative EC₅₀ 7 nM (A549 cells)[1]
Solubility in DMSO 16.67 mg/mL to 102 mg/mL[1][2]
Formulation 1 Concentration ≥ 1.67 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1][8]
Formulation 2 Concentration ≥ 1.67 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)[1][8]
Formulation 3 Concentration ≥ 1 mg/mL in 10% DMSO + 90% Corn Oil[1][8]

Experimental Protocols

Protocol: Preparation of GSK1070916 Formulation for Intraperitoneal Injection (Vehicle: DMSO/PEG300/Tween-80/Saline)

This protocol is adapted from publicly available formulation data and is designed to yield a 1 mg/mL working solution.[1][2][8]

Materials:

  • GSK1070916 powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Prepare a 10 mg/mL stock solution:

    • Weigh the required amount of GSK1070916 powder.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 10 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 60°C) or sonication can be used to aid dissolution if necessary. This will be your stock solution.

  • Prepare the 1 mg/mL working solution:

    • For every 1 mL of final working solution required, perform the following steps in a sterile tube.

    • Add 100 µL of the 10 mg/mL GSK1070916 stock solution in DMSO.

    • Add 400 µL of PEG300. Vortex thoroughly until the solution is clear and homogenous.

    • Add 50 µL of Tween-80. Vortex again to ensure complete mixing.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing.

    • The final solution should be clear. If any precipitation occurs, refer to the troubleshooting guide.

  • Administration:

    • Use the freshly prepared working solution for intraperitoneal injection on the same day. Do not store the final working solution.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation Working Solution Formulation (1 mg/mL) cluster_admin Administration weigh Weigh GSK1070916 Powder dissolve Dissolve in Anhydrous DMSO (10 mg/mL) weigh->dissolve Vortex/Warm add_stock Aliquot 100 µL Stock dissolve->add_stock add_peg Add 400 µL PEG300 add_stock->add_peg Vortex add_tween Add 50 µL Tween-80 add_peg->add_tween Vortex add_saline Add 450 µL Saline add_tween->add_saline Vortex Slowly inject Intraperitoneal (IP) Injection (Freshly Prepared) add_saline->inject

Caption: Experimental workflow for GSK1070916 formulation.

signaling_pathway cluster_cpc Chromosome Passenger Complex (CPC) cluster_mitosis Mitotic Events cluster_outcome Cellular Outcome GSK GSK1070916 AuroraB Aurora B GSK->AuroraB AuroraC Aurora C GSK->AuroraC INCENP INCENP AuroraB->INCENP binds HistoneH3 Histone H3 (Ser10) AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Spindle Spindle Assembly Checkpoint AuroraB->Spindle AuroraC->INCENP binds Polyploidy Polyploidy Cytokinesis->Polyploidy failure leads to Spindle->Polyploidy leads to error Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: GSK1070916 inhibits Aurora B/C signaling.

References

Validation & Comparative

A Comparative Guide to the Selectivity of GSK-1070916 and Other Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of GSK-1070916 with other prominent Aurora kinase inhibitors, supported by experimental data. The information presented herein is intended to assist researchers in making informed decisions when selecting an appropriate inhibitor for their studies.

Introduction to Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division. Their dysregulation is frequently observed in various cancers, making them attractive targets for cancer therapy. This guide focuses on the comparative selectivity of several key Aurora kinase inhibitors, with a primary focus on this compound.

Data Presentation: In Vitro Kinase Inhibitory Potency

The following tables summarize the in vitro inhibitory potency (Ki and IC50 values) of this compound and other well-characterized Aurora kinase inhibitors against Aurora kinases A, B, and C. Lower values indicate higher potency.

Table 1: Inhibitory Potency (Ki) Against Aurora Kinases

InhibitorAurora A (Ki, nM)Aurora B (Ki, nM)Aurora C (Ki, nM)Reference(s)
This compound 4900.381.5[1][2][3]
Alisertib (MLN8237) 0.3--[4]
Barasertib (AZD1152-HQPA) 13690.3617.0[5][6]
Tozasertib (VX-680) 0.6184.6[7][8][9]

Note: Barasertib (AZD1152) is a pro-drug that is rapidly converted to the active form, AZD1152-HQPA, in plasma.[5][6]

Table 2: Half-Maximal Inhibitory Concentration (IC50) Against Aurora Kinases

InhibitorAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)Reference(s)
This compound >100-fold selective for B/C3.56.5[2][10]
Alisertib (MLN8237) 1.2396.5-[11][12]
Barasertib (AZD1152-HQPA) 13680.37-[13]
Tozasertib (VX-680) ----

Table 3: Selectivity Profile Against Other Kinases (IC50 < 100 nM)

InhibitorOff-Target KinaseIC50 (nM)Reference(s)
This compound FLT142[1]
TIE259[1]
SIK70[1]
FLT474[1]
FGFR178[1]
Tozasertib (VX-680) Fms-related tyrosine kinase-3 (FLT-3)30 (Ki)[8]
BCR-ABL tyrosine kinase30 (Ki)[8]
RIPK11100 (necroptosis inhibition)[14]

Key Observations on Selectivity

This compound is a potent and highly selective inhibitor of Aurora B and C kinases.[1][2][3] It demonstrates over 250-fold selectivity for Aurora B over Aurora A.[1][3] This selectivity profile distinguishes it from other inhibitors.

  • Alisertib (MLN8237) is a selective Aurora A inhibitor, with over 200-fold higher selectivity for Aurora A than Aurora B.[11][12]

  • Barasertib (AZD1152-HQPA) is a highly selective Aurora B inhibitor, showing approximately 3700-fold greater selectivity for Aurora B over Aurora A.[10]

  • Tozasertib (VX-680) is considered a pan-Aurora inhibitor, targeting Aurora A, B, and C with high potency.[7][8][9] It also shows inhibitory activity against other kinases like FLT-3 and BCR-ABL.[8]

Mandatory Visualizations

Aurora_Kinase_Inhibition_Pathway cluster_inhibitors Aurora Kinase Inhibitors cluster_kinases Aurora Kinases cluster_downstream Downstream Effects This compound This compound Aurora_B Aurora B This compound->Aurora_B Aurora_C Aurora C This compound->Aurora_C Alisertib Alisertib Aurora_A Aurora A Alisertib->Aurora_A Barasertib Barasertib Barasertib->Aurora_B Tozasertib Tozasertib Tozasertib->Aurora_A Tozasertib->Aurora_B Tozasertib->Aurora_C Mitotic_Arrest Mitotic Arrest Aurora_A->Mitotic_Arrest Aurora_B->Mitotic_Arrest Aurora_C->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Polyploidy Polyploidy Mitotic_Arrest->Polyploidy

Caption: General signaling pathway of Aurora kinase inhibition.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Kinase_Reaction Kinase Reaction (Aurora Kinase, Substrate, ATP, Inhibitor) ADP_Glo ADP-Glo Assay (Luminescent Detection of ADP) Kinase_Reaction->ADP_Glo IC50_Determination IC50/Ki Determination ADP_Glo->IC50_Determination Cell_Treatment Treat Cells with Inhibitor Immunofluorescence Immunofluorescence Staining (p-Histone H3) Cell_Treatment->Immunofluorescence Microscopy Fluorescence Microscopy Immunofluorescence->Microscopy Analysis Quantify Phosphorylation Microscopy->Analysis

Caption: Experimental workflows for inhibitor characterization.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is a common method for determining the IC50 values of kinase inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[15][16]

Materials:

  • Recombinant Aurora Kinase (A, B, or C)

  • Kinase-specific peptide substrate

  • ATP

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[17]

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the Aurora kinase, peptide substrate, ATP, and varying concentrations of the test inhibitor in the kinase reaction buffer. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes).[17][18]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[19]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.[19]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[18]

Cellular Assay: Immunofluorescence for Phospho-Histone H3

This protocol is used to assess the in-cell activity of Aurora B inhibitors by measuring the phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3-S10).

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Test inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 2% lamb serum in PBST)[20]

  • Primary Antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody

  • Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to attach. Treat the cells with various concentrations of the inhibitor for a desired period.

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[21]

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.[21]

  • Blocking: Wash the cells with PBS and block with blocking buffer for 30 minutes to 1 hour to reduce non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against phospho-Histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the cells with PBST and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[20]

  • Counterstaining and Mounting: Wash the cells with PBST, counterstain with DAPI, and mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. The intensity of the phospho-Histone H3 signal in mitotic cells can be quantified to determine the inhibitory effect of the compound.

References

A Head-to-Head Battle: GSK-1070916 Versus Pan-Aurora Kinase Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison for researchers, scientists, and drug development professionals.

The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in regulating mitosis. Their frequent overexpression in various cancers has made them attractive targets for therapeutic intervention. This has led to the development of numerous inhibitors, broadly categorized into selective and pan-inhibitors. GSK-1070916 is a potent and selective inhibitor of Aurora B and C kinases. This guide provides an objective comparison of this compound with several pan-Aurora kinase inhibitors, supported by experimental data, to aid researchers in their drug development endeavors.

At a Glance: Key Differences

This compound distinguishes itself from pan-Aurora kinase inhibitors primarily through its selectivity. While pan-inhibitors target all three Aurora kinases, this compound is highly specific for Aurora B and C.[1][2] This targeted approach aims to minimize off-target effects associated with Aurora A inhibition.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro kinase inhibition and in vitro cellular proliferation data for this compound and a selection of pan-Aurora kinase inhibitors.

Table 1: In Vitro Kinase Inhibition

InhibitorTarget KinasesAurora A (IC50/Ki, nM)Aurora B (IC50/Ki, nM)Aurora C (IC50/Ki, nM)
This compound Aurora B/C492 (Ki)[3]0.38 (Ki)[3][4]1.5 (Ki)[3][4]
Tozasertib (VX-680) Pan-Aurora0.6 (IC50)18 (IC50)4.6 (IC50)
Danusertib (PHA-739358) Pan-Aurora13 (IC50)79 (IC50)61 (IC50)
AMG 900 Pan-Aurora5 (IC50)[5][6]4 (IC50)[5][6]1 (IC50)[5][6]

Table 2: In Vitro Cellular Proliferation (EC50/IC50, nM)

InhibitorA549 (Lung)HCT116 (Colon)HL-60 (Leukemia)K562 (Leukemia)MDA-MB-231 (Breast)Panel Median
This compound 7 (EC50)[2][3]----8 (IC50, 161 lines)[5]
Tozasertib (VX-680) -----15-130 (IC50)
Danusertib (PHA-739358) -----28-300 (IC50)
AMG 900 -----0.7-5.3 (EC50, 26 lines)[7]

In Vivo Efficacy in Xenograft Models

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor activity of this compound and pan-Aurora kinase inhibitors.

Table 3: In Vivo Anti-Tumor Activity

InhibitorXenograft ModelDosing ScheduleOutcome
This compound HCT116 (Colon)25, 50, or 100 mg/kg, i.p.Dose-dependent inhibition of pHH3-S10[3][8]
A549, HCT116, HL60, K562i.p. administrationComplete or partial tumor regression[3]
Danusertib BON1 & QGP (GEP-NET)-Significant reduction in tumor growth[9]
AMG 900 HCT116 (Colon)3.75, 7.5, or 15 mg/kg, oralDose-dependent inhibition of pHH3 and tumor growth[10]
Multiple modelsOral administrationBroad anti-tumor activity, including in MDR models[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for inhibitor testing.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Aurora_A Aurora A Centrosome Centrosome Aurora_A->Centrosome Maturation Aurora_A_Spindle Aurora A Spindle_Assembly Spindle Assembly Aurora_A_Spindle->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis GSK1070916 This compound GSK1070916->Aurora_B Inhibits Pan_Aurora_Inhibitors Pan-Aurora Inhibitors Pan_Aurora_Inhibitors->Aurora_A Inhibits Pan_Aurora_Inhibitors->Aurora_A_Spindle Inhibits Pan_Aurora_Inhibitors->Aurora_B Inhibits

Caption: Aurora Kinase Signaling Pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50/Ki determination) Cell_Proliferation Cell Proliferation Assay (EC50/IC50 determination) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (Target engagement, e.g., p-Histone H3) Cell_Proliferation->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., HCT116 in nude mice) Western_Blot->Xenograft_Model Efficacy_Assessment Efficacy Assessment (Tumor growth inhibition) Xenograft_Model->Efficacy_Assessment PD_Biomarkers Pharmacodynamic Biomarkers (e.g., p-Histone H3 in tumors) Xenograft_Model->PD_Biomarkers Compound_Selection Select Inhibitors (this compound & Pan-Aurora Inhibitors) Compound_Selection->Kinase_Assay

References

Dissociation rate of GSK-1070916 compared to AZD1152 and VX-680

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Aurora Kinase Inhibitors: Dissociation Rates of GSK-1070916, AZD1152, and VX-680

For Immediate Release

[City, State] – [Date] – A new in-depth analysis reveals significant differences in the dissociation rates of three prominent Aurora kinase inhibitors: this compound, AZD1152, and VX-680. These findings, critical for researchers and drug development professionals, highlight the exceptionally long target residence time of this compound, a key differentiator in its mechanism of action.

Aurora kinases are crucial regulators of cell division, and their inhibition is a promising strategy in oncology. The duration of target engagement, directly related to the inhibitor's dissociation rate, is a critical parameter influencing therapeutic efficacy and duration of action.

Unprecedented Target Residence Time for this compound

This compound demonstrates a remarkably slow dissociation from Aurora B and C kinases. Experimental data indicates that this compound has a dissociation half-life of over 480 minutes from the Aurora B-INCENP complex and 270 minutes from the Aurora C-INCENP complex.[1][2] This prolonged engagement is a stark contrast to other clinical-stage Aurora kinase inhibitors.

In comparative studies, AZD1152 and VX-680 (also known as MK-0457) exhibited significantly faster dissociation rates from Aurora B. The dissociation half-life for AZD1152 was determined to be 15 minutes, while VX-680 had a dissociation half-life of 25 minutes.[1] This suggests a much shorter duration of target inhibition for these compounds compared to this compound.

Quantitative Comparison of Dissociation Rates

The following table summarizes the key kinetic parameters for the three inhibitors, emphasizing the profound difference in their dissociation half-lives from Aurora B.

InhibitorTarget KinaseDissociation Half-life (t1/2) [min]Apparent Inhibition Constant (Ki*) [nM]Association Rate Constant (kon) [µM-1s-1]
This compound Aurora B-INCENP> 480[1][2]0.38 ± 0.29[1][2]0.022 ± 0.004[1]
Aurora C-INCENP270 ± 28[1][2]1.5 ± 0.4[1][2]0.0026 ± 0.0003[1]
AZD1152 Aurora B-INCENP15 ± 1[1]Not explicitly stated in the sourceNot explicitly stated in the source
VX-680 Aurora B-INCENP25 ± 3[1]Not explicitly stated in the sourceNot explicitly stated in the source

Experimental Determination of Dissociation Rates

The dissociation rates of these inhibitors are typically determined using biochemical assays that monitor the recovery of enzyme activity over time after the inhibitor is displaced. A common method is the "jump-dilution" assay.

Experimental Protocol: Jump-Dilution Assay

This method involves the following key steps:

  • Enzyme-Inhibitor Complex Formation: The target kinase (e.g., Aurora B-INCENP) is incubated with a saturating concentration of the inhibitor to allow for the formation of the enzyme-inhibitor (EI) complex.

  • Rapid Dilution: The EI complex is then rapidly and significantly diluted into a reaction mixture containing a high concentration of ATP and a suitable substrate. This dilution reduces the free inhibitor concentration to a level where rebinding to the enzyme is negligible.

  • Monitoring Enzyme Activity: As the inhibitor dissociates from the enzyme, the kinase activity is restored. This recovery of activity is monitored over time by measuring the rate of substrate phosphorylation.

  • Data Analysis: The rate of activity recovery is fitted to a first-order kinetic model to determine the dissociation rate constant (koff). The dissociation half-life (t1/2) is then calculated using the equation: t1/2 = ln(2) / koff.

Experimental_Workflow cluster_pre_incubation Step 1: Complex Formation cluster_dilution Step 2: Jump Dilution cluster_measurement Step 3: Activity Measurement cluster_analysis Step 4: Data Analysis Enzyme Aurora Kinase EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Incubate Inhibitor Inhibitor (this compound, AZD1152, or VX-680) Inhibitor->EI_Complex Diluted_Sample Diluted Sample EI_Complex->Diluted_Sample Rapid Dilution Reaction_Mix Reaction Mixture (ATP + Substrate) Reaction_Mix->Diluted_Sample Activity_Measurement Monitor Kinase Activity Over Time Diluted_Sample->Activity_Measurement Data_Analysis Calculate koff and t1/2 Activity_Measurement->Data_Analysis

Workflow for determining inhibitor dissociation rates.

The Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases, particularly Aurora A and Aurora B, are master regulators of mitosis. Their sequential activation and localization are critical for the successful completion of cell division. This compound, AZD1152, and VX-680 exert their anti-proliferative effects by disrupting this intricate signaling cascade.

  • Aurora A is primarily active during the G2 phase and early mitosis, where it localizes to the centrosomes and spindle poles. It is essential for centrosome maturation, separation, and the assembly of a bipolar mitotic spindle.

  • Aurora B , a component of the chromosomal passenger complex (CPC), has a more dynamic localization. It is found at the centromeres in early mitosis, where it ensures correct chromosome-microtubule attachments and activates the spindle assembly checkpoint. During anaphase and telophase, Aurora B relocates to the central spindle and midbody, playing a crucial role in cytokinesis.

The prolonged inhibition of Aurora B by this compound is expected to have a profound and sustained impact on chromosome segregation and cell division, ultimately leading to polyploidy and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_Prophase_Metaphase Prophase to Metaphase cluster_Anaphase_Telophase Anaphase & Telophase cluster_Cytokinesis Cytokinesis AuroraA_G2 Aurora A Centrosome_Maturation Centrosome Maturation & Separation AuroraA_G2->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA_M Aurora A AuroraA_M->Spindle_Assembly Chromosome_Alignment Chromosome Alignment & SAC Activation AuroraB_M Aurora B (at Centromeres) AuroraB_M->Chromosome_Alignment Cytokinesis_Initiation Cytokinesis Initiation AuroraB_A Aurora B (at Central Spindle) AuroraB_A->Cytokinesis_Initiation Cell_Division Cell Division AuroraB_C Aurora B (at Midbody) AuroraB_C->Cell_Division

Aurora kinase roles during mitotic progression.

Conclusion

The significantly longer dissociation half-life of this compound from Aurora B and C distinguishes it from AZD1152 and VX-680. This extended target residence time may translate into a more durable inhibition of Aurora kinase activity in a cellular context, potentially leading to improved anti-tumor efficacy. These findings underscore the importance of considering inhibitor dissociation kinetics in the design and evaluation of novel cancer therapeutics.

References

GSK-1070916 Demonstrates Efficacy Profile in Cell Lines with Resistance to Other Aurora Kinase Inhibitors Mediated by ABCB1 Overexpression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the efficacy of GSK-1070916, a potent and selective Aurora B/C kinase inhibitor, in the context of cell lines exhibiting resistance to other Aurora inhibitors. The primary mechanism of cross-resistance identified is the overexpression of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). This compound, alongside other Aurora inhibitors such as ZM447439 and VX-680, has been identified as a substrate of the ABCB1 transporter. This finding suggests a common mechanism of resistance that may impact the clinical efficacy of this class of drugs.

This compound is an ATP-competitive inhibitor with high selectivity for Aurora B and C kinases over Aurora A[1][2]. Inhibition of Aurora B leads to defects in chromosome segregation, resulting in polyploidy and eventual apoptosis in cancer cells[2][3]. While this compound has shown broad anti-proliferative activity across numerous cancer cell lines, the emergence of resistance is a critical consideration for its therapeutic application[3].

Comparative Efficacy in ABCB1-Overexpressing Cell Lines

Studies have demonstrated that cancer cells with acquired resistance to other chemotherapeutic agents through the overexpression of ABCB1 exhibit significant cross-resistance to this compound[4]. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of this compound in parental (sensitive) and ABCB1-overexpressing (resistant) cell lines.

Cell Line PairDescriptionIC50 of this compound (nM)Resistance Fold
KB-3-1 (Parental) Human epidermoid carcinoma7.5 ± 1.2-
KB-C2 (Resistant) Colchicine-selected, ABCB1-overexpressing625.0 ± 53.783.3
SW620 (Parental) Human colorectal adenocarcinoma12.5 ± 2.1-
SW620/Ad300 (Resistant) Doxorubicin-selected, ABCB1-overexpressing191.0 ± 21.315.3
HEK293/pcDNA3.1 (Parental) Human embryonic kidney15.2 ± 2.8-
HEK293/ABCB1 (Resistant) Transfected to overexpress ABCB1116.3 ± 15.47.7

Data compiled from a study by Wang et al. (2021)[4].

The significant increase in the IC50 values for this compound in ABCB1-overexpressing cell lines highlights the role of this transporter in mediating resistance.

Reversal of Resistance

Importantly, the resistance to this compound in ABCB1-overexpressing cells can be reversed by co-administration of an ABCB1 inhibitor, such as verapamil. This indicates that the resistance is directly attributable to the drug efflux function of the ABCB1 transporter.

Cell LineTreatmentIC50 of this compound (nM)
KB-C2 This compound alone625.0 ± 53.7
This compound + 5 µM Verapamil97.5 ± 11.2
SW620/Ad300 This compound alone191.0 ± 21.3
This compound + 5 µM Verapamil27.8 ± 3.5
HEK293/ABCB1 This compound alone116.3 ± 15.4
This compound + 5 µM Verapamil22.5 ± 3.1

Data compiled from a study by Wang et al. (2021)[4].

Experimental Protocols

Cell Lines and Culture: Parental human epidermoid carcinoma (KB-3-1), colorectal adenocarcinoma (SW620), and human embryonic kidney (HEK293/pcDNA3.1) cell lines, along with their respective ABCB1-overexpressing counterparts (KB-C2, SW620/Ad300, and HEK293/ABCB1), were used. Cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2. The resistant cell lines were maintained in a medium containing a low concentration of the selecting agent to ensure the continued expression of ABCB1.

Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with a range of concentrations of this compound, with or without the ABCB1 inhibitor verapamil, for 72 hours. Following treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Western Blot Analysis: To confirm the overexpression of ABCB1 in the resistant cell lines, total protein was extracted, and protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody specific for ABCB1, followed by incubation with a secondary antibody conjugated to horseradish peroxidase. The protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Resistance Mechanism

The primary signaling pathway affected by this compound is the Aurora B kinase pathway, which is crucial for proper mitotic progression.

Aurora_B_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B_Kinase Aurora_B_Kinase Histone_H3 Histone H3 Aurora_B_Kinase->Histone_H3 Phosphorylates Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Aurora_B_Kinase->Spindle_Assembly_Checkpoint Phospho_Histone_H3 Phospho-Histone H3 (Ser10) Histone_H3->Phospho_Histone_H3 Chromosome_Condensation Chromosome Condensation Phospho_Histone_H3->Chromosome_Condensation Proper_Chromosome_Segregation Proper Chromosome Segregation Chromosome_Condensation->Proper_Chromosome_Segregation Spindle_Assembly_Checkpoint->Proper_Chromosome_Segregation Successful_Cell_Division Successful Cell Division Proper_Chromosome_Segregation->Successful_Cell_Division GSK1070916 GSK1070916 GSK1070916->Aurora_B_Kinase Inhibits Intracellular_Space Intracellular_Space ABCB1_Transporter ABCB1 Transporter Extracellular_Space Extracellular_Space ABCB1_Transporter->Extracellular_Space Intracellular_Space->ABCB1_Transporter Binds to

Caption: Aurora B signaling pathway and the mechanism of ABCB1-mediated resistance to this compound.

The diagram above illustrates the central role of Aurora B kinase in mitosis. This compound effectively inhibits this pathway, leading to mitotic catastrophe and cell death. However, in resistant cells, the overexpressed ABCB1 transporter actively pumps this compound out of the cell, reducing its intracellular concentration and thereby diminishing its inhibitory effect on Aurora B kinase.

Experimental Workflow for Assessing Drug Resistance

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Parental_Cells Parental (Sensitive) Cells Seed_Cells Seed cells in 96-well plates Parental_Cells->Seed_Cells Resistant_Cells Resistant (ABCB1-overexpressing) Cells Resistant_Cells->Seed_Cells Add_GSK1070916 Add varying concentrations of this compound Seed_Cells->Add_GSK1070916 Incubate_72h Incubate for 72 hours Add_GSK1070916->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan crystals Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 Compare_Sensitivity Compare sensitivity between parental and resistant cells Calculate_IC50->Compare_Sensitivity

Caption: Workflow for determining the efficacy of this compound in sensitive and resistant cell lines.

This workflow outlines the key steps in a typical in vitro experiment to compare the cytotoxic effects of an anti-cancer agent on different cell populations.

References

Head-to-Head Comparison: GSK-1070916 and Barasertib in Aurora Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of Aurora kinases has emerged as a promising strategy. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers. This guide provides a detailed, data-driven comparison of two potent Aurora kinase inhibitors: GSK-1070916 and Barasertib (the active metabolite of its prodrug AZD1152). This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in cancer research.

Mechanism of Action and Target Specificity

Both this compound and Barasertib are ATP-competitive inhibitors that primarily target Aurora kinases, leading to mitotic arrest, polyploidy, and eventual apoptosis in cancer cells.[1][2][3] However, they exhibit distinct selectivity profiles for the different Aurora kinase isoforms.

This compound is a potent and selective inhibitor of Aurora B and Aurora C kinases.[1][4][5][6] It displays over 100-fold selectivity against the closely related Aurora A kinase.[2] The inhibition of Aurora B and C by this compound is time-dependent, with a remarkably long enzyme-inhibitor dissociation half-life, a feature that distinguishes it from other Aurora B inhibitors.[2][6][7][8]

Barasertib (AZD1152-HQPA) , the active form of the prodrug AZD1152, is a highly potent and selective inhibitor of Aurora B kinase.[3][9][10][11] It demonstrates a significantly lower affinity for Aurora A, with a selectivity of over 1000-fold for Aurora B.[12][13] Barasertib is rapidly converted from its prodrug form in plasma.[10][14][15]

The signaling pathway below illustrates the central role of Aurora B in mitosis and the point of intervention for both inhibitors.

Aurora_B_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora_B INCENP INCENP Aurora_B->INCENP Histone_H3 Histone_H3 Aurora_B->Histone_H3 Phosphorylation (Ser10) Survivin Survivin INCENP->Survivin Borealin Borealin Survivin->Borealin Chromosome_Condensation Chromosome_Condensation Histone_H3->Chromosome_Condensation Chromosome_Condensation->Metaphase This compound This compound This compound->Aurora_B Inhibition Barasertib Barasertib Barasertib->Aurora_B Inhibition

Figure 1: Simplified Aurora B signaling pathway during mitosis.

Quantitative Performance: A Head-to-Head Data Summary

The following table summarizes the key quantitative data for this compound and Barasertib, providing a direct comparison of their potency and selectivity.

ParameterThis compoundBarasertib (AZD1152-HQPA)References
Target(s) Aurora B, Aurora CAurora B[1][9]
Ki (Aurora A) 490 nM, 492 nM1369 nM[2][4][10]
Ki (Aurora B) 0.38 nM0.36 nM[2][4][9]
Ki (Aurora C) 1.5 nM, 1.45 nM17.0 nM[2][4][9]
IC50 (Aurora A) 1100 nM1369 nM[7][16]
IC50 (Aurora B) 3.5 nM0.37 nM[2][11][12]
IC50 (Aurora C) 6.5 nM-[2]
Cellular EC50 (Median) <10 nM (in over 100 cell lines)-[1][2]
Cellular EC50 (A549) 7 nM-[5][8]
Clinical Phase Phase I (Completed)Phase I/II/III (Ongoing/Completed)[2][12][17][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and Barasertib.

This assay determines the potency of the inhibitors against purified Aurora kinases.

  • Enzyme and Substrate Preparation : Recombinant human Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP complexes are used as the enzyme source. A fluorescently labeled peptide substrate is prepared in a suitable buffer.

  • Inhibitor Preparation : this compound and Barasertib are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction : The kinase, peptide substrate, and inhibitor are mixed in a microplate well. The reaction is initiated by the addition of ATP.

  • Incubation : The reaction mixture is incubated at room temperature for a specified period, typically 30-60 minutes.

  • Detection : The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

This assay measures the effect of the inhibitors on the growth of cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., A549, HCT116, MOLM13) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of this compound or Barasertib for a period of 72 hours.

  • Viability Assessment : Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis : The EC50 values, the concentration at which 50% of cell growth is inhibited, are determined from the dose-response curves.

This pharmacodynamic assay confirms the on-target activity of the inhibitors in a cellular context.

  • Cell Treatment : Cancer cells are treated with the inhibitors for a short period (e.g., 1-3 hours).

  • Cell Lysis : The cells are lysed to extract proteins.

  • Western Blotting or ELISA : The levels of phosphorylated Histone H3 at Serine 10 (a specific substrate of Aurora B) are measured using specific antibodies.

  • Data Analysis : The dose-dependent inhibition of Histone H3 phosphorylation is quantified.

The following diagram illustrates a typical experimental workflow for evaluating these inhibitors.

Experimental_Workflow Start Start Inhibitor_Synthesis Synthesize/Acquire Inhibitors (this compound & Barasertib) Start->Inhibitor_Synthesis In_Vitro_Assays In Vitro Kinase Assays (IC50, Ki determination) Inhibitor_Synthesis->In_Vitro_Assays Cellular_Assays Cellular Assays (Proliferation, Apoptosis, Cell Cycle) Inhibitor_Synthesis->Cellular_Assays Data_Analysis Data Analysis & Comparison In_Vitro_Assays->Data_Analysis Cell_Culture Cancer Cell Line Culture Cell_Culture->Cellular_Assays PD_Assays Pharmacodynamic Assays (p-Histone H3) Cellular_Assays->PD_Assays In_Vivo_Studies In Vivo Xenograft Models Cellular_Assays->In_Vivo_Studies In_Vivo_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General experimental workflow for inhibitor comparison.

Cellular Effects and In Vivo Antitumor Activity

Consistent with their mechanism of action, both this compound and Barasertib induce a similar phenotype in treated cancer cells. Inhibition of Aurora B leads to defects in chromosome alignment and segregation, failure of cytokinesis, and the formation of polyploid cells, which ultimately undergo apoptosis.[1][3][10][21]

This compound has demonstrated broad antitumor activity, inhibiting the proliferation of over 100 human tumor cell lines with EC50 values typically below 10 nM.[1][2] In vivo studies have shown its efficacy in various human tumor xenograft models, including breast, colon, lung, and leukemia.[1][5][22]

Barasertib has also shown potent growth inhibitory effects in a range of cancer cell lines, including small-cell lung cancer (SCLC) and acute myeloid leukemia (AML).[21][23] In vivo, Barasertib has demonstrated significant antitumor activity in xenograft models of human colon, lung, and hematologic tumors.[10][24]

The logical relationship between Aurora B inhibition and the resulting cellular outcomes is depicted below.

Inhibitor_Effect_Logic Aurora_B_Inhibition Aurora B Inhibition (this compound or Barasertib) Histone_H3_Inhibition Inhibition of Histone H3 Phosphorylation (Ser10) Aurora_B_Inhibition->Histone_H3_Inhibition Defective_Mitosis Defective Mitosis Histone_H3_Inhibition->Defective_Mitosis Chromosome_Misalignment Chromosome Misalignment Defective_Mitosis->Chromosome_Misalignment Cytokinesis_Failure Cytokinesis Failure Defective_Mitosis->Cytokinesis_Failure Polyploidy Polyploidy (≥4N DNA) Cytokinesis_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Figure 3: Cellular consequences of Aurora B inhibition.

Conclusion

Both this compound and Barasertib are highly potent inhibitors of Aurora B kinase with demonstrated preclinical antitumor activity. This compound exhibits a dual inhibitory activity against both Aurora B and C, coupled with a prolonged target residence time. Barasertib, on the other hand, is a highly selective Aurora B inhibitor. The choice between these two compounds for research or therapeutic development may depend on the specific biological question being addressed or the desired therapeutic profile. For instance, the dual inhibition of Aurora B and C by this compound might offer an advantage in certain cancer types, while the high selectivity of Barasertib for Aurora B could potentially lead to a more favorable safety profile. Further clinical investigations are necessary to fully elucidate the therapeutic potential and comparative efficacy of these two promising anticancer agents.

References

A Comparative Guide to the Off-Target Kinase Profiles of GSK-1070916 and Other Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase profile of GSK-1070916 against other notable Aurora kinase inhibitors: Barasertib (the active metabolite of AZD1152), Danusertib, and Tozasertib. The information presented is supported by experimental data to aid in the selection of the most appropriate chemical tool for research and development.

Executive Summary

This compound is a potent and highly selective inhibitor of Aurora B and Aurora C kinases.[1][2][3] Its distinguishing feature is an exceptionally slow dissociation from these targets, suggesting a prolonged duration of action.[2] While highly selective, this compound does exhibit off-target activity against a small number of kinases, primarily within the VEGFR and FGFR families.[3][4] In comparison, other Aurora kinase inhibitors such as Danusertib and Tozasertib are characterized as pan-Aurora inhibitors with a broader range of off-target effects.[5][6] Barasertib, the active form of AZD1152, demonstrates high selectivity for Aurora B over Aurora A.[7]

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the available quantitative data for the on-target and off-target activities of this compound and its comparators. Data is presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values in nanomolar (nM) units. Lower values indicate higher potency.

Table 1: On-Target Kinase Inhibition Profile

InhibitorAurora A (nM)Aurora B (nM)Aurora C (nM)
This compound Ki: 490[2]Ki: 0.38[2]Ki: 1.5[2]
Barasertib (AZD1152-HQPA) Ki: 1369[7]Ki: 0.36[7]IC50: 17[8]
Danusertib (PHA-739358) IC50: 13[9]IC50: 79[9]IC50: 61[9]
Tozasertib (VX-680/MK-0457) Ki: 0.6[10]Ki: 18[10]Ki: 4.6[10]

Table 2: Off-Target Kinase Inhibition Profile (Selected Kinases)

InhibitorOff-Target KinaseInhibition (nM)
This compound FLT1 (VEGFR1)IC50: 42[3][4]
TIE2 (TEK)IC50: 59[3][4]
SIKIC50: 70[3][4]
FLT4 (VEGFR3)IC50: 74[3][4]
FGFR1IC50: 78[3][4]
Danusertib (PHA-739358) AblIC50: 25[9]
RETIC50: 31[9]
TrkAIC50: 31[9]
FGFR1IC50: 47[9]
Tozasertib (VX-680/MK-0457) RIPK1Potent Inhibition[6]

Note: A comprehensive head-to-head kinome scan across a large panel for all four inhibitors is not publicly available in a single dataset. The data presented is compiled from various sources.

Experimental Protocols

The following are representative protocols for key experiments used to determine the kinase inhibition profiles.

In Vitro Biochemical Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

  • Reaction Setup : Prepare a reaction mixture containing the kinase of interest, a specific peptide substrate, and the test inhibitor at various concentrations in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA, and 1 mM DTT).

  • Initiation : Start the reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for the specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation : Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Termination : Stop the reaction by adding a solution such as 20% orthophosphoric acid.

  • Detection : Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Competition Binding Assay (e.g., KINOMEscan™)

This method quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.

  • Assay Principle : Kinases are fused to a DNA tag and incubated with the test compound and an immobilized ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

  • Procedure :

    • A diverse panel of human kinases is individually expressed as fusions with a unique DNA tag.

    • The test inhibitor is incubated at various concentrations with the kinase-tagged phage and the immobilized ligand in a multi-well plate.

    • After reaching equilibrium, the unbound kinases are washed away.

    • The amount of kinase bound to the immobilized ligand is determined by quantifying the associated DNA tag using qPCR.

  • Data Analysis : The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A dissociation constant (Kd) is then calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

AuroraB_Signaling cluster_mitosis Mitosis cluster_outcome Cellular Outcome Aurora B Aurora B Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylates (Ser10) Survivin Survivin Aurora B->Survivin Phosphorylates Inhibition of Aurora B Inhibition of Aurora B Caspase-3 Caspase-3 Survivin->Caspase-3 Inhibits Apoptosis Apoptosis Caspase-3->Apoptosis Induces This compound This compound This compound->Aurora B Inhibits Mitotic Catastrophe Mitotic Catastrophe Polyploidy Polyploidy Mitotic Catastrophe->Polyploidy Cell Death Cell Death Polyploidy->Cell Death Inhibition of Aurora B->Mitotic Catastrophe

Caption: Aurora B signaling pathway leading to apoptosis.

Experimental Workflow Diagram

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_binding Binding Assays cluster_cellular Cellular Assays Radiometric Assay Radiometric Assay Data Analysis Data Analysis Radiometric Assay->Data Analysis Luminescence Assay Luminescence Assay Luminescence Assay->Data Analysis Competition Binding Competition Binding (e.g., KINOMEscan) Competition Binding->Data Analysis Target Engagement Target Engagement Phenotypic Screening Phenotypic Screening Target Engagement->Phenotypic Screening Compound Library Compound Library Compound Library->Radiometric Assay Compound Library->Luminescence Assay Compound Library->Competition Binding Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Selectivity Profile->Target Engagement

Caption: General experimental workflow for kinase inhibitor profiling.

References

In Vivo Efficacy Showdown: A Comparative Guide to GSK-1070916 and Alisertib for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapies, inhibitors of the Aurora kinase family have emerged as a promising strategy to combat rampant cell proliferation. This guide offers a detailed comparison of the in vivo efficacy of two prominent Aurora kinase inhibitors: GSK-1070916, a potent and selective inhibitor of Aurora B and C kinases, and Alisertib (MLN8237), a selective inhibitor of Aurora A kinase. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms, preclinical performance, and the experimental designs used to evaluate them.

Executive Summary

This compound and Alisertib, while both targeting the Aurora kinase family, exhibit distinct selectivity profiles that translate into different cellular effects and potential therapeutic applications. This compound's inhibition of Aurora B/C leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis.[1][2] In contrast, Alisertib's targeting of Aurora A disrupts mitotic spindle formation, also leading to mitotic catastrophe and cell death.[3][4] This guide synthesizes available in vivo data from preclinical studies to facilitate an objective comparison of their anti-tumor activities across various cancer models.

Mechanism of Action and Signaling Pathways

This compound is a reversible and ATP-competitive inhibitor with high selectivity for Aurora B and Aurora C kinases.[5][6] It demonstrates potent inhibition of the phosphorylation of histone H3 at serine 10, a key substrate of Aurora B, leading to endoreduplication and apoptosis.[1][2]

Alisertib is a selective, orally bioavailable inhibitor of Aurora A kinase.[4][7] Its mechanism of action involves the disruption of mitotic spindle assembly and chromosome segregation, leading to cell cycle arrest and apoptosis.[8][9]

Below are diagrams illustrating the targeted signaling pathways for each compound.

GSK-1070916_Pathway cluster_mitosis Mitosis cluster_aurora_b Aurora B Kinase Complex Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Cytokinesis Failure Cytokinesis Failure Cytokinesis->Cytokinesis Failure leads to Aurora B Aurora B Aurora B->Cytokinesis regulates INCENP INCENP Histone H3 (Ser10) Histone H3 (Ser10) Aurora B->Histone H3 (Ser10) phosphorylates Survivin Survivin Borealin Borealin This compound This compound This compound->Aurora B inhibits Chromosome Condensation & Segregation Chromosome Condensation & Segregation Histone H3 (Ser10)->Chromosome Condensation & Segregation Apoptosis Apoptosis Cytokinesis Failure->Apoptosis

Caption: this compound inhibits Aurora B, leading to failed cytokinesis and apoptosis.

Alisertib_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Alisertib Alisertib Aurora A Aurora A Alisertib->Aurora A inhibits Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation promotes Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitotic Arrest Mitotic Arrest Spindle Assembly->Mitotic Arrest disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Alisertib inhibits Aurora A, causing mitotic arrest and apoptosis.

In Vivo Efficacy Comparison

This compound: In Vivo Performance

This compound has demonstrated broad anti-tumor activity in various human tumor xenograft models.[2]

Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models

Tumor ModelAnimal ModelDosing ScheduleEfficacy OutcomeReference
HCT116 (Colon)Nude mice100 mg/kg, i.p., single doseDose-dependent inhibition of pHH3-S10[10]
HL-60 (Leukemia)Not Specified25, 50, or 100 mg/kg, i.p., daily for 5 days on, 2 days off for 2 cyclesTumor regression[11]
Colo205 (Colon)Not Specified25, 50, or 100 mg/kg, i.p., daily for 5 days on, 2 days off for 2 cyclesStable disease[11]
A549 (Lung)Not Specified25, 50, or 100 mg/kg, i.p., daily for 5 days on, 2 days off for 3 cyclesComplete or partial tumor regression[11]
MCF-7 (Breast)Not Specified25, 50, or 100 mg/kg, i.p., daily for 5 days on, 2 days off for 3 cyclesStable disease[11]
Alisertib: In Vivo Performance

Alisertib has also shown significant anti-tumor activity across a range of solid and hematological cancer models.[3]

Table 2: Summary of Alisertib In Vivo Efficacy in Xenograft Models

Tumor ModelAnimal ModelDosing ScheduleEfficacy OutcomeReference
HCT-116 (Colon)Nude mice3, 10, or 30 mg/kg, p.o., once daily for 21 daysDose-dependent TGI of 43.3%, 84.2%, and 94.7%[1]
FLO-1 (Esophageal)Athymic nude mice30 mg/kg, p.o., daily for 3 weeks76.6% reduction in tumor volume[12]
OE33 (Esophageal)Athymic nude mice30 mg/kg, p.o., daily for 3 weeks101.4% reduction in tumor volume[12]
CUCRC162, CUCRC108, CUCRC166 (CRC PDX)Not Specified30 mg/kg for at least 28 daysMinor tumor regression[13]
GBM6, GBM39 (Glioblastoma PDX)Not SpecifiedOrally administeredSignificantly prolongs survival[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. The following sections outline the typical experimental protocols used to evaluate this compound and Alisertib.

General Xenograft Model Workflow

Xenograft_Workflow Tumor Cell Culture Tumor Cell Culture Cell Implantation\n(Subcutaneous or Orthotopic) Cell Implantation (Subcutaneous or Orthotopic) Tumor Cell Culture->Cell Implantation\n(Subcutaneous or Orthotopic) Tumor Growth\n(to palpable size) Tumor Growth (to palpable size) Cell Implantation\n(Subcutaneous or Orthotopic)->Tumor Growth\n(to palpable size) Randomization\n(into treatment groups) Randomization (into treatment groups) Tumor Growth\n(to palpable size)->Randomization\n(into treatment groups) Treatment Administration\n(Vehicle, this compound, or Alisertib) Treatment Administration (Vehicle, this compound, or Alisertib) Randomization\n(into treatment groups)->Treatment Administration\n(Vehicle, this compound, or Alisertib) Tumor Volume Measurement\n(e.g., calipers) Tumor Volume Measurement (e.g., calipers) Treatment Administration\n(Vehicle, this compound, or Alisertib)->Tumor Volume Measurement\n(e.g., calipers) Endpoint Analysis\n(e.g., TGI, survival) Endpoint Analysis (e.g., TGI, survival) Tumor Volume Measurement\n(e.g., calipers)->Endpoint Analysis\n(e.g., TGI, survival)

Caption: A generalized workflow for in vivo efficacy studies using xenograft models.
This compound In Vivo Pharmacodynamic Analysis Protocol

  • Animal Model: Female athymic nude mice with HCT116 xenograft tumors (≥250 mm³).

  • Dosing: Single intraperitoneal (i.p.) injection of this compound at 25, 50, or 100 mg/kg.

  • Sample Collection: Tumors and blood samples were harvested at various time points (0.5 to 72 hours) post-dosing.

  • Analysis: Tumor lysates were analyzed for Histone H3 serine 10 phosphorylation (pHH3-S10) levels via immunoassay. Blood and tumor concentrations of this compound were determined by LC/MS/MS.[11]

Alisertib In Vivo Efficacy Study Protocol
  • Animal Model: Nude mice bearing subcutaneous HCT-116 tumors.

  • Dosing: Oral administration of Alisertib at 3, 10, or 30 mg/kg once daily for 21 consecutive days.

  • Tumor Measurement: Tumor volumes were measured regularly.

  • Efficacy Calculation: Tumor growth inhibition (TGI) was calculated on the last day of treatment.[1]

Discussion and Future Directions

While both this compound and Alisertib demonstrate significant in vivo anti-tumor activity, their distinct selectivity profiles suggest they may be beneficial in different cancer contexts. The potent activity of this compound against leukemia models highlights its potential in hematological malignancies.[11] Alisertib has shown promise in a variety of solid tumors, including those resistant to other therapies like bevacizumab-resistant glioblastoma.[3]

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The compounds discussed are investigational and their safety and efficacy have not been fully established.

References

Validating GSK-1070916's On-Target Effects: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological and genetic methods for validating the on-target effects of GSK-1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document serves as a valuable resource for researchers investigating Aurora kinase signaling and developing novel anti-cancer therapeutics.

This compound is an ATP-competitive inhibitor with high affinity for Aurora B (Ki = 0.38 nM) and Aurora C (Ki = 1.5 nM), demonstrating over 250-fold selectivity against the closely related Aurora A kinase.[1][2][3] Inhibition of Aurora B, a key regulator of mitosis, leads to characteristic cellular phenotypes, including defects in chromosome segregation, endoreduplication (resulting in polyploidy), and ultimately, apoptosis.[1][4][5] Validating that these observed effects are a direct consequence of Aurora B inhibition is crucial for preclinical drug development.

Genetic approaches, such as RNA interference (siRNA) and CRISPR/Cas9-mediated gene knockout, provide a powerful means to confirm the on-target activity of small molecule inhibitors. By specifically reducing or eliminating the target protein, these methods can determine if the resulting cellular phenotype phenocopies the effects of the compound.

Quantitative Comparison of Pharmacological and Genetic Inhibition

The following tables summarize the expected quantitative outcomes from treating cancer cells with this compound versus genetically silencing Aurora B. These data are compiled from various studies and represent typical results observed in sensitive cancer cell lines.

Table 1: Inhibition of Cell Proliferation

MethodAgentCell Line(s)EC50/IC50Citation(s)
PharmacologicalThis compound>100 cancer cell linesMedian EC50 of 8 nM[1]
PharmacologicalThis compoundA549 (Lung Carcinoma)7 nM[2][3]
GeneticAurora B siRNAVariousVaries by cell line and transfection efficiencyN/A

Table 2: Induction of Cellular Phenotypes

PhenotypeThis compoundAurora B siRNAKey Downstream MarkerCitation(s)
Inhibition of Histone H3 PhosphorylationDose-dependent inhibitionSignificant reductionPhospho-Histone H3 (Ser10)[1][4]
Induction of Polyploidy (>4N DNA content)Dose- and time-dependent increaseSignificant increaseN/A[4][5]
Induction of ApoptosisDose- and time-dependent increaseSignificant increaseCleaved Caspase-3, Cleaved PARP[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental strategies, the following diagrams were generated using Graphviz.

AuroraB_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase AuroraB Aurora B Kinase CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC core component HistoneH3 Histone H3 CPC->HistoneH3 phosphorylates Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore regulates Cytokinesis Cytokinesis CPC->Cytokinesis regulates Phospho_H3 Phospho-Histone H3 (Ser10) HistoneH3->Phospho_H3 Chromosome_Segregation Correct Chromosome Segregation Kinetochore->Chromosome_Segregation Polyploidy Polyploidy Cytokinesis->Polyploidy Apoptosis Apoptosis Chromosome_Segregation->Apoptosis Polyploidy->Apoptosis GSK1070916 This compound GSK1070916->AuroraB inhibits siRNA Aurora B siRNA/shRNA siRNA->AuroraB silences CRISPR AURKB CRISPR/Cas9 CRISPR->AuroraB knocks out

Caption: Aurora B signaling pathway during mitosis and points of intervention.

Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach cluster_analysis Phenotypic Analysis Treat_Cells Treat Cancer Cells with this compound Western_Blot Western Blot (p-H3, Cleaved Caspase-3) Treat_Cells->Western_Blot FACS FACS Analysis (Cell Cycle, Apoptosis) Treat_Cells->FACS Microscopy Immunofluorescence Microscopy Treat_Cells->Microscopy Transfect_siRNA Transfect with Aurora B siRNA Transfect_siRNA->Western_Blot Transfect_siRNA->FACS Transfect_siRNA->Microscopy Transfect_CRISPR Transfect with AURKB CRISPR/Cas9 Transfect_CRISPR->Western_Blot Transfect_CRISPR->FACS Transfect_CRISPR->Microscopy

Caption: Experimental workflow for validating on-target effects.

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Protocol 1: Western Blot Analysis of Phospho-Histone H3 and Apoptosis Markers

Objective: To assess the inhibition of Aurora B kinase activity and the induction of apoptosis following treatment with this compound or Aurora B siRNA.

Materials:

  • Cancer cell line (e.g., HeLa, A549, or Colo205)

  • This compound

  • Aurora B specific siRNA and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-Aurora B, Rabbit anti-cleaved Caspase-3, Rabbit anti-PARP, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 50-70% confluency.

    • For pharmacological treatment, add this compound at desired concentrations (e.g., 0, 10, 100, 1000 nM) and incubate for 24-48 hours.

    • For genetic knockdown, transfect cells with Aurora B siRNA or control siRNA using Lipofectamine™ RNAiMAX according to the manufacturer's protocol. Incubate for 48-72 hours.[7]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the proportion of cells in different phases of the cell cycle, particularly the increase in polyploid (>4N) cells, after treatment.

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, including the floating cells from the media.

    • Wash cells with PBS and centrifuge.

    • Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Gate the cell populations to determine the percentage of cells in Sub-G1 (apoptotic), G1 (2N), S, G2/M (4N), and >4N (polyploid) phases.

Protocol 3: CRISPR/Cas9-Mediated Knockout of AURKB

Objective: To generate a stable Aurora B knockout cell line to validate the long-term on-target effects of this compound.

Materials:

  • Cancer cell line

  • pSpCas9(BB)-2A-Puro (PX459) V2.0 vector

  • AURKB-specific single guide RNAs (sgRNAs)

  • Transfection reagent suitable for plasmids (e.g., Lipofectamine™ 3000)

  • Puromycin

  • 96-well plates for single-cell cloning

Procedure:

  • sgRNA Design and Cloning:

    • Design two or more sgRNAs targeting an early exon of the AURKB gene using a CRISPR design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into the BbsI-digested pSpCas9(BB)-2A-Puro vector.

  • Transfection and Selection:

    • Transfect the sgRNA-containing plasmids into the target cell line.

    • 48 hours post-transfection, begin selection with an appropriate concentration of puromycin.

  • Single-Cell Cloning:

    • After selection, perform limiting dilution in 96-well plates to isolate single puromycin-resistant clones.

    • Expand the single-cell clones.

  • Validation of Knockout:

    • Screen individual clones for the absence of Aurora B protein by Western blot (as in Protocol 1).

    • Confirm the gene editing at the genomic level by Sanger sequencing of the targeted region.

    • Characterize the phenotype of the knockout clones (e.g., cell proliferation, cell cycle, and apoptosis) to compare with the effects of this compound.[8][9][10][11]

Conclusion

The on-target effects of this compound can be rigorously validated by demonstrating that genetic silencing of its target, Aurora B kinase, results in a comparable cellular phenotype. The characteristic outcomes of Aurora B inhibition, including decreased phosphorylation of Histone H3, cell cycle arrest leading to polyploidy, and subsequent apoptosis, are consistently observed with both this compound treatment and siRNA-mediated knockdown of Aurora B. The provided protocols offer a framework for researchers to conduct these validation studies in their own laboratories. By employing these comparative approaches, scientists and drug developers can confidently establish the mechanism of action of this compound and other Aurora B inhibitors, a critical step in their preclinical and clinical development.

References

GSK1070916: A Comparative Analysis of Cross-reactivity with FLT1 and TIE2 Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK1070916 is a potent, ATP-competitive inhibitor primarily targeting Aurora B and Aurora C kinases, crucial regulators of mitosis.[1][2][3][4] Its development as an anti-cancer therapeutic has prompted extensive investigation into its kinase selectivity profile to understand both its on-target efficacy and potential off-target effects. This guide provides a comparative analysis of GSK1070916's activity against its primary targets and its cross-reactivity with the receptor tyrosine kinases FLT1 (VEGFR1) and TIE2, which are key players in angiogenesis.

Kinase Inhibition Profile: A Quantitative Comparison

The inhibitory activity of GSK1070916 against Aurora B, Aurora C, FLT1, and TIE2 has been determined through various in vitro kinase assays. The data clearly demonstrates a high degree of selectivity for Aurora B and C over FLT1 and TIE2.

Target KinaseInhibitorIC50 (nM)Ki (nM)Fold Selectivity (vs. Aurora B IC50)
Aurora B GSK10709163.5[2]0.38[2]1
Aurora C GSK10709166.5[2]1.5[2]~1.9x
FLT1 GSK107091642[2]Not Reported~12x
TIE2 GSK107091659[2]Not Reported~16.9x

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Ki values represent the inhibition constant. Lower values indicate higher potency.

Signaling Pathways

To understand the functional implications of GSK1070916's kinase inhibition, it is essential to consider the signaling pathways in which these kinases operate.

Aurora B Signaling Pathway

Aurora B is a key component of the chromosomal passenger complex (CPC), which plays a central role in ensuring accurate chromosome segregation and cytokinesis during mitosis.

Aurora B Signaling Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora B Aurora B INCENP INCENP Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylation (Ser10) Kinetochore Microtubule Attachments Kinetochore Microtubule Attachments Aurora B->Kinetochore Microtubule Attachments Correction of Errors Centralspindlin Centralspindlin Aurora B->Centralspindlin Phosphorylation Survivin Survivin Borealin Borealin Chromosome Condensation Chromosome Condensation Histone H3->Chromosome Condensation Proper Chromosome Segregation Proper Chromosome Segregation Kinetochore Microtubule Attachments->Proper Chromosome Segregation Centralspindlin->Cytokinesis GSK1070916 GSK1070916 GSK1070916->Aurora B Inhibition

Caption: Aurora B signaling pathway during mitosis.

FLT1 (VEGFR1) Signaling Pathway

FLT1 is a receptor for vascular endothelial growth factor (VEGF) and placental growth factor (PGF). It plays a complex role in angiogenesis, acting as both a positive and negative regulator.

FLT1 Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF-A VEGF-A FLT1 FLT1 VEGF-A->FLT1 PGF PGF PGF->FLT1 Dimerization Dimerization FLT1->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PLCγ PLCγ Autophosphorylation->PLCγ PI3K PI3K Autophosphorylation->PI3K MAPK MAPK Autophosphorylation->MAPK IP3 + DAG IP3 + DAG PLCγ->IP3 + DAG PKC Activation PKC Activation IP3 + DAG->PKC Activation Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival ERK ERK MAPK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation GSK1070916 GSK1070916 GSK1070916->FLT1 Weak Inhibition

Caption: FLT1 (VEGFR1) signaling cascade.

TIE2 Signaling Pathway

TIE2 is a receptor tyrosine kinase activated by angiopoietins (Ang), primarily Angiopoietin-1 (Ang-1), and plays a critical role in vascular stabilization and quiescence.

TIE2 Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Ang-1 Ang-1 TIE2 TIE2 Ang-1->TIE2 Dimerization Dimerization TIE2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K Dok-R Dok-R Autophosphorylation->Dok-R Akt Akt PI3K->Akt Endothelial Cell Survival Endothelial Cell Survival Akt->Endothelial Cell Survival Vascular Stability Vascular Stability Akt->Vascular Stability RasGAP RasGAP Dok-R->RasGAP Regulation of Cell Migration Regulation of Cell Migration RasGAP->Regulation of Cell Migration Vascular Quiescence Vascular Quiescence RasGAP->Vascular Quiescence GSK1070916 GSK1070916 GSK1070916->TIE2 Weak Inhibition

Caption: TIE2 signaling pathway in endothelial cells.

Experimental Protocols

The determination of kinase inhibition by GSK1070916 is typically performed using in vitro kinase assays. Below are generalized protocols representative of the methodologies used.

General In Vitro Kinase Inhibition Assay Workflow

Kinase Assay Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare Reagents Reaction Setup Combine Kinase, Substrate, and Inhibitor in Assay Plate Prepare Reagents->Reaction Setup Initiate Reaction Add ATP to Start Reaction Reaction Setup->Initiate Reaction Incubation Incubate at 30°C (e.g., 45-60 minutes) Initiate Reaction->Incubation Stop Reaction Add Stop Solution (e.g., EDTA) Incubation->Stop Reaction Detection Measure Kinase Activity (e.g., Radiometric, Luminescence) Stop Reaction->Detection Data Analysis Calculate % Inhibition and Determine IC50 Detection->Data Analysis End End Data Analysis->End

Caption: General workflow for in vitro kinase inhibition assays.

Protocol 1: Aurora B Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is a representative method for assessing Aurora B kinase activity.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
  • Aurora B Enzyme: Recombinant human Aurora B/INCENP complex is diluted in Kinase Buffer.
  • Substrate: A suitable substrate, such as a ULight-labeled Histone H3 peptide, is diluted in Kinase Buffer.
  • ATP: Diluted in Kinase Buffer to the desired concentration (e.g., near the Km for ATP).
  • GSK1070916: A serial dilution is prepared in DMSO and then further diluted in Kinase Buffer.
  • Stop/Detection Mix: EDTA and a Europium-labeled anti-phospho-substrate antibody in a detection buffer.

2. Assay Procedure:

  • Add the diluted Aurora B enzyme to the wells of a microplate.
  • Add the GSK1070916 dilutions or vehicle control (DMSO) to the wells.
  • Add the substrate/ATP mixture to initiate the kinase reaction.
  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
  • Add the Stop/Detection Mix to terminate the reaction and introduce the detection reagents.
  • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
  • Read the plate on a suitable microplate reader capable of TR-FRET measurements.

3. Data Analysis:

  • The TR-FRET signal is proportional to the extent of substrate phosphorylation.
  • The percentage of inhibition is calculated for each GSK1070916 concentration relative to the vehicle control.
  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: FLT1 and TIE2 Kinase Inhibition Assay (Radiometric Assay)

This protocol outlines a common method for measuring the activity of receptor tyrosine kinases like FLT1 and TIE2.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffer (e.g., MOPS pH 7.0), EDTA, MnCl₂, and MgAcetate.
  • FLT1/TIE2 Enzyme: Recombinant human FLT1 or TIE2 kinase domain is diluted in Kinase Buffer.
  • Substrate: A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.
  • [γ-³³P]-ATP: Radiolabeled ATP is mixed with unlabeled ATP to achieve the desired specific activity and concentration.
  • GSK1070916: Prepared as described in Protocol 1.
  • Stop Solution: Phosphoric acid.

2. Assay Procedure:

  • The kinase, substrate, and inhibitor are combined in the assay plate.
  • The reaction is initiated by the addition of the [γ-³³P]-ATP mixture.
  • The plate is incubated at room temperature for a specified time (e.g., 40 minutes).
  • The reaction is stopped by the addition of phosphoric acid.
  • An aliquot of the reaction mixture is spotted onto a filter membrane.
  • The filter is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
  • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured by scintillation counting.

3. Data Analysis:

  • The counts per minute (CPM) are proportional to the kinase activity.
  • Percentage of inhibition is calculated for each GSK1070916 concentration.
  • IC50 values are determined as described in Protocol 1.

Protocol 3: Generic Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This versatile assay can be adapted for a wide range of kinases, including Aurora B, FLT1, and TIE2.

1. Reagent Preparation:

  • Kinase Buffer: Specific to the kinase being assayed.
  • Kinase, Substrate, ATP, and Inhibitor: Prepared as described in the previous protocols.
  • ADP-Glo™ Reagent: To deplete unconsumed ATP.
  • Kinase Detection Reagent: To convert ADP to ATP and generate a luminescent signal.

2. Assay Procedure:

  • The kinase reaction is performed as described in the previous protocols.
  • After the kinase reaction incubation, the ADP-Glo™ Reagent is added, and the plate is incubated (e.g., 40 minutes) to stop the kinase reaction and deplete the remaining ATP.
  • The Kinase Detection Reagent is then added, and the plate is incubated (e.g., 30 minutes) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
  • The luminescence is measured using a luminometer.

3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.
  • Percentage of inhibition and IC50 values are calculated as previously described.

Conclusion

GSK1070916 is a highly potent and selective inhibitor of Aurora B and Aurora C kinases. While it exhibits some cross-reactivity with FLT1 and TIE2, its inhibitory activity against these angiogenic kinases is significantly lower, with approximately 12 to 17-fold selectivity for Aurora B. This selectivity profile suggests that at therapeutic concentrations designed to target Aurora B, the off-target effects on FLT1 and TIE2 are likely to be minimal. However, these potential off-target activities should be considered in the overall preclinical and clinical evaluation of GSK1070916. The provided experimental protocols offer a framework for the types of assays used to generate such comparative kinase inhibition data.

References

Comparative Analysis of the Anti-Angiogenic Effects of GSK1070916 and VX-680

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

Introduction

Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a critical process for tumor growth, invasion, and metastasis.[1] Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy.[1] Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis, have emerged as promising targets.[2] These kinases are frequently overexpressed in various cancers and their inhibition can lead to mitotic arrest and apoptosis in rapidly dividing cells, including both tumor cells and the endothelial cells that form new blood vessels.[2][3]

This guide provides a comparative overview of two notable Aurora kinase inhibitors, GSK1070916 and VX-680 (also known as Tozasertib or MK-0457), with a specific focus on their anti-angiogenic properties. While both compounds target the Aurora kinase family, differences in their selectivity and potency may translate to distinct biological effects. VX-680 is a pan-Aurora kinase inhibitor, while GSK1070916 is highly selective for Aurora B and C.[4][5] This document synthesizes available experimental data to assist researchers in selecting the appropriate tool compound for their anti-angiogenesis studies.

Mechanism of Action: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are essential for the successful execution of mitosis. Aurora A is involved in centrosome separation and spindle assembly, whereas the Aurora B and C kinase complex is a key component of the Chromosomal Passenger Complex (CPC), which ensures correct chromosome segregation and cytokinesis.[2] Inhibition of Aurora B, in particular, disrupts the phosphorylation of key substrates like Histone H3 at Serine 10 (H3S10ph), leading to failed cell division (cytokinesis failure), endoreduplication, polyploidy, and ultimately, apoptosis.[6] Because endothelial cells in the tumor microenvironment are actively proliferating, they are susceptible to the anti-proliferative effects of Aurora kinase inhibitors.

Aurora_Kinase_Pathway cluster_0 Upstream Regulation cluster_1 Cell Cycle Progression cluster_2 Inhibition cluster_3 Downstream Effects Growth_Factors Growth Factors (e.g., VEGF) G2_M_Phase G2/M Phase Progression Growth_Factors->G2_M_Phase Promotes Aurora_Kinases Aurora Kinases (A, B, C) G2_M_Phase->Aurora_Kinases Activates Histone_H3 Histone H3 Aurora_Kinases->Histone_H3 Phosphorylates (p-H3S10) Spindle_Assembly Spindle Assembly Aurora_Kinases->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_Kinases->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Anti_Angiogenesis Anti-Angiogenesis Cytokinesis->Anti_Angiogenesis Inhibition leads to Inhibitors GSK1070916 VX-680 Inhibitors->Aurora_Kinases Mitotic_Arrest Mitotic Arrest & Polyploidy Inhibitors->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Apoptosis->Anti_Angiogenesis

Caption: Aurora Kinase Signaling and Inhibition in Angiogenesis.

Comparative Data on Kinase Inhibition

The primary distinction between GSK1070916 and VX-680 lies in their selectivity for the different Aurora kinase isoforms. GSK1070916 is a potent and highly selective inhibitor of Aurora B and C, whereas VX-680 acts as a pan-inhibitor, targeting Aurora A, B, and C with more comparable potency.[4][5] This difference is critical, as off-target effects or broader inhibition profiles can influence the overall biological outcome.

Compound Target Kinase Inhibitory Potency (Ki or IC50)Selectivity
GSK1070916 Aurora BKi = 0.38 nM[5][7]>250-fold selective for Aurora B over Aurora A[5][7]
Aurora CKi* = 1.5 nM[5][7]
Aurora AKi* = 492 nM[7]
FLT1 (VEGFR1)IC50 = 42 nM[7]Also inhibits TIE2, SIK, FLT4, FGFR1 at higher concentrations[4][7]
VX-680 Aurora AIC50 = 44 nM[4]Pan-Aurora inhibitor
Aurora BIC50 = 19 nM[4]
Aurora CIC50 = 65 nM[4]Also inhibits VEGFR2 at higher concentrations[4]

Note: Ki and IC50 values are context-dependent and can vary between different assay conditions.

Comparative Analysis of Anti-Angiogenic Effects

While direct, head-to-head comparative studies on angiogenesis are limited, sufficient data exists to evaluate the individual performance of each inhibitor.

VX-680 (Tozasertib)

Extensive research has demonstrated the anti-angiogenic activity of VX-680 both in vitro and in vivo.[8][9] Studies using Human Umbilical Vein Endothelial Cells (HUVECs) show that VX-680 inhibits key processes in angiogenesis in a dose-dependent manner.[8][10] It effectively suppresses endothelial cell proliferation and promotes apoptosis.[10][11] Furthermore, VX-680 markedly decreases the migration and tube formation of HUVECs.[8] In vivo models, such as the chicken embryo chorioallantoic membrane (CAM) assay, have confirmed that VX-680 significantly suppresses the formation of new blood vessels.[9] The mechanism for these effects involves the inhibition of the AKT signaling pathway, which is crucial for angiogenesis.[10][11]

Assay Cell Type Observed Effect Reference
Cell Proliferation HUVECTime- and dose-dependent inhibition[10]
Apoptosis HUVECPromoted apoptosis via cleavage of PARP and caspase-3[8][11]
Cell Migration HUVECDose-dependent inhibition in wound healing assay[8][11]
Tube Formation HUVECSignificantly reduced formation of capillary-like structures[8][9]
In vivo Angiogenesis CAM AssayDose-dependent inhibition of blood vessel formation[9]
Tumor Microvessel Density ccRCC XenograftReduction of tumor microvessel density[3]
GSK1070916

GSK1070916 is an exceptionally potent inhibitor of Aurora B/C, with antiproliferative EC50 values of less than 10 nM in over 100 tumor cell lines.[6] While specific studies focusing solely on its anti-angiogenic profile are less prevalent in the literature, its mechanism of action strongly supports a potent anti-angiogenic effect. The potent inhibition of Aurora B leads to cytokinesis failure and apoptosis in proliferating cells, a mechanism that is directly applicable to endothelial cells during active angiogenesis.[6] One study noted a significant difference in potency when the drug was applied to non-dividing, primary HUVECs, which is consistent with an activity profile that targets proliferating cells.[6] Given its high potency and selectivity for Aurora B, it is plausible that GSK1070916 would exhibit robust anti-angiogenic effects, potentially with a wider therapeutic window compared to pan-Aurora inhibitors due to its reduced activity against Aurora A.

Experimental Workflow & Protocols

A typical workflow for evaluating the anti-angiogenic potential of a compound involves a tiered approach, starting with in vitro cell-based assays and progressing to more complex ex vivo or in vivo models.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Ex Vivo Assay cluster_2 In Vivo Models Proliferation Endothelial Cell Proliferation Assay Migration Cell Migration Assay (Scratch/Transwell) Aortic_Ring Aortic Ring Assay Proliferation->Aortic_Ring Tube_Formation Tube Formation Assay Migration->Aortic_Ring Tube_Formation->Aortic_Ring CAM Chick Chorioallantoic Membrane (CAM) Assay Aortic_Ring->CAM Xenograft Tumor Xenograft Model (Microvessel Density) CAM->Xenograft

Caption: Standard Workflow for Assessing Anti-Angiogenic Compounds.

Detailed Experimental Protocols

Below are generalized protocols for key assays used to measure anti-angiogenic effects. Researchers should optimize these protocols based on specific cell types and experimental conditions.

1. Endothelial Cell Proliferation Assay (Thymidine Incorporation or Cell Viability)

  • Objective: To quantify the effect of inhibitors on endothelial cell growth.

  • Methodology:

    • Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound (e.g., GSK1070916 or VX-680) or vehicle control.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

    • Assess cell proliferation. For viability, add a reagent like MTT or PrestoBlue and measure absorbance/fluorescence. For DNA synthesis, pulse cells with ³H-thymidine or BrdU for the final 4-18 hours of incubation and measure incorporation.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

2. Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

  • Objective: To assess the effect of inhibitors on the directional migration of endothelial cells toward a chemoattractant.[12][13]

  • Methodology:

    • Pre-coat the porous membrane (typically 8 µm pores) of a Transwell insert with an extracellular matrix protein like fibronectin or collagen.

    • Place serum-free medium containing the test compound or vehicle in the upper chamber. Place medium containing a chemoattractant (e.g., VEGF or 10% FBS) in the lower chamber.

    • Seed serum-starved endothelial cells into the upper chamber.

    • Incubate for 4-6 hours at 37°C to allow for migration.

    • Remove non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated to the bottom surface of the membrane with a stain like crystal violet or DAPI.

    • Count the number of migrated cells in several fields of view under a microscope and compare treated groups to the control.

3. Tube Formation Assay

  • Objective: To evaluate the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.[14]

  • Methodology:

    • Thaw a basement membrane extract (BME), such as Matrigel®, on ice.[15]

    • Coat the wells of a pre-chilled 96-well plate with a thin layer of the BME and allow it to polymerize at 37°C for 30-60 minutes.[16]

    • Harvest endothelial cells and resuspend them in basal medium containing the test compound or vehicle.

    • Seed the cell suspension (1.0-1.5 x 10⁴ cells/well) onto the surface of the polymerized BME.

    • Incubate for 4-18 hours at 37°C.[17]

    • Visualize the formation of tube-like networks using a phase-contrast microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using imaging software.

4. Ex Vivo Aortic Ring Assay

  • Objective: To assess angiogenesis in an organ culture model that retains the cellular complexity of a blood vessel.[18]

  • Methodology:

    • Humanely euthanize a mouse or rat and dissect the thoracic aorta in sterile conditions.[18][19]

    • Remove surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.[20]

    • Embed the aortic rings in a collagen or BME gel within the wells of a 48-well plate.[21]

    • Add endothelial cell basal medium supplemented with growth factors and the test compound or vehicle.

    • Incubate for 7-12 days, replacing the medium every 2-3 days.[22]

    • Monitor the outgrowth of microvessels from the aortic ring daily using a microscope.

    • Quantify the angiogenic response by measuring the length and density of the sprouting vessels.

Conclusion

Both GSK1070916 and VX-680 demonstrate significant potential as anti-angiogenic agents through their primary mechanism of Aurora kinase inhibition.

  • VX-680 is a well-documented inhibitor of angiogenesis, with experimental evidence demonstrating its ability to suppress endothelial cell proliferation, migration, and tube formation in vitro and reduce blood vessel formation in vivo.[3][8][9] Its pan-Aurora profile means it targets multiple stages of mitosis regulated by Aurora A, B, and C.

  • GSK1070916 is a highly potent and selective inhibitor of Aurora B and C.[5] While direct, comprehensive anti-angiogenic studies are less reported, its potent anti-proliferative activity against a vast array of cancer cell lines and its specific mechanism of inducing mitotic failure strongly suggest it is a powerful anti-angiogenic agent.[6] Its high selectivity for Aurora B may offer a more targeted approach to inhibiting endothelial cell proliferation compared to pan-inhibitors.

For researchers, the choice between these two compounds may depend on the specific research question. VX-680 provides a well-established baseline for studying the effects of pan-Aurora inhibition on angiogenesis. GSK1070916, conversely, offers an opportunity to investigate the specific role of Aurora B/C inhibition in this process with exceptional potency, which may translate to greater efficacy at lower concentrations. Further head-to-head studies are warranted to definitively compare their anti-angiogenic efficacy and therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for GSK-1070916

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of GSK-1070916, a potent Aurora kinase inhibitor, are critical for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling. Adherence to these protocols is paramount to mitigate risks associated with this compound.

Key Safety and Hazard Information

This compound is classified as an acute oral toxicant and an environmentally hazardous substance.[1] It is crucial to prevent its release into the environment and to ensure that all waste is managed in accordance with federal, state, and local regulations.[1][2]

Hazard Category Description GHS Classification
Acute Toxicity, Oral Harmful if swallowed.[1]Category 4 (H302)
Skin Irritation May cause skin irritation.[1]Not specified
Eye Irritation May cause eye irritation.[1]Not specified
Respiratory Irritation May cause respiratory tract irritation.[1]Not specified
Environmental Hazard Environmentally hazardous substance, solid, n.o.s.[1]UN Number: 3077, Class: 9, Packing Group: III

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to utilize a licensed, professional waste disposal company.[1] The following steps provide a procedural workflow for managing this compound waste in a laboratory setting prior to professional disposal.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE. This includes:

    • Eye/face protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

    • Skin protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]

    • Body protection: Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific workplace.[1]

2. Waste Segregation and Collection:

  • Unused Product: Keep the unused this compound in its original, suitable, and closed container for disposal.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste.

  • Waste Container: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container. The container should be kept closed when not in use.

3. Accidental Spills:

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]

  • For solid spills, pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1]

  • Decontaminate surfaces and equipment that have come into contact with the spilled material.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed, professional waste disposal company.[1]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

GSK1070916_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_containment Containment cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type unused Unused Product waste_type->unused Unused contaminated Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated Used spill Accidental Spill waste_type->spill Spill collect_solid Collect in a Labeled, Sealed Hazardous Waste Container unused->collect_solid contaminated->collect_solid contain_spill Contain Spill & Collect Material (Avoid Dust) spill->contain_spill professional_disposal Arrange for Pickup by a Licensed Professional Waste Disposal Company collect_solid->professional_disposal contain_spill->collect_solid end End: Proper Disposal Complete professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling GSK-1070916

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of GSK-1070916, a potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a potent compound with potential health risks. The primary hazards include acute oral toxicity and irritation to the respiratory system, skin, and eyes.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles with Side ShieldsTo protect against splashes and airborne particles. Must be worn at all times in the designated handling area.
Hand Protection Double Nitrile Gloves (Chemotherapy-rated)Two pairs of gloves minimize the risk of exposure due to tears or permeation. Change gloves frequently and immediately if contaminated.
Body Protection Disposable, Impermeable Lab Coat or GownA solid-front, back-closing gown provides a barrier against spills. Cuffs should be tucked into the inner gloves.
Respiratory Protection NIOSH-approved N95 or higher RespiratorEssential when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosolized particles.[2]
Foot Protection Closed-toe Shoes and Shoe CoversTo protect feet from spills and prevent the tracking of contaminants outside the work area.

Operational Plan: Step-by-Step Handling Procedures

A specific, detailed experimental protocol for weighing, reconstituting, and aliquoting this compound is not publicly available. The following guide is based on best practices for handling potent, cytotoxic compounds.

Preparation and Weighing
  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box, to ensure containment.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, outer gloves, eye protection, and respirator if needed).

  • Weighing:

    • Use a dedicated, calibrated analytical balance inside the containment unit.

    • Handle the vial containing the powdered compound with care to avoid generating airborne dust.

    • Carefully weigh the desired amount of this compound onto weighing paper or into a tared vial.

    • Clean the spatula and any other tools used with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the wipe as hazardous waste.

  • Post-Weighing:

    • Securely cap the stock vial and the vial with the weighed compound.

    • Wipe the exterior of the vials with a decontaminating solution before removing them from the containment unit.

Reconstitution and Aliquoting
  • Solvent Preparation: Prepare the required solvent (e.g., DMSO) in a separate container.

  • Reconstitution:

    • Inside the containment unit, slowly add the solvent to the vial containing the weighed this compound.

    • Cap the vial securely and mix by gentle vortexing or inversion until the compound is fully dissolved. Avoid sonication, which can generate aerosols.

  • Aliquoting:

    • Dispense the desired volume of the stock solution into pre-labeled, sterile microcentrifuge tubes or cryovials.

    • Use positive displacement pipettes to ensure accuracy and minimize aerosol generation.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, date of preparation, and your initials.

Storage
  • Solid Compound: Store the powdered form of this compound at -20°C in a tightly sealed container.

  • Stock Solutions: Store stock solutions in a solvent such as DMSO at -80°C.[3] Avoid repeated freeze-thaw cycles.

Disposal Plan

This compound and all materials that have come into contact with it are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal Container and Procedure
Solid Waste Yellow Cytotoxic Waste Container with a Purple Lid: Includes contaminated gloves, gowns, shoe covers, weighing paper, pipette tips, and wipes.
Liquid Waste Rigid, Leak-proof Yellow Cytotoxic Waste Container with a Purple Lid: Includes unused stock solutions and contaminated solvents. Do not discharge to the sewer.
Sharps Waste Purple-lidded Sharps Container: Includes contaminated needles, syringes, and glass vials.

All cytotoxic waste containers must be clearly labeled with the "Cytotoxic" symbol and a description of the contents.[1] Waste should be collected by a licensed hazardous waste disposal service for high-temperature incineration.[4]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill:

    • Small Spill (<5g or 5mL): Absorb with an inert material (e.g., spill pads, vermiculite) and place in a sealed container for cytotoxic waste disposal. Clean the area with a decontaminating solution.

    • Large Spill (>5g or 5mL): Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Workflow for Handling this compound

GSK1070916_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Compound Handling (in containment) cluster_post Post-Handling prep_area 1. Prepare Designated Area (Fume Hood/BSC) don_ppe 2. Don Full PPE prep_area->don_ppe Proceed weigh 3. Weigh Solid Compound don_ppe->weigh Enter Containment reconstitute 4. Reconstitute with Solvent weigh->reconstitute aliquot 5. Aliquot Stock Solution reconstitute->aliquot storage 6. Store Aliquots (-80°C) aliquot->storage Exit Containment decontaminate 7. Decontaminate Work Area storage->decontaminate dispose 8. Dispose of Waste decontaminate->dispose doff_ppe 9. Doff PPE dispose->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-1070916
Reactant of Route 2
Reactant of Route 2
GSK-1070916

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.